Product packaging for Hoechst 34580(Cat. No.:CAS No. 23555-00-2)

Hoechst 34580

Cat. No.: B1194229
CAS No.: 23555-00-2
M. Wt: 451.6 g/mol
InChI Key: VMCOQLKKSNQANE-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N7 B1194229 Hoechst 34580 CAS No. 23555-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOQLKKSNQANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332276
Record name Hoechst 34580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23555-00-2
Record name Hoechst 34580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hoechst 34580: A Technical Guide for Cell Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that is a cornerstone in cell biology for visualizing and quantifying DNA.[1][2] As a member of the bisbenzimide family, it binds with high specificity to the minor groove of double-stranded DNA (dsDNA), exhibiting a marked preference for Adenine-Thymine (A-T) rich regions.[1][] This binding event leads to a significant enhancement of its fluorescence, making it an excellent probe for staining the nuclei of both live and fixed cells.[1][][4] Its utility spans a wide range of applications, including fluorescence microscopy, flow cytometry for cell cycle analysis, and the identification of apoptotic cells.[1][][5] Compared to other nuclear stains like DAPI, Hoechst dyes are generally less toxic, which is a crucial advantage for live-cell imaging.[1]

Core Mechanism of Action

The fluorescence of this compound is intrinsically linked to its interaction with dsDNA. In an aqueous solution, the unbound dye has minimal fluorescence. However, upon binding to the minor groove of DNA, the molecule becomes more rigid and is protected from non-radiative decay pathways, resulting in a substantial increase in its quantum yield. This binding is non-intercalating and shows a strong preference for sequences containing at least three consecutive A-T base pairs.[6] The fluorescence intensity is also influenced by the pH of the solvent, with an increase observed at higher pH levels.[1][7]

cluster_0 Cellular Environment cluster_1 Binding & Fluorescence Hoechst_34580 This compound (Low Fluorescence) Bound_Complex Hoechst-DNA Complex (High Fluorescence) Hoechst_34580->Bound_Complex Binds to Minor Groove DNA dsDNA (A-T Rich Minor Groove) DNA->Bound_Complex

Mechanism of this compound DNA binding and fluorescence.

Quantitative Data Summary

The spectral properties and other quantitative data for this compound are summarized below. These values are crucial for designing experiments and setting up imaging equipment.

PropertyValueReference(s)
Excitation Maximum (DNA-Bound) 368 - 392 nm[5][6][8][9]
Emission Maximum (DNA-Bound) 437 - 440 nm[1][5][10][11]
Excitation Maximum (Unbound) ~350 nm[12]
Emission Maximum (Unbound) 510 - 540 nm[1][12]
Molecular Weight 451.57 g/mol [12]
CAS Number 23555-00-2[12]
Typical Staining Concentration 0.1 - 10 µg/mL[1][13]
Solubility Water, DMSO, DMF[6][12]

Key Applications and Experimental Protocols

This compound is a versatile dye used in several fundamental cell biology techniques.

Nuclear Staining in Microscopy

It serves as a reliable nuclear counterstain in both live and fixed cells, often used in multicolor imaging experiments to delineate the nucleus from other cellular compartments.

Start Start Culture Culture Cells on Coverslip Start->Culture Prepare_Stain Prepare Staining Solution (0.5-5 µg/mL this compound) Culture->Prepare_Stain Live Cells Fix_Perm Fix & Permeabilize (Optional for Fixed Cells) Culture->Fix_Perm Incubate Incubate with Hoechst (15-60 min) Prepare_Stain->Incubate Fix_Perm->Prepare_Stain Wash Wash with PBS Incubate->Wash Mount Mount Coverslip Wash->Mount Image Fluorescence Microscopy Mount->Image

General workflow for nuclear staining with this compound.

Protocol: Staining of Live Adherent Cells for Fluorescence Microscopy

  • Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

  • Staining Solution Preparation: Immediately before use, dilute a stock solution of this compound to a final working concentration of 1-5 µg/mL in a complete cell culture medium.[8][13]

  • Staining: Remove the existing medium from the cells and add the Hoechst staining solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[8] The optimal time may vary by cell type.

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unbound dye.[13]

  • Imaging: Add fresh, pre-warmed medium to the cells and proceed with imaging using a fluorescence microscope equipped with a UV excitation source (e.g., ~370 nm) and a blue emission filter (e.g., ~440 nm).

Protocol: Staining of Fixed Cells for Fluorescence Microscopy

  • Cell Culture: Grow cells on sterile glass coverslips.

  • Fixation: Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

  • Washing: Wash cells twice with PBS.

  • Permeabilization (Optional but Recommended): If other intracellular targets are being stained, permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes). Wash twice with PBS.

  • Staining Solution Preparation: Dilute a stock solution of this compound to a final working concentration of 0.5-2 µg/mL in PBS.[8][13]

  • Staining: Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[8][13]

  • Washing: Aspirate the staining solution and wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image as described for live cells.

Cell Cycle Analysis by Flow Cytometry

This compound staining intensity is directly proportional to DNA content, allowing for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[][5]

Start Start Harvest Harvest & Prepare Single-Cell Suspension Start->Harvest Resuspend Resuspend Cells at 1x10^6/mL in Medium with Hoechst (1-10 µg/mL) Harvest->Resuspend Incubate Incubate at 37°C (15-60 min) Resuspend->Incubate Wash Pellet & Wash Cells Incubate->Wash Resuspend_Final Resuspend in Buffer (PBS) Wash->Resuspend_Final Analyze Analyze by Flow Cytometry Resuspend_Final->Analyze

Workflow for cell cycle analysis using this compound.

Protocol: Staining of Live Cells for DNA Content Analysis

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of 1 x 10⁶ cells/mL.[13]

  • Staining Solution: Resuspend the cells in a complete culture medium containing 1-10 µg/mL of this compound.[13][14] The optimal concentration should be determined empirically for the specific cell type.

  • Incubation: Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.[14]

  • Washing: Pellet the cells by centrifugation (e.g., 400 x g for 4 minutes) and aspirate the supernatant.[13]

  • Final Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry, such as PBS or stain buffer.

  • Analysis: Analyze the samples on a flow cytometer equipped with a UV or violet (405 nm) laser for excitation.[6][15] Collect the blue fluorescence emission to generate a DNA content histogram.

Apoptosis Detection

A key hallmark of apoptosis is chromatin condensation, leading to the formation of compact, pyknotic nuclei. These nuclei stain more brightly with this compound, allowing for the identification and quantification of apoptotic cells via microscopy.[1]

Cell Proliferation (BrdU Quenching)

This compound is effectively used in conjunction with Bromodeoxyuridine (BrdU) to monitor cell cycle progression. When BrdU, a thymidine analog, is incorporated into newly synthesized DNA, it deforms the minor groove.[1][6] This prevents optimal binding of this compound and quenches its fluorescence.[1][6][13] This phenomenon allows researchers to distinguish between cells that have and have not replicated their DNA during a BrdU pulse.

BrdU BrdU Incorporation (S-Phase Cells) DNA_Structure DNA Minor Groove Deformation BrdU->DNA_Structure Hoechst_Binding Suboptimal this compound Binding DNA_Structure->Hoechst_Binding Quenching Fluorescence Quenching Hoechst_Binding->Quenching No_BrdU No BrdU Incorporation (Non-S-Phase Cells) Normal_Binding Optimal this compound Binding No_BrdU->Normal_Binding Fluorescence Bright Blue Fluorescence Normal_Binding->Fluorescence

Logical relationship in BrdU/Hoechst proliferation assays.

Advanced Applications

Recent studies have explored novel uses for Hoechst dyes beyond conventional DNA staining. Notably, this compound has been identified as a potential therapeutic agent in Alzheimer's disease research, where it has been shown to inhibit the formation of amyloid-beta (Aβ) fibrils with an IC50 of approximately 0.86 µM.[16][17]

Conclusion

This compound remains an indispensable tool in cell biology. Its cell permeability, specificity for DNA, and bright blue fluorescence make it a robust and versatile reagent for a multitude of applications, from basic nuclear visualization and cell cycle analysis to more advanced studies of cell proliferation and apoptosis. Its relatively low cytotoxicity is a significant advantage for experiments involving live cells. A thorough understanding of its spectral properties and adherence to optimized protocols are key to obtaining reliable and high-quality data in research and drug development settings.

References

Hoechst 34580: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Hoechst 34580, a widely used blue fluorescent DNA stain. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Structure and Properties

This compound is a bis-benzimidazole derivative that belongs to the family of Hoechst dyes.[1][2] Its chemical structure is characterized by a planar polycyclic aromatic system, which is responsible for its fluorescent properties and DNA binding capabilities.

Chemical Structure:

Hoechst34580_Structure C1 C C2 C C1->C2 C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C N1->C7 C8 C C7->C8 N2 N C7->N2 C8->C3 C9 C C8->C9 C10 C C9->C10 H1 H N2->H1 C11 C C10->C11 C12 C C11->C12 N3 N C11->N3 C13 C C12->C13 C13->C9 C14 C C15 C C14->C15 N4 N C14->N4 C15->C12 C16 C C15->C16 N3->C14 C17 C C16->C17 C18 C C17->C18 C19 C C18->C19 N5 N C18->N5 C20 C C19->C20 H2 H N4->H2 C20->C16 C21 C C22 C C21->C22 C25 C C21->C25 C23 C C22->C23 C24 C C23->C24 N6 N C23->N6 C24->N5 H3 H C25->H3 H4 H C25->H4 H5 H C25->H5 N5->C21 C26 C C27 C C26->C27 C28 C C27->C28 N6->C26 C29 C C28->C29 N7 N C28->N7 C30 C C29->C30 C30->C26 C31 C C31->H3 N7->C31 C32 C N7->C32 C32->H3 DNA_Binding cluster_0 This compound in Solution cluster_1 Cellular Environment cluster_2 Binding and Fluorescence H34580_unbound This compound (Low Fluorescence) DNA Double-Stranded DNA (A-T Rich Minor Groove) H34580_unbound->DNA Binds to Minor Groove H34580_bound This compound-DNA Complex (High Fluorescence) DNA->H34580_bound Fluorescence Enhancement Microscopy_Workflow start Start cell_prep Cell Preparation (Live or Fixed Cells on Coverslips) start->cell_prep staining Staining with this compound (0.5-5 µg/mL, 15-30 min) cell_prep->staining wash Wash with PBS or Media (2-3 times) staining->wash mount Mount Coverslip wash->mount image Image Acquisition (UV Excitation, Blue Emission) mount->image Flow_Cytometry_Workflow start Start cell_harvest Harvest and Prepare Single-Cell Suspension start->cell_harvest staining Stain with this compound (1-10 µg/mL, 15-60 min) cell_harvest->staining analysis Analyze on Flow Cytometer (Violet Laser Excitation) staining->analysis

References

An In-depth Technical Guide to the Mechanism of Action of Hoechst 34580 DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Hoechst 34580, a fluorescent dye widely used for DNA staining in various biological applications. The guide will delve into its binding mode to DNA, sequence specificity, and the resulting photophysical changes. Furthermore, it will detail the experimental protocols for key biophysical techniques used to characterize this interaction and present available quantitative data to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a member of the bisbenzimide family of fluorescent dyes, which also includes the more commonly studied Hoechst 33258 and Hoechst 33342.[1][2] These dyes are cell-permeant and exhibit a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[3] This property makes them invaluable tools for visualizing cell nuclei, studying chromatin structure, and assessing cell viability in both live and fixed cells.[3] Structurally, this compound is a bibenzimidazole derivative.

Mechanism of DNA Binding

This compound, like its counterparts, is a minor groove binder.[2][] It preferentially binds to Adenine-Thymine (AT)-rich regions of the DNA double helix.[3][] The binding is non-intercalative, meaning the dye fits snugly into the minor groove of the DNA without inserting itself between the base pairs.[2] This interaction is primarily driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecule and the DNA. The AT-rich preference is attributed to the narrower minor groove of these regions, which provides a better fit for the Hoechst molecule.[2]

Upon binding to DNA, the this compound molecule undergoes a conformational change, becoming more rigid and protected from non-radiative decay pathways that quench fluorescence in its unbound state in aqueous solution. This leads to a substantial enhancement of its fluorescence quantum yield, typically around 30-fold.[2][]

Spectroscopic Properties

The interaction of this compound with DNA can be monitored by changes in its spectroscopic properties.

PropertyUnbound this compoundDNA-Bound this compoundReference
Excitation Maximum (λex)~350 nm380 nm[3]
Emission Maximum (λem)510-540 nm438 nm[3]
Fluorescence Enhancement-~30-fold[2][]

Note: The exact spectral characteristics can be influenced by the solvent environment and the specific DNA sequence.

Quantitative Analysis of DNA Binding

While specific quantitative data for this compound is limited in the readily available scientific literature, data from the closely related and structurally similar Hoechst 33258 provides valuable insights into the binding affinity and thermodynamics. It is important to note that while the binding mechanism is similar, the exact values may differ for this compound.

One study reported an IC50 value of approximately 0.86 µM for this compound in the context of inhibiting amyloid-beta formation, a value that reflects its interaction with a peptide and not directly its DNA binding affinity.[5]

Binding Affinity of Hoechst 33258 to AT-rich DNA

ParameterValueDNA SequenceMethodReference
Dissociation Constant (Kd)1-10 nMAT-richFluorescence Spectroscopy[2]
Binding Constant (Kb)3.2 (±0.6) x 10⁸ M⁻¹d(CGCAAATTTGCG)₂Isothermal Titration Calorimetry[6]

Thermodynamic Parameters for Hoechst 33258 Binding to d(CGCAAATTTGCG)₂ at 25°C

ParameterValueUnitReference
Enthalpy Change (ΔH)+4.2 (±0.10) to +10.24 (±0.18)kcal/mol[6]
Change in Heat Capacity (ΔCp)-330 (±50)cal/mol·K[6]

The positive enthalpy change indicates that the binding of Hoechst 33258 to this specific DNA sequence is an endothermic process, driven by a favorable entropic contribution.[6]

Experimental Protocols & Workflows

Several biophysical techniques are employed to study the interaction of Hoechst dyes with DNA. Below are generalized protocols for some of these key experiments.

Fluorescence Spectroscopy

Fluorescence titration is a common method to determine the binding affinity (Kd).

Experimental Workflow for Fluorescence Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare this compound stock solution D Place Hoechst solution in cuvette A->D B Prepare DNA stock solution in buffer F Add aliquots of DNA solution B->F C Prepare buffer solution (e.g., PBS) C->A C->B E Record initial fluorescence spectrum D->E E->F G Incubate and record fluorescence spectrum after each addition F->G G->G H Correct for dilution and inner filter effects G->H I Plot fluorescence intensity vs. DNA concentration H->I J Fit data to a binding model to determine Kd I->J G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare this compound solution in buffer E Load Hoechst solution into the injection syringe A->E B Prepare DNA solution in the same buffer D Load DNA solution into the sample cell B->D C Degas both solutions C->A C->B F Perform a series of injections D->F E->F G Record the heat change after each injection F->G H Integrate the heat pulses G->H I Plot heat change per mole of injectant vs. molar ratio H->I J Fit data to a binding model to determine Ka, ΔH, and stoichiometry (n) I->J K Calculate ΔG and ΔS J->K G cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis A Prepare DNA solution in buffer C Record CD spectrum of DNA alone A->C B Prepare this compound stock solution D Titrate DNA with this compound B->D C->D E Record CD spectrum after each addition D->E F Subtract buffer baseline E->F H Analyze induced CD signals in the dye absorption region E->H G Analyze changes in the DNA CD bands (e.g., at 275 nm) F->G

References

Hoechst 34580 fluorescence excitation and emission spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of Hoechst 34580, a widely used nuclear counterstain. The following sections detail its spectral characteristics, protocols for its use, and a workflow for its application in cellular imaging.

Core Principles of this compound Fluorescence

This compound is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA), with a strong preference for adenine-thymine (A-T) rich regions.[1] This binding event is crucial as it leads to a significant enhancement of the dye's fluorescence, making it an excellent tool for visualizing cell nuclei in both live and fixed cells.[1][2] The fluorescence intensity of this compound is also influenced by the pH of the solvent, with an increase in intensity observed at higher pH levels.[1]

Spectral Properties

The fluorescence excitation and emission spectra of this compound are key to its application. When bound to dsDNA, the dye exhibits a distinct spectral profile compared to its unbound state. This shift is fundamental to achieving a high signal-to-noise ratio in imaging experiments. A notable feature of this compound is its considerable Stokes shift, the difference between the excitation and emission maxima, which is advantageous in multicolor labeling experiments by minimizing spectral overlap.[1]

Quantitative Spectral Data

The following tables summarize the key quantitative data for this compound fluorescence.

Parameter DNA-Bound this compound Unbound this compound References
Excitation Maximum (λex)371 - 392 nm~350 nm[][4][5][6]
Emission Maximum (λem)438 - 440 nm510 - 540 nm[1][][4][5][7]
Fluorescence Lifetime (τ)1.3 ± 0.04 ns to 1.4 ± 0.05 nsNot Reported[8]

Note: The fluorescence lifetime of DNA-bound this compound has been shown to increase with chromatin decompaction.[8]

Experimental Protocols

Accurate and reproducible results with this compound depend on appropriate experimental protocols. Below are methodologies for preparing the dye and staining cells for fluorescence analysis.

Preparation of this compound Stock Solution
  • Reconstitution: Bring the vial of lyophilized this compound powder and 1 mL of high-purity, sterile distilled water to room temperature.[9]

  • Dissolving: Add 1 mL of distilled water to the vial to yield a 1 mg/mL stock solution. Mix thoroughly until the dye is completely dissolved.[9] For a 20 mM stock solution, dissolve the appropriate mass of this compound in water.[10]

  • Storage: Store the stock solution at ≤ -20°C, protected from light. The reconstituted dye is stable for at least 6 months under these conditions.[9] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Staining Protocol for Live Cells
  • Working Solution: Immediately before use, dilute the this compound stock solution to a final concentration of 1-5 µg/mL in complete cell culture medium.[9]

  • Incubation: Add the working solution to the cells and incubate at 37°C for 30-60 minutes. The optimal staining time may vary depending on the cell type.[9]

  • Washing (Optional): The cells can be analyzed without washing, but this may result in higher background fluorescence from the unbound dye.[9] To reduce background, aspirate the staining medium and wash the cells with a suitable buffer such as Phosphate-Buffered Saline (PBS) or Stain Buffer.[9]

  • Analysis: Proceed with immunofluorescence analysis using a fluorescence microscope or flow cytometer.

Staining Protocol for Fixed Cells
  • Fixation and Permeabilization: Fix and permeabilize the cells using a protocol appropriate for your experiment.

  • Working Solution: Dilute the this compound stock solution to a final concentration of 0.5-2 µg/mL in 1x PBS immediately before use.[9]

  • Incubation: Add the working solution to the fixed and permeabilized cells and incubate for at least 15 minutes at room temperature.[9]

  • Analysis: The cells can be analyzed without a washing step. Proceed to immunofluorescence analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in using this compound for cellular analysis.

G cluster_prep Stock Solution Preparation cluster_staining Cell Staining Procedure cluster_analysis Fluorescence Analysis reconstitute Reconstitute Lyophilized Dye dissolve Dissolve in Water/DMSO reconstitute->dissolve store Store at -20°C dissolve->store prepare_working Prepare Working Solution store->prepare_working incubate Incubate with Cells prepare_working->incubate wash Wash (Optional) incubate->wash excitation Excite at ~380 nm wash->excitation emission Detect Emission at ~440 nm excitation->emission imaging Fluorescence Microscopy / Flow Cytometry emission->imaging

Caption: Workflow for this compound from preparation to analysis.

G Hoechst This compound Complex Hoechst-DNA Complex Hoechst->Complex Binds to minor groove Unbound Unbound Hoechst Hoechst->Unbound In excess or unbound DNA dsDNA (A-T rich regions) DNA->Complex Fluorescence Enhanced Blue Fluorescence Complex->Fluorescence Results in WeakFluorescence Weak Green Fluorescence Unbound->WeakFluorescence Exhibits

Caption: Binding mechanism and fluorescence of this compound.

References

Technical Guide: Hoechst 34580 Permeability in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hoechst 34580, focusing on its permeability to live cells, mechanism of action, and practical applications in biological research. This document synthesizes key data and established protocols to serve as a detailed resource for laboratory use.

Core Concept: Live-Cell Permeability

This compound is a blue-emitting fluorescent dye that is permeable to the membranes of live cells, allowing for the staining and visualization of DNA within the nuclei of living cells.[1][2][3] While it can effectively penetrate live cells, its permeability is noted to be lower than that of the related compound, Hoechst 33342.[1] The higher lipophilicity of Hoechst 33342, due to an ethyl group, contributes to its enhanced cell permeability, making it the preferred choice for many live-cell staining applications.[4][]

However, this compound remains a valuable tool, particularly due to its lower cytotoxicity compared to other common nuclear stains like DAPI.[1] DAPI is generally considered semi-permeant to impermeant and provides inconsistent staining in live cells, whereas Hoechst dyes are reliable vital stains.[6][7] This lower toxicity ensures higher cell viability during and after the staining procedure, which is critical for experiments monitoring cellular processes over time.[1]

Mechanism of Action and Spectral Properties

This compound, a bisbenzimide derivative, functions by binding to the minor groove of double-stranded DNA (dsDNA).[1][] This binding shows a strong preference for adenine-thymine (AT)-rich sequences.[1][][8] Upon binding to dsDNA, the quantum yield of this compound fluorescence increases approximately 30-fold, resulting in a strong, localized blue signal within the nucleus and a high signal-to-noise ratio.[4][]

An important characteristic of this compound is the difference in fluorescence between its DNA-bound and unbound states. When bound to DNA, it has excitation/emission maxima of approximately 380/438 nm.[1][4] The unbound dye, however, fluoresces in the green range, between 510–540 nm.[1][8] This green fluorescence may become apparent if excessive dye concentrations are used or if washing steps are insufficient.[1][8]

cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H34580_free This compound (Free Dye) H34580_cyto This compound H34580_free->H34580_cyto Crosses Cell Membrane DNA dsDNA (AT-Rich Regions) H34580_cyto->DNA Crosses Nuclear Membrane H34580_bound Bound this compound (Fluorescent) DNA->H34580_bound Binds to Minor Groove

Caption: Mechanism of this compound staining in a live cell.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and provides a comparison with related nuclear stains.

ParameterThis compoundHoechst 33342DAPI
Live Cell Permeability Permeable (less than H33342)[1]Highly Permeable[4][]Semi- to Impermeant[6]
Toxicity Low cytotoxicity[1][7]Low cytotoxicity[9]Higher toxicity than Hoechst dyes[1]
Ex/Em Max (Bound to DNA) ~380 nm / ~438 nm[1][4]~351 nm / ~461 nm[8]~358 nm / ~461 nm
Ex/Em Max (Unbound) ~510–540 nm (Green)[1][8]~510–540 nm (Green)[8]Weak fluorescence
Live Cell Staining Conc. 0.1–10 µg/mL[1]1-5 µg/mL[]Not recommended for live cells[6]
Incubation Time (Live Cells) 15–60 minutes[8][10]5-20 minutes[]N/A
Binding Site DNA Minor Groove (AT-rich)[1][]DNA Minor Groove (AT-rich)[4]DNA Minor Groove (AT-rich)

Experimental Protocols

Protocols must be optimized for specific cell types and experimental conditions. The following are general guidelines.

Protocol 1: Staining Live Adherent Cells for Fluorescence Microscopy

This protocol is designed for cells grown on sterile coverslips or in imaging dishes.

  • Stock Solution Preparation:

    • Dissolve 10 mg of this compound powder in 1 mL of distilled water or DMSO to create a 10 mg/mL stock solution.[8]

    • Mix thoroughly until the dye is fully dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2][8]

  • Working Solution Preparation:

    • Immediately before use, dilute the stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final working concentration of 1–5 µg/mL.[2][8][10] The optimal concentration may vary by cell type.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the Hoechst working solution to completely cover the cells.[2]

    • Incubate the cells at 37°C for 30–60 minutes, protected from light.[8][10]

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells twice with fresh, pre-warmed culture medium or PBS to remove excess unbound dye.[2][8]

    • Add fresh medium to the cells and proceed with imaging using a fluorescence microscope equipped with a DAPI or UV filter set.[4]

Start Start: Live Adherent Cells on Coverslip PrepareWork Prepare 1-5 µg/mL This compound Working Solution Start->PrepareWork AddStain Aspirate Medium & Add Working Solution to Cells PrepareWork->AddStain Incubate Incubate at 37°C for 30-60 min (Protect from light) AddStain->Incubate Wash Aspirate Solution & Wash Cells 2x with PBS/Medium Incubate->Wash Image Image with Fluorescence Microscope (UV/DAPI filter) Wash->Image End End Image->End

Caption: Workflow for staining live adherent cells with this compound.
Protocol 2: Staining Live Suspension Cells for Flow Cytometry

This protocol is for analyzing DNA content and cell cycle in a live-cell suspension.

  • Cell Preparation:

    • Obtain a single-cell suspension with a density of approximately 1x10⁶ cells/mL.[2][8]

  • Stock and Working Solution:

    • Prepare stock and working solutions as described in Protocol 1. A typical working concentration for flow cytometry is 1–10 µg/mL in complete medium.[8][10]

  • Cell Staining:

    • Resuspend the cell pellet in the prepared Hoechst working solution.[8]

    • Alternatively, the dye can be added directly to the cell culture if the density is not above 1x10⁶ cells/mL.[10]

    • Incubate at 37°C for 15–60 minutes.[10] The optimal time should be determined empirically for each cell type.

  • Analysis:

    • After incubation, cells can be analyzed directly, though washing may reduce background fluorescence.[10]

    • If washing, pellet the cells by centrifugation (e.g., 400 g for 4 minutes), aspirate the supernatant, and resuspend in fresh medium or PBS.[2][8]

    • Analyze the cells on a flow cytometer using a UV or violet laser (e.g., 355 nm or 405 nm) for excitation and a blue emission filter (e.g., 450/50 bandpass).[10] Run samples at a low flow rate for optimal resolution of cell cycle peaks.[10]

Concluding Remarks and Selection Criteria

This compound is a proven, cell-permeant nuclear stain suitable for a variety of live-cell imaging and analysis applications. Its primary advantages are its ability to enter live cells and its relatively low cytotoxicity, ensuring minimal perturbation to cellular functions. While Hoechst 33342 offers superior permeability, this compound provides an excellent alternative, especially in multicolor experiments where its distinct spectral properties can be beneficial.

Start Start: Need to Stain Nuclei LiveOrFixed Are Cells Live or Fixed? Start->LiveOrFixed Live Live Cells LiveOrFixed->Live Live Fixed Fixed Cells LiveOrFixed->Fixed Fixed UseH33342 Use Hoechst 33342 (High Permeability) Live->UseH33342 Optimal Choice UseH34580 Use this compound (Lower Permeability) Live->UseH34580 Alternative UseDAPI Use DAPI or Hoechst Stains Fixed->UseDAPI

Caption: Logic for selecting a nuclear stain based on cell viability.

References

An In-Depth Technical Guide to the AT-Rich Region Selectivity of Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a vital tool in molecular and cellular biology. Belonging to the bisbenzimide family of dyes, it exhibits a strong binding preference for the minor groove of double-stranded DNA (dsDNA), with a pronounced selectivity for adenine-thymine (AT) rich regions.[1][2] This selective binding results in a significant enhancement of its fluorescence, making it an invaluable probe for visualizing cell nuclei, studying chromatin structure, and analyzing the cell cycle.[1][] This technical guide provides a comprehensive overview of the core principles governing the AT-rich region selectivity of this compound, including quantitative binding data, detailed experimental protocols for assessing this selectivity, and visualizations of relevant workflows.

Core Principle: Minor Groove Binding and AT-Selectivity

This compound, like its counterparts Hoechst 33258 and Hoechst 33342, is a non-intercalating DNA stain.[4] Its molecular structure allows it to fit snugly within the minor groove of the DNA double helix. The preference for AT-rich sequences is attributed to the narrower minor groove found in these regions compared to guanine-cytosine (GC) rich stretches. This steric compatibility, coupled with favorable van der Waals interactions and hydrogen bonding opportunities, leads to a more stable and fluorescent complex in AT-rich domains.[4][5] While it can bind to all nucleic acids, the fluorescence enhancement is considerably greater in the presence of AT-rich dsDNA.[1]

Quantitative Binding Data

The binding affinity of Hoechst dyes to DNA is a critical parameter for their application. While specific binding constants for this compound are not as extensively documented as for Hoechst 33258, the available data and comparative studies indicate a similar high-affinity binding to AT-rich sequences. For context, Hoechst 33258 exhibits a high-affinity binding constant (K_d) in the nanomolar range (1–10 nM) for AT-rich sites.[4]

Table 1: Spectral Properties of this compound

PropertyUnbound DyeDNA-Bound Dye
Excitation Maximum~350 nm380 nm[1]
Emission Maximum510–540 nm[1]438 nm[1]

Note: The spectral properties of the DNA-bound dye can be influenced by the specific DNA sequence and local environment.

Experimental Protocols

Determining the AT-rich region selectivity of this compound involves techniques that can quantify its binding affinity to different DNA sequences. Below are detailed methodologies for two key experiments.

Fluorescence Titration Assay

This method measures the increase in fluorescence intensity of this compound upon binding to DNA. By titrating a fixed concentration of the dye with increasing concentrations of different DNA sequences (e.g., synthetic oligonucleotides rich in AT pairs versus those rich in GC pairs), one can determine the binding affinity (K_d).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)

  • Synthetic dsDNA oligonucleotides (e.g., poly(dA-dT)·poly(dA-dT) and poly(dG-dC)·poly(dG-dC))

  • Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).

  • Prepare serial dilutions of the synthetic dsDNA oligonucleotides in the same binding buffer.

  • In a quartz cuvette, add the this compound working solution.

  • Measure the initial fluorescence intensity of the dye alone (Excitation: ~380 nm, Emission: ~438 nm).

  • Sequentially add small aliquots of the DNA solution to the cuvette, allowing the mixture to equilibrate for a few minutes after each addition.

  • Record the fluorescence intensity after each addition until no significant change in fluorescence is observed (saturation).

  • Repeat the titration for each different DNA sequence.

Data Analysis:

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_d). A lower K_d value indicates a higher binding affinity.

DNA Footprinting

DNA footprinting is a technique used to identify the specific DNA sequence where a ligand binds. In the context of this compound, it can visually demonstrate the preferential binding to AT-rich regions.

Materials:

  • A DNA fragment of interest containing both AT-rich and GC-rich regions, end-labeled with a fluorescent dye (e.g., 6-FAM).[6]

  • This compound

  • DNase I

  • Binding buffer

  • Stop solution (e.g., containing EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence gel scanner

Procedure:

  • PCR amplify the DNA region of interest using a fluorescently labeled primer.[6] Purify the labeled DNA fragment.

  • Incubate the labeled DNA fragment with varying concentrations of this compound in the binding buffer to allow binding equilibrium to be reached.[6] A control reaction with no this compound should be included.

  • Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial digestion of the DNA. The regions where this compound is bound will be protected from cleavage.[7]

  • Stop the digestion by adding a stop solution.[7]

  • Purify the DNA fragments.

  • Denature the DNA fragments and separate them by size using denaturing PAGE.

  • Visualize the DNA fragments using a fluorescence gel scanner.

Data Analysis:

The lane corresponding to the control reaction (no this compound) will show a ladder of bands representing cleavage at all possible sites. In the lanes with this compound, regions of the ladder will be missing, creating a "footprint." This footprint indicates the DNA sequence that was protected by the bound dye. By comparing the footprint to a DNA sequencing ladder of the same fragment, the precise AT-rich binding sites can be identified.

Visualizations of Workflows and Logical Relationships

Cell Cycle Analysis Workflow

This compound is widely used for cell cycle analysis by flow cytometry due to its ability to stoichiometrically bind to DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]

CellCycleAnalysis cluster_workflow Cell Cycle Analysis Workflow A Cell Suspension B Incubate with this compound A->B Staining C Flow Cytometry Analysis (UV or Violet Laser Excitation) B->C Measurement D Data Acquisition (Fluorescence Intensity) C->D E Histogram Generation D->E F Cell Cycle Phase Determination (G0/G1, S, G2/M) E->F Analysis

Caption: A simplified workflow for cell cycle analysis using this compound staining and flow cytometry.

ATAC-Seq Experimental Workflow

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique to map genome-wide chromatin accessibility. The AT-rich binding preference of dyes like this compound is relevant in the broader context of understanding chromatin states, where open chromatin is often associated with AT-rich regulatory regions. While not directly part of the core ATAC-seq protocol, Hoechst staining is frequently used for cell counting and viability assessment prior to the assay.

ATAC_Seq_Workflow cluster_workflow ATAC-Seq Experimental Workflow A Cell Lysis & Nuclei Isolation B Tn5 Transposase Treatment (Tagmentation) A->B C PCR Amplification of Tagmented DNA B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Data Analysis (Peak Calling, Footprinting) E->F

Caption: A high-level overview of the experimental workflow for ATAC-seq.

Logical Relationship of this compound Binding

This diagram illustrates the logical sequence of events and the basis for this compound's utility as a fluorescent DNA stain.

Hoechst_Binding_Logic A This compound C AT-Rich Minor Groove A->C Binds to B dsDNA B->C Contains D Stable Complex Formation C->D Facilitates E Fluorescence Enhancement D->E Leads to F Signal Detection E->F Enables

Caption: The logical progression from this compound binding to AT-rich DNA to detectable fluorescence.

Conclusion

The pronounced AT-rich region selectivity of this compound is a cornerstone of its widespread use in cellular and molecular biology. Understanding the principles of its minor groove binding, its quantitative binding characteristics, and the experimental methods to probe this selectivity is crucial for its effective application in research and drug development. The workflows presented here for cell cycle analysis and ATAC-seq highlight just two of the many areas where the unique properties of this compound provide invaluable insights into the complex world of the genome.

References

Unbound Hoechst 34580: A Technical Guide to its Fluorescence Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence characteristics of unbound Hoechst 34580, a widely used blue fluorescent dye. While renowned for its significant fluorescence enhancement upon binding to the minor groove of DNA, understanding the properties of the unbound state is crucial for accurate experimental design, minimizing background signal, and interpreting results. This document provides a comprehensive overview of its spectral properties, the influence of environmental factors, and detailed experimental protocols.

Core Fluorescence Properties of Unbound this compound

The fluorescence of this compound is highly sensitive to its environment. In its unbound state in aqueous solutions, its fluorescence is significantly lower compared to its DNA-bound state. This section summarizes the key quantitative characteristics of unbound this compound.

Spectral Characteristics

When not intercalated with DNA, this compound exhibits a broad emission spectrum in the green region. This green fluorescence from the unbound dye may be observed when excessive concentrations are used or when the sample is insufficiently washed.[1][2][3][4][5][6]

PropertyValueNotes
Excitation Maximum (λex) ~380-392 nmInferred from the bound state; specific data for the unbound state is not readily available. The excitation spectrum is broad.
Emission Maximum (λem) 510 - 540 nmThis broad emission in the green spectrum is characteristic of the unbound dye in aqueous solution.[1][2][3][4][5][6][7]
Stokes Shift >130 nmThe significant separation between the excitation and emission peaks makes it suitable for multicolor imaging experiments.[2]
Fluorescence Lifetime (τ) Not availableData for the fluorescence lifetime of unbound this compound is not readily available in the literature. For comparison, the lifetime of the DNA-bound form is approximately 1.3-1.4 ns.[8]
Quantum Yield (ΦF) Low (pH-dependent)Specific quantum yield for unbound this compound is not specified. However, for the related Hoechst 33258 and 33342 dyes in aqueous solution, the quantum yield is highly pH-dependent, decreasing from a maximum of 0.4 at pH 5 to 0.02 at pH 8.

Environmental Factors Influencing Fluorescence

The fluorescence intensity and spectral characteristics of unbound this compound are significantly influenced by its local environment. Key factors include pH and solvent polarity.

Effect of pH

The fluorescence of Hoechst dyes is highly dependent on the pH of the solvent. The protonation state of the molecule's nitrogen atoms in the piperazinyl and benzimidazole rings can alter the electronic structure and, consequently, the fluorescence properties.[9]

pH ConditionEffect on Unbound Hoechst Dyes
Increasing pH For Hoechst dyes in general, fluorescence intensity tends to increase with pH when bound to DNA.[2][5] In the presence of membranes, a more efficient partitioning of the deprotonated, less charged form of Hoechst 33342 into the lipid environment leads to increased fluorescence at higher pH.[9]
Decreasing pH (Acidic) For the related unbound Hoechst 33258, lowering the pH from 7 to 4.5 results in a significant increase in fluorescence yield and a red-shift of the emission spectrum by approximately 22 nm.[10][11] For Hoechst 33342 in solution, the fluorescence quantum yield is considerably higher at pH 5.0 than at pH 8.0.[9]
Effect of Solvent Polarity

The polarity of the solvent can influence the fluorescence of Hoechst dyes by affecting the energy levels of the excited state.[12][13] While specific data for unbound this compound across a range of solvents is limited, the general principles of solvatochromism apply. Changes in solvent can affect the fluorescence anisotropy, intensity, and emission maximum.[14]

cluster_factors Factors Affecting Unbound this compound Fluorescence cluster_characteristics Fluorescence Characteristics High_Concentration High Dye Concentration Intensity Intensity High_Concentration->Intensity Increases observable green fluorescence pH Solvent pH pH->Intensity Complex relationship Emission_Wavelength Emission Wavelength (λem) pH->Emission_Wavelength Red-shift at lower pH Quantum_Yield Quantum Yield (ΦF) pH->Quantum_Yield Higher at acidic pH (e.g., pH 5) Polarity Solvent Polarity Polarity->Intensity Influences Polarity->Emission_Wavelength Can cause shifts

Factors influencing unbound this compound fluorescence.

Experimental Protocols

Accurate measurement of unbound this compound fluorescence requires careful sample preparation and handling. The following are generalized protocols for solution preparation and cell staining.

Preparation of this compound Stock Solution
  • Dissolving the Dye : Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1 to 10 mg/mL.

  • Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Staining Protocol for Live Cells (for background assessment)

This protocol is intended to measure the background fluorescence from unbound dye.

  • Cell Culture : Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Working Solution : Prepare a working solution of this compound by diluting the stock solution in a buffered salt solution or culture medium to the final desired concentration (typically 0.1–10 µg/mL).

  • Incubation : Replace the culture medium with the staining solution and incubate for 15-60 minutes at 37°C, protected from light.

  • Imaging (No Wash) : To assess the fluorescence of the unbound dye, image the cells directly in the staining solution.

  • Imaging (With Wash) : For comparison, and to visualize nuclear staining, aspirate the staining solution, wash the cells two to three times with fresh buffer or medium, and then image.

Start Start: Culture Cells Prepare_Stain Prepare Staining Solution (0.1-10 µg/mL in media) Start->Prepare_Stain Incubate Incubate 15-60 min at 37°C (Protect from light) Prepare_Stain->Incubate Decision Wash Cells? Incubate->Decision Image_NoWash Image Directly (Measures unbound dye) Decision->Image_NoWash No Wash Wash 2-3x with PBS/Media Decision->Wash Yes End End Image_NoWash->End Image_Wash Image Cells (Measures bound dye) Wash->Image_Wash Image_Wash->End

Experimental workflow for cell staining and imaging.
Measuring Fluorescence in Solution

To characterize the fluorescence of unbound this compound in a cell-free environment:

  • Prepare a Dilution Series : Dilute the this compound stock solution in the desired solvent (e.g., phosphate-buffered saline at various pH values) to a range of concentrations.

  • Spectrofluorometer Setup : Use a calibrated spectrofluorometer. Set the excitation wavelength (e.g., 380 nm) and scan the emission spectrum from approximately 400 nm to 700 nm to capture the full emission profile of the unbound dye.

  • Quantum Yield Measurement : Determine the quantum yield relatively by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield at the same excitation wavelength.[15]

  • Lifetime Measurement : Fluorescence lifetime can be measured using techniques like time-correlated single-photon counting (TCSPC).[16]

Conclusion

The fluorescence of unbound this compound is characterized by a broad emission in the green spectrum (510-540 nm) and is highly sensitive to environmental factors, particularly pH. While its quantum yield is low compared to the DNA-bound state, its presence can contribute to background fluorescence, especially at high concentrations or in acidic environments. A thorough understanding of these characteristics is essential for optimizing staining protocols, accurately quantifying DNA, and minimizing artifacts in fluorescence microscopy and flow cytometry applications.

References

The Hoechst Dyes: A Technical Guide to a Cornerstone of Cellular and Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of Hoechst dyes, a family of fluorescent stains integral to a wide array of biological research. This document details their chemical properties, mechanism of action, and practical applications, offering standardized protocols and quantitative data to support experimental design and execution.

Introduction: The Advent of a Fluorescent Workhorse

In the 1970s, the German company Hoechst AG developed a series of bisbenzimide dyes that would revolutionize cell biology[1][2]. These compounds, most notably Hoechst 33258, Hoechst 33342, and Hoechst 34580, exhibit a remarkable ability to bind to DNA and emit a bright blue fluorescence upon excitation with ultraviolet (UV) light[1][3]. This property has made them indispensable tools for visualizing cell nuclei, analyzing the cell cycle, and detecting apoptosis, among other applications. Their cell-permeant nature, particularly that of Hoechst 33342, allows for the staining of both live and fixed cells, offering a versatile solution for a multitude of experimental needs[4][5].

Chemical Properties and Variants

The Hoechst dyes are structurally related, differing primarily in substitutions that influence their permeability and spectral properties. The core structure is a bisbenzimidazole, which is responsible for its DNA binding and fluorescent characteristics.

  • Hoechst 33258: As one of the most commonly used variants, it is effective for staining fixed cells and tissues. Its phenolic hydroxyl group also provides a convenient site for chemical modification and conjugation to other molecules[2].

  • Hoechst 33342: Characterized by the presence of a lipophilic ethyl group, this variant exhibits enhanced cell membrane permeability, making it the preferred choice for staining living cells[1][4][6].

  • This compound: This variant contains a dimethylamine group in place of the phenol, resulting in a shift in its emission spectrum to a longer wavelength (around 490 nm)[1][4].

Mechanism of Action and Fluorescence

The fluorescence of Hoechst dyes is intrinsically linked to their interaction with DNA. In aqueous solution, the dyes exhibit minimal fluorescence. However, upon binding to the minor groove of double-stranded DNA, their fluorescence quantum yield increases dramatically, by approximately 30-fold[1][2]. This enhancement is attributed to the rigidization of the dye molecule and its protection from non-radiative decay pathways upon binding[1].

Hoechst dyes show a strong preference for binding to AT-rich regions of the DNA minor groove[1][3][6][7]. For Hoechst 33258, two distinct binding modes have been characterized: a high-affinity (Kd ≈ 1–10 nM) specific binding within the minor groove and a lower-affinity (Kd ≈ 1000 nM) non-specific association with the DNA sugar-phosphate backbone[1][7].

DNA_Binding_Mechanism cluster_0 Cell Membrane cluster_1 Nucleus Hoechst_Dye Hoechst Dye (Low Fluorescence) DNA AT-Rich Region of DNA Minor Groove Hoechst_Dye->DNA Binding Bound_Hoechst Hoechst-DNA Complex (High Fluorescence) DNA->Bound_Hoechst Fluorescence Enhancement

Figure 1: Mechanism of Hoechst dye fluorescence upon binding to DNA.

Quantitative Data

The spectral and photophysical properties of the common Hoechst dyes are summarized in the table below. It is important to note that these values, particularly the emission maxima, can vary slightly depending on the solvent, DNA concentration, and instrumentation.

PropertyHoechst 33258Hoechst 33342This compound
Excitation Maximum (λex) ~352 nm~350-361 nm~371-392 nm
Emission Maximum (λem) ~461 nm~461-497 nm~438-440 nm
Molar Extinction Coefficient (ε) ~46,000 cm⁻¹M⁻¹~47,000 cm⁻¹M⁻¹Not readily available
Quantum Yield (Φ) 0.034 (in water)Not readily availableNot readily available
DNA Binding Affinity (Kd) 1-10 nM (high affinity)Not readily availableNot readily available

Experimental Protocols

The following protocols provide a starting point for the use of Hoechst dyes in common applications. Optimization may be required depending on the cell type, experimental conditions, and instrumentation.

Preparation of Stock Solution
  • Dissolve solid Hoechst dye in high-quality dimethyl sulfoxide (DMSO) or deionized water to a stock concentration of 1 to 10 mg/mL[6].

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Staining of Live Cells for Fluorescence Microscopy

This protocol is optimized for Hoechst 33342 due to its higher cell permeability.

  • Culture cells on coverslips or in imaging-compatible plates.

  • Prepare a working solution of Hoechst 33342 at a concentration of 1-5 µg/mL in pre-warmed cell culture medium[6].

  • Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for 5-20 minutes at 37°C, protected from light[6].

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

  • Image the cells immediately using a fluorescence microscope with a standard DAPI filter set.

Live_Cell_Staining_Workflow Start Culture Cells Prepare_Stain Prepare 1-5 µg/mL Hoechst 33342 in medium Start->Prepare_Stain Add_Stain Incubate cells 5-20 min at 37°C Prepare_Stain->Add_Stain Wash Wash twice with PBS Add_Stain->Wash Image Image with DAPI filter set Wash->Image End Analysis Image->End

Figure 2: Workflow for live-cell staining with Hoechst 33342.
Staining of Fixed Cells for Fluorescence Microscopy

  • Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilize cells if required for intracellular antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Prepare a working solution of Hoechst 33258 or 33342 at a concentration of 1-2 µg/mL in PBS[3].

  • Incubate the fixed cells with the staining solution for 5-15 minutes at room temperature, protected from light[8].

  • Wash the cells three times with PBS.

  • Mount the coverslip with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a standard DAPI filter set.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content in live cells using Hoechst 33342.

  • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

  • Add Hoechst 33342 to the cell suspension to a final concentration of 1-10 µg/mL[1].

  • Incubate the cells for 30-90 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically for each cell type[1].

  • Analyze the cells on a flow cytometer equipped with a UV laser for excitation. Collect the blue fluorescence emission.

  • Gate on single cells and generate a histogram of fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Advanced Applications and Conjugates

The utility of Hoechst dyes extends beyond simple nuclear counterstaining. Their high affinity for DNA makes them excellent targeting moieties.

  • SiR-Hoechst: A conjugate of Hoechst and the far-red fluorescent dye silicon-rhodamine (SiR), this probe allows for super-resolution imaging of DNA using techniques like Stimulated Emission Depletion (STED) microscopy with reduced phototoxicity[1][4].

  • Drug Delivery: The DNA-targeting properties of Hoechst dyes have been exploited to deliver drugs specifically to the nucleus.

  • Apoptosis Detection: The condensed and fragmented chromatin of apoptotic cells can be readily identified by the intense and punctate staining pattern of Hoechst dyes.

Safety Considerations

Because Hoechst dyes bind to DNA, they are potential mutagens and should be handled with care. Appropriate personal protective equipment, including gloves and lab coats, should be worn when handling the dyes and their solutions. All waste should be disposed of in accordance with institutional guidelines for chemical waste.

Conclusion

The discovery and development of Hoechst dyes have provided an invaluable set of tools for researchers in the life sciences. Their robust and specific DNA staining capabilities, coupled with their versatility in staining both live and fixed cells, have solidified their place as a fundamental technique in cellular and molecular biology. As research continues to advance, the core principles of Hoechst dye chemistry are being leveraged to create novel probes and therapeutics, ensuring their continued relevance in scientific discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Hoechst 34580: Solubility and Stock Solution Preparation

This compound is a cell-permeable, blue-emitting fluorescent dye that is a cornerstone in cellular and molecular biology for visualizing cell nuclei and DNA.[1][2] As a member of the bis-benzimide family of stains, it binds preferentially to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[2][3] This binding event significantly enhances its fluorescence, making it an invaluable tool for a variety of applications, including fluorescence microscopy, cell cycle analysis via flow cytometry, and the identification of apoptotic cells by observing condensed, pycnotic nuclei.[2][4][5]

Compared to other DNA stains like DAPI, Hoechst dyes are generally considered less toxic, which improves the viability of stained cells in live-cell imaging experiments.[2][3] This guide provides a comprehensive overview of the technical data and protocols required for the effective use of this compound.

Core Properties and Specifications

A summary of the key physicochemical and spectral properties of this compound is presented below. Note that the molecular weight can vary depending on whether it is in its base form or as a salt (e.g., trihydrochloride).[6]

PropertyValueSource(s)
Molecular Formula C₂₇H₂₉N₇[1][7]
Molecular Weight 451.57 g/mol [1][7][8]
CAS Number 23555-00-2[1][7][8]
Excitation Max (DNA-bound) ~380 nm[2]
Emission Max (DNA-bound) ~438 nm[2]
Unbound Dye Emission 510-540 nm[2][3]

Solubility Data

This compound exhibits varying solubility across common laboratory solvents. The choice of solvent is critical for preparing a stable, concentrated stock solution.

SolventSolubilityConcentration (Molar)Source(s)
Water 86-90 mg/mL~190.44 - 199.3 mM[1][8]
DMSO ≥ 5 mg/mL≥ 11.07 mM[1][8]
Ethanol InsolubleN/A[1][8]

Note: Solubility can be affected by factors such as the purity of the dye, temperature, and the specific batch. Some suppliers note that hygroscopic DMSO can impact solubility and recommend using a newly opened bottle.[9]

Experimental Protocols

Stock Solution Preparation

Proper preparation of a stock solution is the first step to reliable and reproducible staining. The two most common solvents are DMSO and distilled water. Stock solutions should be stored protected from light.[1][9]

Protocol 1A: DMSO-Based Stock Solution (e.g., 10 mg/mL)

  • Preparation : Bring the vial of powdered this compound and a new vial of high-purity DMSO to room temperature.

  • Reconstitution : To prepare a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound powder.

  • Dissolution : Mix thoroughly by vortexing. If solubility issues arise, sonication may be required to ensure the dye dissolves completely.[4]

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[9][10]

Protocol 1B: Water-Based Stock Solution (e.g., 1 mg/mL)

  • Preparation : Bring the vial of powdered this compound and distilled water to room temperature.

  • Reconstitution : To prepare a 1 mg/mL stock, add 1 mL of distilled water to 1 mg of the dye.[11]

  • Dissolution : Mix well until the dye is fully dissolved.[11][12]

  • Storage : Store the reconstituted aqueous solution in small aliquots at ≤ -20°C, protected from light. The solution is stable for at least 6 months under these conditions.[11][13]

Stock Solution Preparation Table

To aid in preparing stock solutions of different concentrations, the following table provides required volumes.

| Desired Concentration | Mass of this compound (MW = 451.57) | | :--- | :--- | :--- | :--- | | | 1 mg | 5 mg | 10 mg | | 1 mM | 2.21 mL | 11.07 mL | 22.15 mL | | 5 mM | 0.44 mL | 2.21 mL | 4.43 mL | | 10 mM | 0.22 mL | 1.11 mL | 2.21 mL | (Calculations based on data from multiple suppliers.[1][8])

Working Solution and Cell Staining

The stock solution must be diluted to a working concentration in an appropriate buffer (like PBS) or cell culture medium. The optimal concentration and incubation time are cell-type dependent and should be optimized.[1][12]

Protocol 2A: Staining of Live Adherent Cells for Fluorescence Microscopy

  • Cell Culture : Grow adherent cells on sterile coverslips or in an appropriate imaging dish.

  • Prepare Working Solution : Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in serum-free medium or PBS.[11][14]

  • Staining : Remove the culture medium and add enough working solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.[1][11][14]

  • Washing : Aspirate the staining solution and wash the cells twice with PBS or medium.[1][4]

  • Imaging : Mount the coverslip and view using a fluorescence microscope with appropriate filters for blue fluorescence.

Protocol 2B: Staining of Suspension Cells for Flow Cytometry

  • Cell Preparation : Obtain a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL.[9]

  • Prepare Working Solution : Dilute the Hoechst stock solution to a final concentration of 1-10 µg/mL in complete medium.[11][12]

  • Staining : Add the working solution directly to the cell suspension and incubate for 15-60 minutes at 37°C.[12][13]

  • Washing (Optional) : Cells can be analyzed without washing, but this may increase background fluorescence.[11] For cleaner results, centrifuge the cells (e.g., 400 x g for 4 minutes), discard the supernatant, and resuspend in fresh buffer.[1][9]

  • Analysis : Analyze the stained cells on a flow cytometer using a violet laser for excitation.

Visualizations

Mechanism of Action

This compound is a minor groove-binding agent. Its fluorescence is weak when it is free in solution but is significantly amplified upon binding to the A-T rich regions of double-stranded DNA.

G cluster_process Mechanism of this compound Staining H34580 This compound (Cell Permeable) Membrane Cell Membrane H34580->Membrane Passively Crosses DNA dsDNA in Nucleus (A-T Rich Minor Groove) Membrane->DNA Binds to Complex Fluorescent Hoechst-DNA Complex DNA->Complex Signal Blue Fluorescence Signal (Em: ~438 nm) Complex->Signal Emits

Caption: Mechanism of this compound binding to DNA.

Experimental Workflow

The general workflow for using this compound, from stock preparation to final analysis, follows a clear and logical sequence.

G cluster_workflow General Experimental Workflow Powder This compound Powder (Store at -20°C, Desiccated) Stock Prepare Stock Solution (e.g., 1-10 mg/mL) Powder->Stock Solvent High-Purity Solvent (DMSO or dH2O) Solvent->Stock Working Dilute to Working Solution (1-10 µg/mL in Buffer/Medium) Stock->Working Stain Incubate Cells with Dye (10-60 min, 37°C) Working->Stain Cells Prepare Cells (Adherent or Suspension) Cells->Stain Wash Wash to Remove Unbound Dye (Optional) Stain->Wash Analysis Analyze Sample (Microscopy or Flow Cytometry) Wash->Analysis

Caption: Workflow for this compound stock preparation and cell staining.

References

Safety and handling precautions for Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Hoechst 34580

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for this compound, a fluorescent, cell-permeable DNA stain. It is intended to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) classify this compound as not a hazardous substance, it is crucial to note that Hoechst stains are generally considered to be known mutagens and should be handled with appropriate care[1][2]. Due to its ability to bind DNA, it should be treated as a potential mutagen and carcinogen. All laboratory personnel should adhere to strict safety protocols to minimize exposure.

1.1 Personal Protective Equipment (PPE) When handling this compound in either powder or solution form, the following PPE is mandatory[3]:

  • Eye/Face Protection: Tight-sealing safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols[1][3]. If exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn[3].

1.2 First Aid Measures In case of exposure, follow these procedures immediately[1]:

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.

  • Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Chemical and Physical Properties

This compound is a bisbenzimide derivative that exhibits enhanced blue fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for AT-rich regions[4][5]. Discrepancies in reported molecular weights and CAS numbers are typically due to the compound being supplied in different salt forms (e.g., tetrahydrochloride salt)[1].

PropertyValueSource(s)
Synonyms HOE 34580, Proamine[6]
Appearance Solid, Dark yellow powder[7][8]
Molecular Weight 451.57 g/mol [7][9]
597.41 g/mol (tetrahydrochloride)[1]
560.95 g/mol [3][8]
CAS Number 23555-00-2[6][9]
911004-45-0[3][8]
Fluorescence (DNA-bound) Excitation: 380-392 nm[4][6]
Emission: 438-440 nm[4][6]
Fluorescence (Unbound) Emission: 510-540 nm[4]
Solubility (25°C) Water: 90 mg/mL (199.3 mM)[9]
DMSO: 5 mg/mL (11.07 mM)[9]

Storage and Handling

Proper storage and handling are critical to maintain the stability and efficacy of this compound.

FormStorage TemperatureConditionsStabilitySource(s)
Dry Powder ≤ -20°CDesiccated, protected from lightAt least 12 months[2][10]
Stock Solution 2-6°CProtected from light1-3 months[6]
Stock Solution (Aliquots) ≤ -20°CProtected from light, avoid repeated freeze-thaw cyclesAt least 6 months[5][9][10]

Handling Precautions:

  • Always handle the compound in a designated area, such as a chemical fume hood.

  • Avoid the formation of dust and aerosols[1].

  • Protect all forms of the dye from light to prevent photobleaching[6].

Experimental Protocols

The following protocols are provided as guidelines and should be optimized for specific cell types and experimental conditions.

4.1 Stock Solution Preparation

  • To create a 10 mg/mL stock solution, dissolve 100 mg of this compound powder in 10 mL of high-quality dimethyl sulfoxide (DMSO)[6]. Alternatively, a 1 mg/mL stock can be made by dissolving the powder in distilled water[10].

  • The dye has poor solubility; sonicate the vial as necessary to ensure it is fully dissolved[6].

  • Aliquot the stock solution into smaller, single-use volumes and store as recommended in the table above.

4.2 Staining Protocol for Live Cells

  • Culture cells to the desired confluency in an appropriate medium.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in complete cell culture medium[10].

  • Remove the existing medium from the cells and add the Hoechst working solution.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time is cell-type dependent and should be determined empirically[10].

  • (Optional) To reduce background fluorescence from unbound dye, aspirate the staining solution and wash the cells with fresh medium or phosphate-buffered saline (PBS)[10].

  • Proceed with analysis via fluorescence microscopy or flow cytometry.

4.3 Staining Protocol for Fixed Cells

  • Fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature)[].

  • Wash the cells twice with PBS to remove the fixative[].

  • Prepare a working solution by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS[10].

  • Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light[10][].

  • Wash the cells 2-3 times with PBS to remove unbound dye[].

  • Mount the coverslip or proceed with analysis.

4.4 Spill and Decontamination Procedure

  • Absorb any spilled solution with an inert, liquid-binding material (e.g., diatomite)[1].

  • Decontaminate the affected surfaces by scrubbing with alcohol[1].

  • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local, state, and federal regulations[2].

Mechanism of Action and Visualization

5.1 DNA Staining this compound is a cell-permeant dye that binds to the minor groove of DNA[4]. This binding is preferential for adenine-thymine (A-T) rich sequences and results in a significant enhancement of its fluorescence, making it an excellent nuclear counterstain for visualizing cell nuclei and condensed chromatin in apoptotic cells[4][6].

5.2 Amyloid Beta (Aβ) Inhibition Recent studies have identified this compound as a potent inhibitor of amyloid beta (Aβ) fibril formation, with a reported IC50 of 0.86 μM[9][12]. This suggests a potential therapeutic application in Alzheimer's disease research by preventing the aggregation of Aβ peptides into neurotoxic plaques[12].

Diagrams

G cluster_prep Preparation cluster_exp Execution cluster_post Post-Experiment Receive Receive & Inspect Chemical PPE Don Personal Protective Equipment Receive->PPE Workspace Prepare Ventilated Workspace PPE->Workspace Solutions Prepare Stock & Working Solutions Workspace->Solutions Experiment Perform Staining Experiment Solutions->Experiment Decontaminate Decontaminate Equipment & Surfaces Experiment->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste Store Store Unused Chemical Properly Decontaminate->Store

Caption: General laboratory workflow for safely handling this compound.

G cluster_cell cluster_nuc Nucleus H_ext This compound (Extracellular) Cell Cell Membrane H_ext->Cell Cell Permeable Nuc Nuclear Membrane Cell->Nuc Translocation DNA AT-Rich DNA (Minor Groove) Nuc->DNA Binding Fluor Blue Fluorescence (Signal) DNA->Fluor

Caption: Mechanism of this compound as a fluorescent DNA stain.

G cluster_pathway Aβ Aggregation Pathway Mono Aβ Monomers Oligo Soluble Oligomers Mono->Oligo Fibril Insoluble Fibrils (Neurotoxic Plaques) Oligo->Fibril Hoechst This compound Hoechst->Oligo Inhibition of Aggregation

Caption: Inhibitory effect of this compound on Amyloid Beta (Aβ) aggregation.

References

Methodological & Application

Application Notes and Protocols for Hoechst 34580 Staining of Fixed Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in fixed mammalian cells.[1][2][3] This bisbenzimide dye selectively binds to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][4][] Upon binding to dsDNA, the fluorescence intensity of this compound is significantly enhanced, providing a high signal-to-noise ratio for clear visualization of nuclei.[][6] Its spectral properties, including a considerable Stokes shift, make it an ideal candidate for multicolor imaging experiments with minimal spectral overlap with other common fluorophores.[1][6] this compound is widely used in fluorescence microscopy and flow cytometry for applications such as cell cycle analysis, apoptosis detection, and chromosome staining.[1][2][7]

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Excitation Maximum (DNA-bound) ~371-380 nm[1][8][9][10]
Emission Maximum (DNA-bound) ~437-440 nm[2][7][9][10]
Excitation Maximum (Unbound) Not specified
Emission Maximum (Unbound) ~510-540 nm[1][8]
Molecular Weight 451.57 g/mol [2]
Common Solvents for Stock Solution DMSO or distilled water[2][8][11]

Experimental Protocols

1. Preparation of Stock Solution

Proper preparation of the this compound stock solution is critical for consistent and reliable staining.

  • Reconstitution: Dissolve this compound powder in high-quality dimethyl sulfoxide (DMSO) or distilled water to a final concentration of 1 to 10 mg/mL.[2][8] Sonication can be used to aid dissolution if necessary, as the dye may have poor solubility.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8][11] The stock solution in water is stable for at least 6 months when refrigerated.[12]

2. Staining Protocol for Fixed Mammalian Cells for Fluorescence Microscopy

This protocol is suitable for adherent cells grown on coverslips or in culture plates.

  • Cell Culture and Fixation:

    • Culture mammalian cells on sterile coverslips or appropriate imaging plates to the desired confluency.

    • Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

    • Wash the cells twice with PBS for 5 minutes each to remove residual fixative.[11]

  • Permeabilization (Optional but Recommended):

    • For optimal staining, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[8][13] The optimal concentration may vary depending on the cell type and should be determined experimentally.[8]

    • Add the staining solution to the fixed and permeabilized cells, ensuring complete coverage.

    • Incubate for 5-15 minutes at room temperature, protected from light.[2][8]

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells two to three times with PBS.[2][8]

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).[12] this compound can be excited by UV light sources such as a xenon or mercury-arc lamp, or a 355 nm or 405 nm laser.[7][12]

3. Staining Protocol for Fixed Cells for DNA Content Analysis by Flow Cytometry

This protocol is designed for analyzing the DNA content of a cell population.

  • Cell Preparation and Fixation:

    • Harvest cells and prepare a single-cell suspension at a density of 1-2 x 10^6 cells/mL.[8]

    • Fix the cells by adding ice-cold 70-80% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[7][8]

    • Wash the cells once with PBS.[7][8]

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.2-2 µg/mL.[7][8]

    • Resuspend the fixed cells in the staining solution.

    • Incubate for 15 minutes at room temperature.[8] No washing step is necessary before analysis.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with a UV or violet laser.[7]

    • For optimal results and a lower coefficient of variation (CV), it is recommended to use a low flow rate during acquisition.[7]

Diagrams

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_visualize Visualization Culture Culture Cells on Coverslip Fixation Fix with 4% Paraformaldehyde Culture->Fixation 10-15 min, RT Wash1 Wash with PBS Fixation->Wash1 2x Staining Incubate with this compound (0.5-2 µg/mL in PBS) Wash1->Staining 5-15 min, RT (Protect from light) Wash2 Wash with PBS Staining->Wash2 2-3x Mount Mount Coverslip Wash2->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Workflow for this compound staining of fixed adherent cells.

Signaling_Pathway cluster_binding Mechanism of Action cluster_fluorescence Fluorescence Hoechst This compound Complex Hoechst-DNA Complex Hoechst->Complex Binds to minor groove DNA dsDNA (A-T rich regions) DNA->Complex Excitation Excitation (~371-380 nm) Complex->Excitation Emission Emission (~437-440 nm) (Blue Fluorescence) Excitation->Emission Fluorescent Signal

Caption: Logical relationship of this compound binding and fluorescence.

References

Application Notes and Protocols for Live Cell Imaging with Hoechst 34580 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for visualizing the nuclei of live and fixed cells.[1][2] This bisbenzimide compound binds preferentially to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][2][][4][5] Upon binding to dsDNA, the fluorescence of this compound is significantly enhanced, providing a high signal-to-noise ratio for clear nuclear imaging.[2][] Its ability to enter living cells makes it particularly valuable for dynamic studies of cellular processes. Compared to other DNA stains like DAPI, Hoechst dyes are generally considered less toxic, ensuring better cell viability during live-cell imaging experiments.[1][6][7]

This document provides detailed application notes and protocols for the use of this compound in live cell fluorescence microscopy, with a focus on providing clear, actionable guidance for researchers in academic and drug development settings.

Properties of this compound

This compound exhibits distinct spectral properties that are crucial for designing fluorescence microscopy experiments. The dye is excited by ultraviolet (UV) and violet light and emits blue fluorescence. It is important to note that the unbound dye has a different emission spectrum, and its fluorescence intensity is considerably lower than when it is bound to DNA.[1][6] The fluorescence intensity of this compound is also influenced by the pH of the solvent, with an increase in fluorescence at higher pH levels.[1][4][5][6]

Quantitative Data Summary

PropertyValueReferences
Excitation Maximum (DNA-bound) ~371-392 nm[8][9][10]
Emission Maximum (DNA-bound) ~438-440 nm[1][8][9][10]
Excitation Maximum (Unbound) Not specified in search results
Emission Maximum (Unbound) ~510-540 nm[1][6]
Molecular Weight 560.96 g/mol [11]
Commonly Used Concentration 0.1-10 µg/mL[1][6]

Applications in Live Cell Imaging

This compound is a versatile tool for a variety of live-cell imaging applications, including:

  • Nuclear Counterstaining: Its primary use is to visualize the nucleus, providing a reference for the location of other fluorescently labeled proteins or cellular structures in multi-color imaging experiments.

  • Cell Counting and Proliferation Assays: The clear nuclear staining allows for accurate automated or manual cell counting.

  • Cell Cycle Analysis: In conjunction with other markers, this compound can be used to assess DNA content and distinguish between different phases of the cell cycle.[1][]

  • Apoptosis Detection: The dye can be used to identify apoptotic cells, which are characterized by condensed and fragmented nuclei.[1][10]

  • High-Content Screening (HCS): Its utility in automated imaging makes it suitable for HCS applications in drug discovery to assess cytotoxicity or other cellular phenotypes.[12]

Experimental Protocols

1. Preparation of this compound Stock Solution

A concentrated stock solution is typically prepared in a solvent like dimethyl sulfoxide (DMSO) or deionized water and then diluted to the final working concentration.

  • Reconstitution: Dissolve the this compound powder in high-quality, anhydrous DMSO to create a stock solution of 1 to 10 mg/mL.[10] Some protocols also suggest using distilled water.[13][14]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at ≤-20°C, protected from light.[4][5][13] The reconstituted dye is stable for at least 6 months when stored correctly.

2. Live Cell Staining Protocol for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent or suspension cells. The optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

  • Cell Preparation:

    • For adherent cells, plate them on glass-bottom dishes or chamber slides suitable for microscopy and allow them to attach and grow to the desired confluency.

    • For suspension cells, they can be stained in tubes and then transferred to a suitable imaging chamber.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in a serum-free cell culture medium or a buffered salt solution (e.g., PBS or HBSS) to the desired final working concentration (typically between 1-5 µg/mL).[13][14]

  • Staining Procedure:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C for 15 to 60 minutes, protected from light.[13] The optimal incubation time is cell-type dependent.[13]

    • Optional Wash: To reduce background fluorescence from unbound dye, you can remove the staining solution and wash the cells once or twice with a pre-warmed imaging medium (e.g., phenol red-free medium).[4][10][14][15] However, imaging can also be performed directly in the staining solution.[10]

    • Add fresh, pre-warmed imaging medium to the cells.

  • Imaging:

    • Proceed with imaging using a fluorescence microscope equipped with a suitable filter set for DAPI or Hoechst dyes (e.g., excitation filter ~350-380 nm, emission filter ~420-460 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity to the live cells.

Quantitative Parameters for Live Cell Staining

ParameterRecommended Range
Working Concentration 1 - 5 µg/mL
Incubation Time 15 - 60 minutes
Incubation Temperature 37°C

Diagrams

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare this compound Stock Solution (1-10 mg/mL in DMSO) prep_working Prepare Working Solution (1-5 µg/mL in medium) prep_stock->prep_working prep_cells Culture Cells on Microscopy-compatible Vessel add_stain Add Staining Solution to Cells prep_cells->add_stain prep_working->add_stain incubate Incubate at 37°C (15-60 min, protected from light) add_stain->incubate wash Optional: Wash with Pre-warmed Medium incubate->wash add_medium Add Fresh Imaging Medium wash->add_medium acquire_image Acquire Images using Fluorescence Microscope add_medium->acquire_image analyze_data Analyze Images acquire_image->analyze_data

Caption: Workflow for live cell imaging with this compound.

Apoptosis_Detection_Logic start Live Cells Stained with This compound microscopy Fluorescence Microscopy Imaging start->microscopy healthy Healthy Cell: - Uniformly stained nucleus - Low fluorescence intensity apoptotic Apoptotic Cell: - Condensed, fragmented nucleus - High fluorescence intensity microscopy->healthy Normal Morphology microscopy->apoptotic Altered Morphology

Caption: Logic for identifying apoptosis with this compound.

Considerations and Troubleshooting

  • Phototoxicity: Hoechst dyes, like many fluorescent probes, can be phototoxic to cells, especially with prolonged exposure to UV light. To minimize this, use the lowest possible excitation intensity and exposure times. Time-lapse experiments should be carefully designed to limit light exposure.

  • Cytotoxicity: While less toxic than DAPI, high concentrations of this compound or prolonged incubation can still affect cell viability and function.[7] It is crucial to determine the lowest effective concentration for your specific cell type and application.

  • Background Fluorescence: If high background is observed, consider washing the cells after staining or reducing the dye concentration. Unbound this compound can fluoresce in the green spectrum (510-540 nm), which might interfere with other fluorophores if not properly washed.[1][6]

  • Cell Permeability: this compound is generally cell-permeant, but the efficiency of uptake can vary between cell types.[1] Optimization of incubation time may be necessary.

  • Quenching by BrdU: this compound fluorescence is quenched by the incorporation of bromodeoxyuridine (BrdU) into DNA.[1] This property can be exploited for cell cycle analysis but should be considered if BrdU is used in the experimental design.

Conclusion

This compound is a reliable and versatile fluorescent dye for nuclear staining in live-cell imaging. Its ease of use, high affinity for DNA, and relatively low cytotoxicity make it an indispensable tool in modern cell biology and drug discovery. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively utilize this compound to obtain high-quality fluorescence microscopy data from living cells.

References

Optimal Concentration of Hoechst 34580 for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Hoechst 34580, a cell-permeant, blue-emitting fluorescent dye, for nuclear staining in flow cytometry. This compound binds preferentially to adenine-thymine (AT)-rich regions of double-stranded DNA in the minor groove.[1][2] This document outlines optimal concentrations, staining procedures for live and fixed cells, and key experimental considerations to ensure high-quality data for applications such as cell cycle analysis and apoptosis detection.

Spectral Properties

This compound is characterized by a large Stokes shift, which is advantageous for multicolor fluorescence experiments.[1] When bound to DNA, its spectral properties are as follows:

ParameterWavelength (nm)
Excitation Maximum371 - 380[1][3][4]
Emission Maximum438 - 440[1][3][4]

Unbound dye has a broader emission spectrum in the 510–540 nm range, and its fluorescence intensity is pH-dependent.[1] Excessive dye concentration or insufficient washing can lead to the observation of this green fluorescence from the unbound dye.[1]

Recommended Staining Concentrations

The optimal concentration of this compound is dependent on whether the cells are live or fixed and can vary by cell type.[2][5] Titration of the dye is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[2][6]

Cell StateApplicationRecommended Concentration (µg/mL)
Live CellsNuclear Visualization1 - 5[5]
Live CellsDNA Content Analysis1 - 10[2]
Fixed CellsNuclear Visualization0.5 - 2[5]
Fixed CellsDNA Content Analysis0.2 - 2[2]

For live cells, a concentration of 1 µg/mL is often recommended to minimize cytotoxicity and ensure high cell viability.[7]

Experimental Protocols

Stock Solution Preparation
  • Bring the lyophilized this compound and 1 mL of distilled water to room temperature.

  • Add 1 mL of distilled water to the vial to create a 1 mg/mL stock solution.

  • Mix thoroughly until the dye is completely dissolved.[5]

  • Store the stock solution in small aliquots at ≤ -20°C, protected from light. The reconstituted dye is stable for at least 6 months under these conditions.[5]

Staining of Live Cells for DNA Content Analysis

This protocol is suitable for analyzing the cell cycle distribution of a live cell population.

LiveCellStaining cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start prep_cells Prepare single-cell suspension (1x10^6 cells/mL) start->prep_cells stain_solution Prepare staining solution (1-10 µg/mL this compound in complete medium) stain_cells Resuspend cells in staining solution stain_solution->stain_cells incubate Incubate at 37°C for 15-60 minutes stain_cells->incubate wash_optional Optional: Wash with PBS or Stain Buffer incubate->wash_optional resuspend Resuspend in PBS or Stain Buffer wash_optional->resuspend analyze Analyze by flow cytometry (low flow rate) resuspend->analyze

Live cell staining workflow for DNA content analysis.

  • Obtain a single-cell suspension.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete cell culture medium containing 1-10 µg/mL of this compound. Alternatively, the dye can be added directly to the cell culture if the density does not exceed 1 x 10^6 cells/mL.

  • Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time is cell-type dependent.

  • (Optional) Pellet the cells by centrifugation and wash with 1x PBS or a suitable stain buffer to reduce background fluorescence from unbound dye.[5]

  • Resuspend the cells in 1x PBS or stain buffer for analysis.

  • Analyze the samples on a flow cytometer using a low flow rate for optimal resolution of cell cycle phases.[5]

Staining of Fixed Cells for DNA Content Analysis

Fixation is useful when combining nuclear staining with intracellular antibody staining or when samples need to be stored before analysis.

FixedCellStaining cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_analysis Analysis start Start prep_cells Prepare single-cell suspension start->prep_cells fix_cells Fix with 70-80% ice-cold ethanol for at least 30 min prep_cells->fix_cells wash_cells Wash once with 1x PBS fix_cells->wash_cells stain_solution Prepare staining solution (0.2-2 µg/mL this compound in PBS) wash_cells->stain_solution stain_cells Resuspend cells in staining solution stain_solution->stain_cells incubate Incubate at room temp. for at least 15 minutes stain_cells->incubate analyze Analyze by flow cytometry (low flow rate, no wash needed) incubate->analyze

Fixed cell staining workflow for DNA content analysis.

  • Prepare a single-cell suspension.

  • Fix the cells by resuspending them in 70-80% ice-cold ethanol and incubating on ice for at least 30 minutes.[2]

  • Wash the cells once with 1x PBS.[2]

  • Prepare a staining solution of 0.2-2 µg/mL this compound in 1x PBS.[2]

  • Resuspend the fixed cells in the staining solution at a density of 1-2 x 10^6 cells/mL.

  • Incubate at room temperature for at least 15 minutes.[5]

  • Analyze the samples on a flow cytometer. A washing step is not necessary before analysis.[2][5] Use a low flow rate for best results.[5]

Important Considerations

  • Cell Type Variability: The optimal staining concentration and incubation time can vary significantly between different cell types.[2][5] It is crucial to optimize these parameters for each new cell line.

  • BrdU Quenching: this compound fluorescence is quenched by bromodeoxyuridine (BrdU).[1][2] This property can be utilized to study cell cycle progression but must be considered if BrdU is incorporated into the experimental design.

  • Dye Efflux: Some cell types, particularly stem cells and drug-resistant cell lines, may actively pump Hoechst dyes out of the cell, leading to poor staining.[8] In such cases, fixation and permeabilization may be necessary to achieve adequate nuclear staining.[8]

  • Flow Rate: For DNA content and cell cycle analysis, using a low flow rate during acquisition is critical to obtain sharp peaks and low coefficients of variation (CVs).[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or no signalInsufficient dye concentration or incubation time.Increase the concentration of this compound and/or the incubation time.
Dye efflux by cells.Consider fixing and permeabilizing the cells before staining.[8]
High background fluorescenceExcessive dye concentration.Reduce the concentration of this compound.
Insufficient washing (for live cells).Include a wash step after incubation to remove unbound dye.[5]
Broad G1/G2 peaks in cell cycle analysisHigh flow rate during acquisition.Use a low flow rate on the flow cytometer.[5]
Cell clumps.Ensure a single-cell suspension is prepared before staining and analysis.

By following these protocols and considering the key experimental factors, researchers can effectively utilize this compound for accurate and reproducible nuclear analysis by flow cytometry.

References

Application Notes and Protocols for Apoptosis Detection Using Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Hoechst 34580, a cell-permeant, blue-fluorescent DNA stain, for the detection and analysis of apoptosis. This document outlines the mechanism of action, key applications, and detailed protocols for fluorescence microscopy and flow cytometry.

Introduction to this compound

This compound is a bisbenzimide dye that specifically binds to the minor groove of adenine-thymine (AT)-rich regions of double-stranded DNA.[1][] Upon binding to DNA, its fluorescence emission undergoes a significant enhancement, making it an excellent probe for visualizing nuclear DNA.[][3] A key characteristic of apoptotic cells is chromatin condensation (pyknosis), which leads to a more compact and intensely fluorescent nucleus when stained with this compound.[1][4][5] This feature allows for the straightforward identification and quantification of apoptotic cells in a population.

This compound is cell-permeable, making it suitable for staining both live and fixed cells.[1][6] It is excited by ultraviolet (UV) light and emits blue fluorescence.[] Compared to other Hoechst dyes like 33342 and 33258, this compound has a different dimethylamine group which shifts its emission spectrum.[3] It is also considered less toxic than other DNA stains like DAPI, which is crucial for live-cell imaging experiments.[1][6]

Mechanism of Apoptosis Detection

The application of this compound in apoptosis detection relies on the morphological changes that occur in the nucleus during the late stages of programmed cell death.

Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation DNA_Fragmentation DNA Fragmentation & Chromatin Condensation Caspase_Activation->DNA_Fragmentation Nuclear_Morphology_Change Nuclear Morphology Change (Pyknosis) DNA_Fragmentation->Nuclear_Morphology_Change Hoechst_Staining This compound Staining Nuclear_Morphology_Change->Hoechst_Staining binds to condensed DNA Fluorescence_Detection Intense, Compact Blue Fluorescence Hoechst_Staining->Fluorescence_Detection results in

Caption: Simplified signaling pathway of apoptosis leading to nuclear changes detectable by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum (DNA-bound)~371-392[4][7][8]
Emission Maximum (DNA-bound)~438-440[1][7][8]
Unbound Dye Emission510-540[1][9]

Table 2: Recommended Staining Conditions

ApplicationCell TypeConcentration (µg/mL)Incubation Time (minutes)Temperature (°C)
Live Cell StainingEukaryotic cells1-10[1][10]15-60[10][11]37[10][11]
Fixed Cell StainingEukaryotic cells0.5-2[10]15[10]Room Temperature
Flow CytometryHeLa cells1.5[10]30[10]37[10]

Experimental Protocols

Protocol 1: Apoptosis Detection by Fluorescence Microscopy

This protocol is suitable for both adherent and suspension cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)[4]

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), for fixed cell staining

  • Fluorescence microscope with a UV light source and a blue emission filter (e.g., DAPI filter set)[12]

Workflow for Fluorescence Microscopy:

cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Seed_Cells Seed Cells on Coverslips/Plates Induce_Apoptosis Induce Apoptosis Seed_Cells->Induce_Apoptosis Wash_PBS Wash with PBS Induce_Apoptosis->Wash_PBS Add_Hoechst Add this compound (1-10 µg/mL) Wash_PBS->Add_Hoechst Incubate Incubate 15-30 min at 37°C Add_Hoechst->Incubate Wash_PBS2 Wash with PBS Incubate->Wash_PBS2 Mount_Coverslip Mount Coverslip Wash_PBS2->Mount_Coverslip Image Image with Fluorescence Microscope Mount_Coverslip->Image

Caption: Experimental workflow for apoptosis detection using this compound with fluorescence microscopy.

Procedure for Live Cells:

  • Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Induce apoptosis using the desired experimental conditions. Include a negative control of untreated cells.

  • Prepare the this compound staining solution by diluting the stock solution to a final concentration of 1-10 µg/mL in cell culture medium or PBS.[1][10]

  • Remove the culture medium and add the this compound staining solution to the cells.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.[10][11]

  • Gently wash the cells twice with PBS.

  • Add fresh PBS or culture medium to the cells for imaging.

  • Visualize the cells using a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit smaller, more brightly stained, and often fragmented nuclei.

Procedure for Fixed Cells:

  • Perform steps 1 and 2 from the live cell protocol.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

  • Prepare the this compound staining solution at a concentration of 0.5-2 µg/mL in PBS.[10]

  • Add the staining solution to the fixed cells and incubate for 15 minutes at room temperature, protected from light.[10]

  • Wash the cells three times with PBS.

  • Mount the coverslip with an appropriate mounting medium.

  • Image the cells as described for live cells.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells within a population.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)[4]

  • Cell culture medium

  • PBS

  • Flow cytometer with a UV or violet laser (e.g., 355 nm or 405 nm) and a blue emission filter (e.g., 450/50 BP)[10]

Workflow for Flow Cytometry:

cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Induce_Apoptosis Induce Apoptosis in Culture Harvest_Cells Harvest & Resuspend Cells (~1x10^6 cells/mL) Induce_Apoptosis->Harvest_Cells Add_Hoechst Add this compound (1-10 µg/mL) Harvest_Cells->Add_Hoechst Incubate Incubate 15-60 min at 37°C Add_Hoechst->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Gate_Populations Gate on Apoptotic (High Fluorescence) vs. Healthy (Low Fluorescence) Analyze->Gate_Populations

Caption: Experimental workflow for apoptosis analysis using this compound with flow cytometry.

Procedure:

  • Induce apoptosis in a cell suspension or in an adherent cell culture.

  • Harvest the cells (for adherent cells, use trypsinization) and wash them once with PBS.

  • Resuspend the cell pellet in fresh culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Add this compound to the cell suspension to a final concentration of 1-10 µg/mL.[10] For specific cell types like HeLa, a concentration of 1.5 µg/mL has been reported to be effective.[10]

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.[10][11] The optimal incubation time may vary depending on the cell type.

  • The cells can be analyzed directly without a wash step, although washing with PBS may reduce background fluorescence from unbound dye.[10]

  • Analyze the samples on a flow cytometer. Apoptotic cells will exhibit a higher blue fluorescence intensity compared to the healthy cell population.

  • Gate the cell populations based on fluorescence intensity to quantify the percentage of apoptotic cells.

Troubleshooting

  • High Background Fluorescence: This may be due to an excessively high concentration of this compound or insufficient washing.[1] Reduce the dye concentration or increase the number of wash steps. Unbound dye fluoresces in the green spectrum (510-540 nm).[1]

  • Weak Signal: The dye concentration may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell type.

  • Difficulty Distinguishing Populations in Flow Cytometry: Ensure the flow cytometer is properly calibrated and use compensation if performing multi-color experiments. Running samples at a low flow rate can improve the resolution of the DNA histogram.[10]

Conclusion

This compound is a reliable and straightforward tool for the detection and quantification of apoptosis. By leveraging the characteristic nuclear condensation of apoptotic cells, this dye provides a clear distinction between healthy and dying cells in both imaging and flow cytometry applications. The protocols provided here serve as a starting point, and optimization may be necessary for specific cell types and experimental conditions.

References

Application Notes and Protocols for Cell Cycle Studies Using Hoechst 34580 in Combination with BrdU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the combined use of Hoechst 34580 and Bromodeoxyuridine (BrdU) in cell cycle analysis. This powerful technique allows for the precise determination of cell cycle phases (G0/G1, S, and G2/M) by flow cytometry, offering valuable insights into cell proliferation, differentiation, and the effects of therapeutic agents.

Introduction

Cell cycle analysis is a cornerstone of research in numerous fields, including cancer biology, developmental biology, and drug discovery. The combination of this compound, a fluorescent DNA stain, and BrdU, a synthetic thymidine analog, provides a robust method for high-resolution cell cycle analysis.

This compound is a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[1] The fluorescence intensity of this compound is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Bromodeoxyuridine (BrdU) is incorporated into newly synthesized DNA during the S phase of the cell cycle.[2][3] This incorporation can be detected using specific anti-BrdU antibodies conjugated to a fluorophore. A key principle of this combined technique is that the incorporation of BrdU into DNA quenches the fluorescence of Hoechst dyes.[4] This quenching phenomenon allows for the differentiation of cells that have incorporated BrdU (i.e., were in S phase during the BrdU pulse) from those that have not.

By combining these two reagents, researchers can simultaneously assess the DNA content and DNA synthesis activity of individual cells, providing a dynamic snapshot of the cell cycle distribution within a population.

Data Presentation

Table 1: Cell Cycle Distribution of Jurkat Cells

Cell Cycle PhasePercentage of CellsReference
G0/G1~41%[5]
S (BrdU+)~41%[5]
G2/M~10%[5]
G08.4%[1]
G134.8%[1]
S25.2%[1]
G216.4%[1]
M1.54%[1]

Table 2: Cell Cycle Distribution of Untreated PANC-1 Cells

Cell Cycle PhasePercentage of CellsReference
G0/G148.58%[2]
S44.71%[2]
G2/M6.71%[2]

Table 3: Time-Dependent Cell Cycle Distribution of HeLa Cells Following 8.0 Gy Ionizing Radiation

Time After Irradiation% G1 Phase% S Phase% G2/M PhaseReference
0 h56.426.217.4[6]
12 h22.128.149.8[6]
24 h45.215.339.5[6]
48 h68.712.518.8[6]

Experimental Protocols

This section provides a detailed, synthesized protocol for the combined this compound and BrdU staining of cells for flow cytometric analysis.

Materials
  • Cells of interest (e.g., Jurkat, HeLa, or other cell lines)

  • Complete cell culture medium

  • Bromodeoxyuridine (BrdU) (e.g., 10 mg/mL stock solution in DMSO)

  • This compound (e.g., 1 mg/mL stock solution in distilled water or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 70% ice-cold ethanol)

  • Permeabilization/Wash Buffer (e.g., PBS containing 0.5% Triton X-100 and 1% BSA)

  • DNase I (e.g., 1 mg/mL in PBS with 4.2 mM MgCl₂)

  • Anti-BrdU Antibody (conjugated to a fluorophore, e.g., FITC or APC)

  • Flow cytometry tubes

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the combined this compound and BrdU cell cycle analysis.

G cluster_0 Cell Preparation and Labeling cluster_1 Staining Procedure cluster_2 Data Acquisition and Analysis A Cell Culture B BrdU Pulse Labeling (e.g., 10 µM for 30-60 min) A->B Add BrdU to medium C Harvest and Wash Cells B->C Collect cells D Fixation (e.g., 70% ice-cold ethanol) C->D Resuspend in fixative E DNA Denaturation (e.g., DNase I treatment) D->E Prepare for antibody staining F Anti-BrdU Antibody Staining E->F Detect incorporated BrdU G This compound Staining (e.g., 1-5 µg/mL) F->G Counterstain DNA H Flow Cytometry Acquisition G->H Analyze samples I Cell Cycle Analysis H->I Gate and quantify populations

Experimental Workflow Diagram
Step-by-Step Protocol

1. BrdU Labeling (Pulse)

  • Culture cells to the desired confluency in complete medium.

  • Add BrdU solution to the cell culture medium to a final concentration of 10 µM.

  • Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The pulse duration can be adjusted depending on the cell type and experimental goals.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

2. Fixation

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.

3. Permeabilization and DNA Denaturation

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Resuspend the cell pellet in 1 mL of Permeabilization/Wash Buffer and incubate for 10 minutes at room temperature.

  • Centrifuge the cells and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of DNase I solution.

  • Incubate for 30-60 minutes at 37°C to expose the incorporated BrdU.

4. Staining

  • Wash the cells once with Permeabilization/Wash Buffer.

  • Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the anti-BrdU antibody at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the cell pellet in 1 mL of PBS containing this compound at a final concentration of 1-5 µg/mL.

  • Incubate for 15-30 minutes at room temperature in the dark.

5. Flow Cytometry Analysis

  • Analyze the stained cells on a flow cytometer equipped with UV or violet and blue lasers.

  • Collect fluorescence data for both the anti-BrdU antibody fluorophore (e.g., FITC on the blue laser) and this compound (on the UV or violet laser).

  • Gate on single cells to exclude doublets and debris.

  • Create a bivariate plot of this compound fluorescence (DNA content) versus anti-BrdU fluorescence (DNA synthesis).

  • Use this plot to identify and quantify the G0/G1, S, and G2/M cell populations.

Visualization of Principles and Pathways

The following diagrams illustrate the logical relationships in the combined this compound and BrdU staining method.

Logical Relationship of Staining

This diagram shows how the combination of this compound and anti-BrdU staining allows for the differentiation of cell cycle phases.

G cluster_0 Cell Population cluster_1 Staining cluster_2 Cell Cycle Phases Cells Asynchronous Cell Population BrdU BrdU Labeling Cells->BrdU Hoechst This compound Staining Cells->Hoechst S S Phase (2n-4n DNA, BrdU positive) BrdU->S G0G1 G0/G1 Phase (2n DNA, BrdU negative) Hoechst->G0G1 Hoechst->S G2M G2/M Phase (4n DNA, BrdU negative) Hoechst->G2M

Cell Cycle Phase Differentiation

This technique provides a powerful and quantitative method for cell cycle analysis, enabling researchers to gain deeper insights into the mechanisms of cell proliferation and the effects of various treatments on cell cycle progression. The detailed protocols and principles outlined in these application notes will serve as a valuable resource for scientists in both basic research and drug development.

References

Hoechst 34580: A Versatile Nuclear Counterstain for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in a wide array of fluorescence microscopy and flow cytometry applications.[1][2][3] This bisbenzimidazole dye exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][3][4] Upon binding to dsDNA, the fluorescence intensity of this compound is significantly enhanced, providing excellent contrast for visualizing cell nuclei in both live and fixed specimens.[1][] Its utility extends to studies of the cell cycle, apoptosis, and as a nuclear marker in multicolor immunofluorescence experiments.[1][2]

Key Properties and Advantages

This compound is a member of the Hoechst family of dyes, which also includes Hoechst 33342 and Hoechst 33258.[3] While sharing a similar mechanism of action, these dyes possess distinct characteristics. This compound is noted for its cell permeability, although it is considered less permeant than Hoechst 33342.[1] A key advantage of Hoechst dyes over other nuclear stains like DAPI is their lower toxicity, which contributes to higher cell viability in live-cell imaging experiments.[3]

The fluorescence of this compound is pH-dependent, with intensity increasing as the pH of the solvent rises.[1][3] Unbound this compound has a fluorescence emission in the 510–540 nm range, which can sometimes be observed if excessive dye concentrations are used or if washing steps are insufficient.[1][3]

Spectral Characteristics

A notable feature of this compound is its considerable Stokes shift, the difference between the excitation and emission maxima, which is advantageous for multicolor labeling experiments by minimizing spectral overlap.[1][3]

PropertyWavelength (nm)
Excitation Maximum (DNA-bound)~371-380 nm[1][6][7]
Emission Maximum (DNA-bound)~438-440 nm[1][6][7]
Excitation Maximum (Unbound)Not specified
Emission Maximum (Unbound)~510-540 nm[1][3]

Comparison with Other Nuclear Stains

FeatureThis compoundHoechst 33342DAPI
Cell Permeability Cell-permeant[1]More cell-permeant[8]Semi-permeant to impermeant[9]
Toxicity Less toxic[3]Less toxic[3]More toxic[3]
Primary Application Live and fixed cells[1][3]Preferred for live cells[9]Primarily for fixed and permeabilized cells[9]
Binding Mechanism Binds to A-T rich regions of the minor groove of dsDNA[1][4]Binds to A-T rich regions of the minor groove of dsDNA[3]Binds to A-T rich regions of the minor groove of dsDNA[]

Experimental Protocols

Stock Solution Preparation
  • To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) or deionized water.[2][10]

  • Mix thoroughly until the dye is completely dissolved. Sonication may be necessary to fully dissolve the dye.[2]

  • Store the stock solution in small aliquots at -20°C, protected from light.[4][11] Avoid repeated freeze-thaw cycles.[4] Aqueous stock solutions are stable for at least six months when stored at 2-6°C and protected from light.[3][11]

Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy
  • Culture cells on sterile coverslips or in an appropriate imaging vessel.

  • Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-5 µg/mL in a suitable cell culture medium.[10][12] The optimal concentration may vary depending on the cell type and should be determined experimentally.

  • Remove the existing culture medium and add the this compound staining solution to cover the cells.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.[12][13]

  • Aspirate the staining solution and wash the cells three times with phosphate-buffered saline (PBS) for 5 minutes each.[2]

  • Mount the coverslip with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a filter set suitable for DAPI or Hoechst stains (Excitation: ~350-380 nm, Emission: ~440-460 nm).

Protocol 2: Staining of Fixed Cells for Immunofluorescence
  • Perform fixation and permeabilization of cells as required by the immunofluorescence protocol.

  • Prepare a working solution of this compound by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS.[10][12]

  • After the final wash step of the secondary antibody incubation, add the this compound staining solution to the cells.

  • Incubate for 5-15 minutes at room temperature, protected from light.[2][10]

  • Wash the cells three times with PBS for 5 minutes each.[2]

  • Mount the coverslip with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a suitable filter set.

Experimental Workflow

G cluster_prep Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining cluster_imaging Imaging start Start prep_stock Prepare 10 mg/mL This compound Stock Solution (in DMSO or dH2O) start->prep_stock prep_working Prepare Working Solution (1-5 µg/mL for live cells) (0.5-2 µg/mL for fixed cells) prep_stock->prep_working stain_live Incubate with this compound (15-60 min, 37°C) prep_working->stain_live Live Cells stain_fixed Incubate with this compound (5-15 min, RT) prep_working->stain_fixed Fixed Cells culture_live Culture Adherent Cells culture_live->stain_live wash_live Wash 3x with PBS stain_live->wash_live mount Mount Coverslip wash_live->mount culture_fixed Culture and Fix/Permeabilize Cells culture_fixed->stain_fixed wash_fixed Wash 3x with PBS stain_fixed->wash_fixed wash_fixed->mount image Image with Fluorescence Microscope (Ex: ~370 nm, Em: ~440 nm) mount->image end End image->end

Caption: Workflow for nuclear counterstaining with this compound.

Applications in Research and Drug Development

The ability of this compound to effectively stain the nuclei of both living and fixed cells makes it a valuable reagent in numerous research areas.

  • Immunofluorescence: It is routinely used as a nuclear counterstain to provide a reference for the subcellular localization of proteins of interest.

  • Cell Cycle Analysis: The intensity of Hoechst staining is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[2]

  • Apoptosis Detection: Apoptotic cells often exhibit condensed and fragmented nuclei, which can be readily visualized with this compound.[1][2]

  • Cell Counting and Proliferation Assays: Automated cell counting and proliferation assays frequently utilize this compound for accurate nuclear identification.[2]

  • High-Content Screening: In drug discovery, high-content screening platforms leverage this compound for automated image analysis of cellular phenotypes.

Troubleshooting

  • Weak Staining: Increase the concentration of the this compound working solution or extend the incubation time. Ensure the pH of the buffer is optimal (around 7.4).[14]

  • High Background: Decrease the concentration of the this compound working solution. Ensure thorough washing to remove unbound dye.[3] The presence of green fluorescence may indicate excess unbound dye.[1]

  • Photobleaching: Minimize exposure of stained samples to light. Use an anti-fade mounting medium.

Disclaimer: This information is for research use only and is not intended for therapeutic or diagnostic applications.[14] Researchers should always consult the manufacturer's specific product information and safety data sheets. The Hoechst stains are known mutagens and should be handled with care.[11]

References

Application Notes and Protocols for Staining Bacteria with Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for the visualization of bacterial DNA. This bisbenzimide dye selectively binds to the minor groove of double-stranded DNA (dsDNA), with a strong preference for adenine-thymine (AT)-rich regions.[1] Upon binding to DNA, its fluorescence quantum yield increases significantly, allowing for clear visualization of bacterial nucleoids. Its cell permeability makes it suitable for staining both live and fixed bacteria.[1][] This document provides detailed protocols for the application of this compound in bacterial staining, along with key quantitative data and workflow diagrams.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for bacterial staining applications.

PropertyValueReferences
Excitation Maximum (DNA-bound) ~371-380 nm[1][3][4][5]
Emission Maximum (DNA-bound) ~438-440 nm[1][3][4]
Excitation Maximum (Unbound) Not specified
Emission Maximum (Unbound) ~510-540 nm[1]
Recommended Staining Concentration 0.1 - 10 µg/mL[1]
Stock Solution Concentration 1 - 10 mg/mL in DMSO or water[][6]

Mechanism of Action

This compound passively diffuses across the bacterial cell wall and membrane. Inside the bacterium, it binds to the minor groove of the DNA. This binding event leads to a conformational change in the dye molecule, resulting in a significant increase in its fluorescence emission upon excitation with UV light. The preference for AT-rich regions can lead to brighter staining in bacteria with higher AT content in their genomes.

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Hoechst_34580_free This compound (Free Dye) Cell_Wall_Membrane Cell Wall & Membrane Hoechst_34580_free->Cell_Wall_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Wall_Membrane->Cytoplasm Bacterial_DNA Bacterial DNA (AT-rich regions) Cytoplasm->Bacterial_DNA Binding to Minor Groove Hoechst_DNA_Complex Hoechst-DNA Complex (Fluorescent) Bacterial_DNA->Hoechst_DNA_Complex

Caption: Mechanism of this compound staining in bacteria.

Experimental Protocols

This section provides detailed protocols for preparing this compound solutions and for staining both live and fixed bacteria.

Preparation of Stock Solution
  • Reconstitution: Prepare a 1 mg/mL stock solution by dissolving this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or sterile, distilled water.[][6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Staining Protocol for Live Bacteria
  • Bacterial Culture: Grow bacteria in an appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

  • Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 5-10 minutes) to pellet the cells.

  • Washing: Discard the supernatant and resuspend the bacterial pellet in a suitable buffer, such as phosphate-buffered saline (PBS) or a minimal salts medium. Repeat this washing step at least once to remove residual medium components.

  • Staining: Add this compound working solution to the bacterial suspension to a final concentration of 1-5 µg/mL.[]

  • Incubation: Incubate the suspension for 5-20 minutes at room temperature (or at the optimal growth temperature for the bacteria), protected from light.[]

  • Washing (Optional): To reduce background fluorescence from unbound dye, the cells can be pelleted again by centrifugation and resuspended in fresh buffer. However, for many applications, imaging can be performed directly in the staining solution.

  • Imaging: Mount the stained bacterial suspension on a microscope slide and proceed with fluorescence microscopy using a UV excitation source and a blue emission filter.

Staining Protocol for Fixed Bacteria
  • Bacterial Culture and Harvesting: Follow steps 1 and 2 from the live-cell staining protocol.

  • Fixation: Resuspend the bacterial pellet in a suitable fixative, such as 4% paraformaldehyde in PBS. Incubate for 15-30 minutes at room temperature.

  • Washing: Pellet the fixed cells by centrifugation and wash twice with PBS to remove the fixative.

  • Permeabilization (Optional for Gram-positive bacteria): For some Gram-positive bacteria with thick peptidoglycan layers, a permeabilization step (e.g., with lysozyme or ethanol) may enhance dye penetration.

  • Staining: Resuspend the fixed cells in PBS containing this compound at a final concentration of 1-10 µg/mL.

  • Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells once with PBS to remove unbound dye.

  • Imaging: Resuspend the final pellet in PBS, mount on a microscope slide, and visualize using fluorescence microscopy.

Experimental Workflow

The following diagram illustrates the general workflow for staining bacteria with this compound.

G cluster_preparation Preparation cluster_staining Staining Procedure cluster_analysis Analysis Start Start Prepare_Stock Prepare this compound Stock Solution (1 mg/mL) Start->Prepare_Stock Culture_Bacteria Culture Bacteria Start->Culture_Bacteria Stain Stain with this compound (1-10 µg/mL) Prepare_Stock->Stain Harvest_Wash Harvest & Wash Bacteria Culture_Bacteria->Harvest_Wash Harvest_Wash->Stain Incubate Incubate (5-30 min) Stain->Incubate Wash_Optional Wash (Optional) Incubate->Wash_Optional Image Fluorescence Microscopy Wash_Optional->Image End End Image->End

Caption: General workflow for bacterial staining with this compound.

Important Considerations

  • Toxicity: While less toxic than DAPI, Hoechst dyes can still affect the viability of some bacterial species, especially with prolonged exposure or high concentrations.[1] It is advisable to perform viability controls if studying live cells.

  • Phototoxicity and Photobleaching: this compound is susceptible to photobleaching upon prolonged exposure to UV light. Minimize exposure times and use appropriate neutral density filters to reduce phototoxicity and photobleaching.

  • Filter Sets: Use a standard DAPI filter set or a filter set specifically designed for Hoechst dyes with excitation around 360-380 nm and emission around 440-460 nm.

  • Gram-stain variability: Gram-positive and Gram-negative bacteria may exhibit different staining efficiencies due to differences in their cell wall structures. Optimization of staining time and concentration may be necessary for different bacterial species.

  • Safety Precautions: this compound is a DNA-binding agent and should be handled with care. Wear appropriate personal protective equipment (gloves, lab coat) and work in a well-ventilated area. Dispose of waste according to institutional guidelines.

References

Hoechst 34580: Application Notes and Protocols for Chromosome and Nuclei Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that is a valuable tool for visualizing the nuclei and chromosomes in both live and fixed cells.[1] This bisbenzimide dye exhibits a strong preference for binding to adenine-thymine (AT)-rich regions within the minor groove of double-stranded DNA (dsDNA).[1][2][3] Upon binding to dsDNA, the fluorescence of this compound is significantly enhanced, leading to a high signal-to-noise ratio for clear visualization of nuclear structures.[4][] Its utility extends across various applications, including fluorescence microscopy, flow cytometry, cell cycle analysis, and apoptosis detection.[1][6] Notably, this compound is considered less toxic than other common nuclear stains like DAPI, making it a more suitable option for live-cell imaging.[1]

Physicochemical and Spectral Properties

A thorough understanding of the spectral properties of this compound is critical for designing and executing successful experiments. The dye is excitable by ultraviolet (UV) and violet light sources.

PropertyValueReference
Excitation Maximum (DNA-bound) 371-392 nm[7][8][9][10]
Emission Maximum (DNA-bound) 437-440 nm[7][8][9][11]
Unbound Dye Emission 510-540 nm[1]
Molecular Weight 560.96 g/mol [10]

Mechanism of Action

This compound functions by binding to the minor groove of dsDNA. This binding is not random; the dye shows a marked preference for sequences rich in adenine and thymine bases.[1][2][3] This interaction is non-intercalative, meaning the dye fits within the groove without unwinding the DNA helix. The binding event triggers a conformational change in the dye molecule, leading to a significant increase in its fluorescence quantum yield. The fluorescence of unbound this compound is considerably lower and emits at a longer wavelength (in the green spectrum), which can be a useful indicator of excessive dye concentration or insufficient washing.[1]

Hoechst This compound DNA dsDNA (AT-rich minor groove) Hoechst->DNA Binds to Complex Hoechst-DNA Complex DNA->Complex Fluorescence Blue Fluorescence (438-440 nm) Complex->Fluorescence Emits cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging Prep Prepare Staining Solution (1-5 µg/mL in medium) Stain Incubate Cells (15-60 min at 37°C) Prep->Stain Wash Wash 2-3x with PBS Stain->Wash Image Fluorescence Microscopy Wash->Image

References

Application Notes and Protocols: Multicolor Labeling Experiments with Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-content screening. This bisbenzimide dye selectively binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1] Upon binding to DNA, its fluorescence quantum yield increases significantly, allowing for clear visualization of the nucleus in both live and fixed cells.[2][3] Notably, this compound exhibits a large Stokes shift, which makes it an excellent candidate for multicolor labeling experiments by minimizing spectral overlap with other commonly used fluorophores.[4]

These application notes provide detailed protocols for the use of this compound in multicolor labeling experiments, quantitative data for experimental planning, and visualizations of experimental workflows and related biological pathways.

Quantitative Data

For ease of comparison, the key quantitative properties of this compound and other common nuclear stains are summarized below.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (DNA-bound)~371-380 nm[4]
Emission Maximum (DNA-bound)~438-440 nm[4][5]
Stokes Shift~60 nm[4]
Unbound Dye Emission Range510-540 nm[4]

Table 2: Comparison of Common Blue Fluorescent Nuclear Stains

FeatureThis compoundHoechst 33342DAPI
Excitation Max (nm) ~371-380~350~358
Emission Max (nm) ~438-440~461~461
Cell Permeability (Live Cells) Permeant (less than Hoechst 33342)Highly PermeantSemi-permeant to Impermeant
Toxicity LowLowHigher than Hoechst dyes
Primary Application Live and fixed cell nuclear staining, multicolor imagingLive and fixed cell nuclear staining, cell cycle analysisPrimarily for fixed and permeabilized cells

Experimental Protocols

Protocol 1: General Staining of Live Cells for Fluorescence Microscopy

This protocol outlines the fundamental steps for staining the nuclei of live cells with this compound for subsequent imaging.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile, distilled water)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)

Procedure:

  • Prepare Staining Solution: Immediately before use, dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[6][7] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-60 minutes.[7][8] Incubation time is dependent on the cell type and its permeability to the dye.

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.[4]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation at ~375 nm and emission at ~450 nm).

Protocol 2: Multicolor Imaging of Apoptosis in Live Cells

This protocol describes the simultaneous labeling of apoptotic cells using this compound to identify nuclear condensation and a green-fluorescent Annexin V conjugate to detect externalized phosphatidylserine.

Materials:

  • This compound stock solution (1 mg/mL)

  • Annexin V-FITC (or other green fluorescent conjugate)

  • Annexin V Binding Buffer

  • Cells induced to undergo apoptosis and control cells

  • Fluorescence microscope with filters for blue and green fluorescence

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent according to your experimental design.

  • Prepare Staining Solution: Prepare a staining solution containing this compound at a final concentration of 1 µg/mL and Annexin V-FITC as recommended by the manufacturer in 1X Annexin V Binding Buffer.

  • Cell Staining: Harvest and wash the cells with PBS. Resuspend the cell pellet in the prepared staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Imaging: Image the cells immediately. Apoptotic cells will exhibit bright, condensed nuclei stained with this compound and green fluorescence from Annexin V-FITC at the cell membrane.[9][10]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of this compound for analyzing DNA content and cell cycle distribution in live cells using a flow cytometer.

Materials:

  • This compound stock solution (1 mg/mL)

  • Complete cell culture medium or PBS

  • Single-cell suspension of the cells of interest

  • Flow cytometer with a UV or violet laser

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.[11]

  • Prepare Staining Solution: Dilute the this compound stock solution to a final concentration of 1-10 µg/mL in complete medium.[7] The optimal concentration should be determined for each cell type.

  • Cell Staining: Add the this compound staining solution to the cell suspension.

  • Incubation: Incubate at 37°C for 15-60 minutes, protected from light.[7]

  • Analysis: Analyze the stained cells on a flow cytometer using a UV or violet laser for excitation and a blue emission filter. The resulting histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. For improved resolution, run samples at a low flow rate.[2][12]

Visualizations

Signaling Pathway: Extrinsic Apoptosis

The following diagram illustrates the extrinsic apoptosis pathway, where nuclear condensation, readily visualized by this compound, is a key downstream event.

Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (Stained with this compound) FasL FasL FasR FasR FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage DNA_Fragmentation DNA Fragmentation & Nuclear Condensation Caspase-3->DNA_Fragmentation

Caption: Extrinsic apoptosis signaling pathway leading to nuclear changes.

Experimental Workflow: Multicolor Live-Cell Imaging

This diagram outlines the workflow for a typical multicolor live-cell imaging experiment using this compound.

Staining_Workflow Start Start Cell_Culture Culture cells on imaging-compatible plates Start->Cell_Culture Prepare_Stains Prepare working solutions of This compound and other live-cell stains (e.g., GFP, RFP) Cell_Culture->Prepare_Stains Staining Incubate cells with staining solution Prepare_Stains->Staining Wash Wash cells to remove unbound dyes Staining->Wash Imaging Acquire images using a fluorescence microscope with appropriate filter sets Wash->Imaging Analysis Analyze multicolor images Imaging->Analysis End End Analysis->End

Caption: Workflow for multicolor live-cell staining and imaging.

Logical Relationship: Comparison of Nuclear Stains

This diagram provides a visual comparison of the key features of this compound, Hoechst 33342, and DAPI.

Dye_Comparison cluster_Hoechst34580 This compound cluster_Hoechst33342 Hoechst 33342 cluster_DAPI DAPI H34580_perm Cell Permeant H33342_perm Highly Cell Permeant H34580_spec Ex/Em: ~375/440 nm H34580_app Live & Fixed Cells Multicolor Imaging DAPI_perm Semi/Impermeant H33342_spec Ex/Em: ~350/461 nm H33342_app Live & Fixed Cells Cell Cycle DAPI_spec Ex/Em: ~358/461 nm DAPI_app Primarily Fixed Cells

Caption: Key feature comparison of common blue nuclear stains.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hoechst 34580. This guide provides troubleshooting advice and frequently asked questions to help you minimize background fluorescence and achieve optimal nuclear staining in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a blue-emitting fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[1][2] When bound to DNA, its fluorescence is significantly enhanced.[3]

PropertyWavelength (nm)
Excitation Maximum (bound to DNA)~371-380 nm[2]
Emission Maximum (bound to DNA)~437-440 nm[3][4]
Unbound Dye Emission~510-540 nm[1][2]

Q2: What is the primary cause of background fluorescence with this compound?

High background fluorescence with this compound can stem from two main sources:

  • Excess unbound dye: Unbound this compound fluoresces in the green spectrum (510-540 nm).[1][2] If the dye concentration is too high or the washing steps are insufficient, this can lead to significant background noise.

  • Sample autofluorescence: Many biological specimens exhibit natural fluorescence (autofluorescence) from endogenous molecules like NADH, collagen, and lipofuscin.[5] Aldehyde-based fixatives, such as formaldehyde and glutaraldehyde, can also induce autofluorescence.

Q3: How does this compound differ from other Hoechst dyes and DAPI?

While all Hoechst dyes and DAPI are blue-fluorescent DNA stains that bind to the minor groove, there are key differences:

  • Permeability: Hoechst 33342 is generally considered the most cell-permeant, making it ideal for live-cell staining. This compound is also cell-permeant, but less so than Hoechst 33342.[2] DAPI has low permeability in live cells and is typically used for fixed and permeabilized samples.[6]

  • Emission Spectra: this compound has a slightly different emission maximum (~438-440 nm) compared to Hoechst 33258 and 33342 (~461 nm).[3][7]

  • Toxicity: Hoechst dyes are generally less toxic to cells than DAPI, making them a better choice for live-cell imaging.[2]

Troubleshooting Guides

High background fluorescence can obscure your signal of interest. The following guides provide step-by-step instructions to troubleshoot and resolve common issues.

Issue 1: High Background Signal Across the Entire Sample

This is often due to issues with the staining protocol itself.

Troubleshooting Workflow:

start High Background Observed step1 Optimize this compound Concentration start->step1 step2 Optimize Incubation Time step1->step2 step3 Improve Washing Steps step2->step3 end Reduced Background step3->end

Caption: Troubleshooting workflow for high background staining.

Detailed Steps:

  • Optimize this compound Concentration: Using too high a concentration of the dye is a common cause of background.

    • Recommendation: Perform a concentration titration to determine the optimal concentration for your cell type and experimental conditions. Start with a lower concentration than you are currently using. A general starting range for this compound is 0.1-10 µg/mL.[2]

  • Optimize Incubation Time: Over-incubation can lead to excessive dye uptake and non-specific binding.

    • Recommendation: Reduce the incubation time. For live cells, incubation times can range from 15 to 60 minutes.[4][8] For fixed cells, 15 minutes is often sufficient.[1]

  • Improve Washing Steps: Inadequate washing will leave unbound dye in the sample, contributing to background fluorescence.

    • Recommendation: Increase the number and duration of wash steps after staining. Use a buffered salt solution like PBS. For live cells, you can wash with fresh culture medium. Analyzing samples without washing can increase background.[8][9]

Issue 2: Autofluorescence from the Biological Sample

If optimizing the staining protocol does not resolve the background issue, the problem may be inherent to the sample itself.

Troubleshooting Workflow:

start Sample Autofluorescence Suspected step1 Review Fixation Protocol start->step1 step2 Implement Photobleaching step1->step2 step3 Use a Chemical Quencher step2->step3 end Autofluorescence Reduced step3->end

Caption: Troubleshooting workflow for sample autofluorescence.

Detailed Steps:

  • Review Fixation Protocol: Aldehyde-based fixatives are a known source of autofluorescence.

    • Recommendation: If your protocol allows, consider switching to a non-aldehyde fixative like ice-cold methanol or ethanol. If you must use an aldehyde fixative, try to keep the fixation time to a minimum.

  • Implement Photobleaching: Exposing the sample to light before staining can reduce autofluorescence.

    • Recommendation: Before incubation with this compound, expose your sample to a broad-spectrum light source, such as a fluorescent lamp or an LED array. The duration of photobleaching can range from a few minutes to several hours, depending on the tissue and the intensity of the light source.[5]

  • Use a Chemical Quencher: Certain reagents can help to quench autofluorescence.

    • Recommendation: Consider treating your samples with a quenching agent like Sudan Black B (0.1% in 70% ethanol for 20 minutes) after fixation and before staining.[10] Be aware that some chemical quenchers may also reduce the specific signal, so optimization is key.

Experimental Protocols

Standard Staining Protocol for Fixed Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

StepActionDetails
1Cell Fixation Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
2Washing Wash cells twice with PBS to remove excess fixative.
3Staining Incubate cells with this compound working solution (0.5-2 µg/mL in PBS) for at least 15 minutes at room temperature, protected from light.[1]
4Final Washes Aspirate the staining solution and wash the cells twice with PBS.
5Mounting Mount the coverslip with an appropriate mounting medium.
Standard Staining Protocol for Live Cells
StepActionDetails
1Cell Seeding Grow cells on a suitable imaging dish or coverslip.
2Staining Add this compound directly to the cell culture medium to a final concentration of 1-5 µg/mL.[1][]
3Incubation Incubate at 37°C for 30-60 minutes.[1]
4Washing Aspirate the staining medium and wash twice with fresh, pre-warmed culture medium.
5Imaging Image the cells immediately in fresh medium.

Workflow for Preparing this compound Staining Solution:

stock Prepare 1 mg/mL Stock Solution in deionized water working Dilute Stock to Working Concentration (0.1-10 µg/mL) in buffer or medium stock->working use Apply to Cells working->use

References

Optimizing Hoechst 34580 incubation time for [specific cell line]

Author: BenchChem Technical Support Team. Date: November 2025

To effectively optimize Hoechst 34580 incubation time for your experiments, a clear understanding of the dye's properties and the specific characteristics of your cell line is crucial. This technical support guide provides troubleshooting advice and frequently asked questions to help you achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent stain that binds to the minor groove of DNA. It is cell-permeable and emits a blue fluorescence when bound to double-stranded DNA, making it a common choice for visualizing the nuclei of living or fixed cells. Its fluorescence intensity is significantly enhanced upon binding to DNA.

Q2: What is the typical incubation time for this compound?

The optimal incubation time for this compound can vary widely depending on the specific cell line, its metabolic state, and cell density. Generally, incubation times can range from 5 to 60 minutes. It is always recommended to perform a time-course experiment to determine the ideal duration for your specific experimental conditions.

Q3: Can this compound be toxic to cells?

Yes, like many fluorescent dyes, this compound can exhibit some level of cytotoxicity, especially at higher concentrations and with prolonged incubation times. It is important to use the lowest concentration of the dye that provides adequate signal and to minimize the incubation time to maintain cell health, particularly in live-cell imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining.

Problem Potential Cause Suggested Solution
Weak or No Staining 1. Insufficient Incubation Time: The dye has not had enough time to penetrate the cells and bind to the DNA. 2. Low Dye Concentration: The concentration of this compound is too low for the specific cell line or cell density. 3. Cell Health Issues: The cells are unhealthy or dead, which can affect membrane permeability and dye uptake.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation period. 2. Optimize Dye Concentration: Titrate the this compound concentration. A typical starting range is 1-10 µg/mL. 3. Check Cell Viability: Use a viability assay (e.g., trypan blue) to ensure cells are healthy before staining.
High Background Fluorescence 1. Excessive Dye Concentration: Using too much dye can lead to non-specific binding and high background. 2. Inadequate Washing: Residual, unbound dye in the medium contributes to background fluorescence.1. Reduce Dye Concentration: Use the lowest effective concentration determined from your titration experiments. 2. Thorough Washing: After incubation, wash the cells 2-3 times with a fresh, pre-warmed buffer or medium to remove unbound dye.
Uneven or Patchy Staining 1. Uneven Cell Distribution: A non-uniform cell monolayer can result in inconsistent staining. 2. Incomplete Dye Mixing: The this compound solution was not adequately mixed into the culture medium.1. Ensure Even Seeding: Plate cells evenly to achieve a confluent and uniform monolayer. 2. Proper Mixing: Gently swirl the plate or dish after adding the Hoechst solution to ensure even distribution.
Phototoxicity or Cell Death 1. Prolonged Exposure to Excitation Light: The high-energy light used to excite the dye can damage cells over time. 2. High Dye Concentration: As mentioned, higher concentrations can be toxic.1. Minimize Light Exposure: Use the lowest possible laser power and exposure time during imaging. Utilize intermittent imaging rather than continuous exposure. 2. Use Lower Concentration: Stick to the lowest concentration that provides a good signal-to-noise ratio.

Experimental Protocols

Protocol 1: Determining Optimal this compound Incubation Time

This protocol outlines a time-course experiment to find the ideal incubation duration for your specific cell line.

  • Cell Seeding: Plate your cells in a multi-well plate at a consistent density and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in a pre-warmed, serum-free medium or buffer (e.g., PBS) at a starting concentration of 5 µg/mL.

  • Incubation:

    • Remove the culture medium from the wells.

    • Add the this compound staining solution to each well.

    • Incubate the plate at 37°C and 5% CO2 for varying durations (e.g., 5, 15, 30, 45, and 60 minutes).

  • Washing:

    • After each time point, remove the staining solution.

    • Gently wash the cells twice with a pre-warmed buffer to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for Hoechst dyes (typically ~350 nm excitation and ~460 nm emission).

  • Analysis: Analyze the images for nuclear staining intensity and uniformity. The optimal incubation time is the shortest duration that provides bright and clear nuclear staining with minimal background.

G cluster_workflow Experimental Workflow: Optimizing Incubation Time A Seed Cells in Multi-well Plate B Prepare this compound Staining Solution A->B C Incubate for Different Durations (5, 15, 30, 45, 60 min) B->C D Wash Cells Twice with Buffer C->D E Image with Fluorescence Microscope D->E F Analyze for Optimal Staining E->F

Caption: Workflow for optimizing this compound incubation time.

This technical support guide is intended for research purposes only. Always refer to the manufacturer's specific product information sheet for detailed instructions and safety precautions.

Preventing photobleaching of Hoechst 34580 during imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Hoechst 34580 during fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] When bound to DNA, it has an excitation maximum around 371-380 nm and an emission maximum around 438-440 nm.[1][2][3] Unbound dye has a much weaker fluorescence with a broader emission spectrum in the 510-540 nm range.[1]

Q2: What causes photobleaching of this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For this compound, this is primarily caused by prolonged exposure to high-intensity excitation light, especially from UV sources.[4] The process is often mediated by the generation of reactive oxygen species (ROS) which chemically modify the dye molecule, rendering it non-fluorescent.

Q3: What is the difference between photobleaching and phototoxicity?

Photobleaching is the degradation of the fluorescent dye, leading to signal loss. Phototoxicity, on the other hand, refers to the damaging effects of light on the biological sample itself.[5] For live-cell imaging with this compound, the UV excitation light can be phototoxic, leading to cellular stress, altered cell behavior, and even cell death.[4][5] It is crucial to minimize both photobleaching and phototoxicity for reliable experimental results.

Q4: Can I use antifade reagents with this compound?

Yes, using an antifade mounting medium is a highly effective strategy to reduce the photobleaching of this compound, particularly for fixed-cell imaging.[6] For live-cell imaging, specific live-cell compatible antifade reagents are available.

Q5: Are there alternatives to conventional fluorescence microscopy to reduce photobleaching?

Yes, techniques like two-photon excitation microscopy (TPEM) can significantly reduce photobleaching and phototoxicity. TPEM uses a lower-energy, longer-wavelength infrared laser for excitation, which confines the excitation to the focal plane, thereby reducing out-of-focus photobleaching and photodamage.

Troubleshooting Guides

Problem 1: Rapid loss of this compound fluorescence signal during imaging.

This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Troubleshooting Workflow:

G start Start: Rapid Signal Loss check_imaging Step 1: Review Imaging Parameters start->check_imaging reduce_intensity Reduce Excitation Light Intensity check_imaging->reduce_intensity Is intensity high? reduce_exposure Decrease Camera Exposure Time reduce_intensity->reduce_exposure use_filter Use Neutral Density (ND) Filter reduce_exposure->use_filter check_antifade Step 2: Evaluate Antifade Reagent use_filter->check_antifade use_commercial Use a Commercial Antifade Mountant check_antifade->use_commercial For fixed cells live_cell_reagent For Live Cells, Use a Specific Live-Cell Antifade check_antifade->live_cell_reagent For live cells check_dye_conc Step 3: Optimize Dye Concentration use_commercial->check_dye_conc live_cell_reagent->check_dye_conc lower_conc Use the Lowest Concentration Giving Sufficient Signal check_dye_conc->lower_conc alternative_tech Step 4: Consider Alternative Techniques lower_conc->alternative_tech end End: Stable this compound Signal lower_conc->end If TPEM not available tpem Use Two-Photon Excitation Microscopy (TPEM) alternative_tech->tpem If available tpem->end

Caption: Troubleshooting workflow for rapid loss of this compound signal.

Problem 2: Dim or no this compound signal from the start.

If you are observing a weak signal, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Verify Filter Set Compatibility: Ensure your microscope's filter set is appropriate for this compound (Excitation ~370-380 nm, Emission ~440-460 nm).

  • Check Lamp/Laser Health: The UV lamp or laser might be old and have reduced output. Check the usage hours and replace if necessary.

  • Optimize Staining Protocol:

    • Concentration: Ensure you are using an appropriate concentration of this compound. Typical concentrations range from 0.1 to 10 µg/mL.[1]

    • Incubation Time: Incubate for a sufficient duration (e.g., 15-60 minutes) to allow the dye to penetrate the cells and bind to DNA.[7][8][9][10][11]

    • Cell Permeability: For live-cell staining, ensure the cells are healthy, as compromised membranes can affect dye uptake.

  • pH of Mounting Medium: The fluorescence intensity of Hoechst dyes can be pH-dependent.[2] Ensure your mounting medium has a physiological pH.

Quantitative Data Summary

While direct quantitative comparisons of photobleaching rates for this compound with various antifade reagents are limited in the literature, the following table summarizes the qualitative photostability and key features of commonly used antifade mountants.

Antifade ReagentSample TypeCuring TimeRefractive IndexRelative Photostability Improvement for Blue Dyes
PBS/Glycerol Fixed CellsN/A~1.47Low
ProLong™ Gold Antifade Mountant Fixed Cells24 hours~1.47High
ProLong™ Diamond Antifade Mountant Fixed Cells24 hours~1.47Very High
ProLong™ Live Antifade Reagent Live CellsN/A~1.33Moderate to High

Experimental Protocols

Protocol 1: Staining Fixed Cells with this compound and Mounting with ProLong™ Gold Antifade Mountant

This protocol is suitable for achieving high-quality, photostable nuclear staining in fixed cells.

Materials:

  • Fixed cells on coverslips or slides

  • This compound stock solution (e.g., 1 mg/mL in distilled water)

  • Phosphate-Buffered Saline (PBS)

  • ProLong™ Gold Antifade Mountant

  • Nail polish or sealant

Procedure:

  • Rehydration: If your fixed cells are dehydrated, rehydrate them by washing with PBS for 5 minutes.

  • Staining:

    • Dilute the this compound stock solution to a working concentration of 0.5-2 µg/mL in PBS.[9][10][11]

    • Add the staining solution to your samples, ensuring they are fully covered.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Washing: Wash the samples twice with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and wick away excess PBS from the edges using a lab wipe.

    • Place a small drop of ProLong™ Gold Antifade Mountant onto the microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mountant, avoiding air bubbles.

  • Curing:

    • Allow the slide to cure for 24 hours at room temperature in the dark on a flat surface.

    • For long-term storage, seal the edges of the coverslip with nail polish.

Experimental Workflow for Fixed-Cell Staining and Mounting:

G start Start: Fixed Cells on Coverslip rehydrate Rehydrate with PBS start->rehydrate prepare_stain Prepare this compound Staining Solution (0.5-2 µg/mL) rehydrate->prepare_stain stain Incubate in Staining Solution (15 min, RT, dark) prepare_stain->stain wash1 Wash with PBS (5 min) stain->wash1 wash2 Wash with PBS (5 min) wash1->wash2 mount Mount with ProLong™ Gold wash2->mount cure Cure for 24h at RT in the dark mount->cure seal Seal Edges of Coverslip cure->seal image Image with Optimized Settings seal->image end End: Photostable Nuclear Staining image->end

Caption: Workflow for staining fixed cells with this compound and mounting.

Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching

This protocol provides a systematic approach to finding the optimal balance between signal intensity and photobleaching.

Objective: To determine the lowest possible excitation intensity and shortest exposure time that provide a sufficient signal-to-noise ratio for your experiment.

Procedure:

  • Start with Low Excitation: Set the excitation light source (laser or lamp) to its lowest power setting.

  • Adjust Exposure Time: While viewing a representative area of your sample, gradually increase the camera exposure time until you can clearly distinguish the stained nuclei from the background.

  • Increase Excitation if Necessary: If the required exposure time is excessively long (leading to motion blur in live-cell imaging or slow acquisition), incrementally increase the excitation intensity and then readjust the exposure time downwards.

  • Use Neutral Density (ND) Filters: If your microscope has ND filters, use them to reduce the excitation light intensity before it reaches the sample. This is often a more precise way to control illumination than adjusting the lamp power supply.

  • Time-Lapse Imaging Settings:

    • Interval: Use the longest possible interval between acquisitions that still captures the dynamics of your biological process of interest.

    • Minimize z-stacks: If acquiring 3D images, use the minimum number of z-slices and the largest step size that still provides the necessary axial resolution.

  • Avoid Unnecessary Exposure: Use the shutter to block the excitation light path when not actively acquiring images. When searching for a new field of view, use a lower magnification or transmitted light if possible.

Logical Relationship for Optimizing Imaging Parameters:

G goal Goal: Sufficient Signal-to-Noise with Minimal Photobleaching high_snr High Signal-to-Noise Ratio goal->high_snr is achieved with low_intensity Low Excitation Intensity low_intensity->goal reduces photobleaching short_exposure Short Exposure Time short_exposure->goal reduces photobleaching

Caption: Balancing signal-to-noise with minimal photobleaching.

References

Technical Support Center: Hoechst 34580 in Long-Term Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hoechst 34580 in long-term live-cell imaging.

Quick Navigation

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Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in live-cell imaging.

Question Answer
1. What is this compound and how does it work? This compound is a cell-permeant, blue-fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1] Upon binding to DNA, its fluorescence quantum yield increases significantly, making it a bright and specific nuclear stain.[] It is excited by ultraviolet (UV) light and emits blue fluorescence.[]
2. What is the difference between this compound, Hoechst 33342, and Hoechst 33258? These are all related bisbenzimide dyes. Hoechst 33342 is generally considered more cell-permeable than Hoechst 33258 due to a lipophilic ethyl group, making it a common choice for live-cell staining.[1][] this compound has a dimethylamine group that results in a slightly different emission spectrum compared to the other two.[1][]
3. Is this compound cytotoxic? All Hoechst dyes can exhibit some level of cytotoxicity, especially at higher concentrations and with prolonged exposure. However, they are generally considered less toxic than other nuclear stains like DAPI for live-cell applications.[1] Cytotoxicity is cell-type dependent and should be empirically determined.
4. What is phototoxicity and is it a concern with this compound? Phototoxicity is cell damage or death induced by the interaction of light with a fluorescent molecule (photosensitizer).[3] Upon excitation (especially with UV light), Hoechst dyes can generate reactive oxygen species (ROS) that damage cellular components.[3][4] This is a significant concern in long-term live-cell imaging and can lead to artifacts or apoptosis.[5][6]
5. What is the recommended concentration of this compound for live-cell staining? The optimal concentration varies depending on the cell type and experimental conditions but typically ranges from 0.1 to 10 µg/mL.[1][7] It is crucial to use the lowest possible concentration that provides adequate signal to minimize cytotoxicity and phototoxicity.
6. How long should I incubate my cells with this compound? Incubation times for live cells typically range from 15 to 60 minutes at 37°C.[7] The optimal time should be determined for each cell line to achieve sufficient nuclear staining without excessive dye accumulation.
7. Can I use this compound for fixed cells as well? Yes, this compound is suitable for staining both live and fixed cells.[1] For fixed cells, a typical concentration range is 0.5 to 2 µg/mL.[7]
8. Are there alternatives to this compound for long-term live-cell imaging? Yes, for long-term imaging, consider using far-red fluorescent DNA dyes like SiR-DNA or SPY-DNA probes. These are excited by longer wavelength light, which is less phototoxic to cells.

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term live-cell imaging with this compound.

Problem Potential Cause(s) Recommended Solution(s)
1. High Cell Death or Apoptosis During Imaging a. Cytotoxicity from high dye concentration: The concentration of this compound is too high, leading to toxic effects.a. Titrate the dye concentration: Perform a dose-response experiment to find the lowest effective concentration (typically in the range of 0.1-1 µg/mL).
b. Phototoxicity from excessive light exposure: The UV or near-UV excitation light is damaging the cells.[3]b. Minimize light exposure: - Reduce the excitation light intensity to the minimum required for a good signal-to-noise ratio. - Decrease the exposure time per image. - Reduce the frequency of image acquisition (increase the time interval between images). - Use a more sensitive camera.
c. Use longer wavelength excitation: If your microscope setup allows, use excitation wavelengths closer to the visible spectrum (e.g., 405 nm laser) to reduce phototoxicity compared to shorter UV wavelengths.[8]
d. Consider alternative dyes: For very long-term experiments, switch to far-red DNA stains like SiR-DNA or SPY-DNA probes that are less phototoxic.
2. Weak or No Nuclear Signal a. Insufficient dye concentration or incubation time: The dye has not had enough time to enter the cells and bind to the DNA.a. Optimize staining protocol: - Increase the this compound concentration incrementally. - Increase the incubation time (e.g., up to 60 minutes).
b. Dye efflux: Some cell types actively pump out Hoechst dyes using multidrug resistance transporters.b. Use efflux pump inhibitors: Consider using inhibitors like verapamil, but be aware of their potential off-target effects on cell physiology.
c. Incorrect filter set: The microscope's filter set is not optimal for this compound's excitation and emission spectra.c. Check filter compatibility: Ensure you are using a DAPI or similar filter set that is appropriate for this compound (Excitation ~380 nm / Emission ~438 nm when bound to DNA).[1]
3. High Background Fluorescence a. Excessive dye concentration: Too much unbound dye is present in the medium or cytoplasm.[1]a. Reduce dye concentration and wash cells: - Use a lower concentration of this compound. - Wash the cells with fresh, pre-warmed medium or PBS after incubation and before imaging.[9]
b. Unbound dye fluorescence: Unbound this compound can fluoresce in the green spectrum (510-540 nm).[1]b. Check for green fluorescence: If you observe a green haze, it is likely due to excess unbound dye. Optimize the washing steps.
4. Signal Fades Over Time (Photobleaching) a. High excitation light intensity: The fluorophore is being destroyed by the intense light.a. Reduce light exposure: - Lower the excitation light intensity. - Decrease the exposure time. - Use a neutral density filter.
b. Frequent imaging: Repeatedly imaging the same field of view accelerates photobleaching.b. Decrease imaging frequency: Increase the time interval between acquisitions.
c. Use an anti-fade mounting medium (for fixed cells): While not applicable for live imaging, for endpoint fixed samples, an anti-fade reagent can help preserve the signal.
5. Altered Cell Behavior (e.g., changes in cell cycle, migration) a. Sub-lethal cytotoxicity or phototoxicity: The staining and/or imaging conditions are stressing the cells without causing immediate death.a. Re-optimize all parameters: - Use the lowest possible dye concentration and light exposure. - Perform control experiments (e.g., unstained cells subjected to the same imaging protocol) to assess the impact of light alone. - Compare the behavior of stained and unstained cells under normal culture conditions (no imaging).

Quantitative Data Summary

Table 1: Recommended Working Concentrations for this compound

ApplicationCell TypeRecommended Concentration Range (µg/mL)Incubation TimeTemperature
Live-Cell Imaging Mammalian (adherent or suspension)0.1 - 5.0[7][9]15 - 60 min37°C
Flow Cytometry (Live Cells) Mammalian (suspension)1.0 - 10.0[7]15 - 60 min37°C
Fixed-Cell Imaging Mammalian (adherent or suspension)0.5 - 2.0[7]15 minRoom Temp

Note: For long-term imaging, it is critical to start at the lowest end of the recommended concentration range and assess for any signs of cytotoxicity or altered cell behavior.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity of this compound using MTT Assay

This protocol provides a method to determine the cytotoxic effect of this compound on a given cell line by measuring metabolic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the different this compound concentrations to the wells. Include wells with medium only (no cells) as a blank and cells with medium but no this compound as a negative control.

  • Incubation: Incubate the plate for the desired duration of your long-term imaging experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the negative control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Detecting Apoptosis Induced by this compound Phototoxicity using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound staining and imaging.

Materials:

  • Cells stained with this compound and subjected to your imaging protocol

  • Control cells (unstained and stained but not imaged)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[10]

  • Flow cytometer

Procedure:

  • Cell Preparation: After your long-term imaging experiment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.[10]

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[10]

    • Annexin V-negative / PI-positive: Necrotic cells.[10]

Signaling Pathways and Workflows

Visual representations of key processes and pathways related to this compound usage.

experimental_workflow cluster_prep Preparation cluster_staining Staining Optimization cluster_imaging Imaging Protocol cluster_analysis Analysis start Start cell_culture Culture Cells to Optimal Confluency start->cell_culture concentration Titrate this compound Concentration (Start with 0.1 µg/mL) cell_culture->concentration incubation Optimize Incubation Time (15-30 min) concentration->incubation light_intensity Minimize Excitation Light Intensity incubation->light_intensity exposure Minimize Exposure Time light_intensity->exposure frequency Reduce Imaging Frequency exposure->frequency imaging Acquire Time-Lapse Images frequency->imaging assess_toxicity Assess Cytotoxicity & Phototoxicity (e.g., MTT, Annexin V/PI) imaging->assess_toxicity data_analysis Analyze Experimental Data assess_toxicity->data_analysis end End data_analysis->end

Caption: Workflow for minimizing cytotoxicity and phototoxicity when using this compound.

phototoxicity_pathway cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_signaling Signaling Cascade cluster_outcome Outcome uv_light UV/Near-UV Light Exposure hoechst This compound + DNA uv_light->hoechst Excitation dna_damage Direct DNA Damage uv_light->dna_damage Direct Absorption ros Reactive Oxygen Species (ROS) Production hoechst->ros Photosensitization ros->dna_damage bcl2 Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 decline) ros->bcl2 atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation p53->bcl2 atm_atr->p53 cytochrome_c Mitochondrial Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of phototoxicity-induced apoptosis.[12][13]

References

Hoechst 34580 staining artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and issues encountered during Hoechst 34580 staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, blue-emitting fluorescent dye that binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[][2][3] Upon binding to DNA, its fluorescence intensity increases significantly (approximately 30-fold), providing a high signal-to-noise ratio for visualizing cell nuclei in both live and fixed cells.[][2] It is excited by ultraviolet (UV) light and is commonly used in fluorescence microscopy, flow cytometry, and chromosome analysis.[3]

Q2: What are the key differences between this compound, Hoechst 33342, and Hoechst 33258?

The Hoechst dye family includes three main variants: Hoechst 33258, Hoechst 33342, and this compound.[2][4] While all bind to A-T rich regions of the DNA minor groove, they differ in their cell permeability and spectral properties.[][2] Hoechst 33342 is generally more cell-permeable than Hoechst 33258 and this compound due to an ethyl group, making it a popular choice for live-cell imaging.[][3][4] this compound has a dimethylamine group that shifts its emission maximum to around 490 nm, distinguishing it from the ~461 nm peak of the other two dyes.[][2]

Q3: Is this compound toxic to cells?

Hoechst dyes are considered minimally toxic, especially when used at recommended low concentrations, which makes them suitable for live-cell imaging.[3][4][5] However, because they bind to DNA, they can interfere with DNA replication and are potentially mutagenic.[4] Prolonged exposure to the UV light required for excitation can also induce phototoxicity, which can be harmful to living cells.[][2]

Q4: Can I use this compound for long-term live-cell imaging?

While this compound is less toxic than other nuclear stains like DAPI, long-term imaging can still be challenging due to UV-induced phototoxicity.[][2][3] For extended time-lapse experiments, it is crucial to use the lowest possible dye concentration and minimize UV exposure by reducing illumination intensity and exposure time.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background can obscure nuclear details and reduce signal-to-noise ratio. A common cause is the presence of unbound dye.

  • Possible Cause 1: Excessive Dye Concentration. Using too much this compound can lead to unbound dye fluorescing in the 510-540 nm range (green spectrum).[3][4][6]

    • Solution: Optimize the dye concentration. Start with the lower end of the recommended range (see Table 1) and perform a titration to find the optimal concentration for your cell type.

  • Possible Cause 2: Insufficient Washing. Failure to remove excess dye after incubation is a primary cause of high background.

    • Solution: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS or complete medium) after staining. For live cells, analysis without washing is possible but may increase background.[7]

  • Possible Cause 3: Dye Precipitation. The dye may precipitate if not fully dissolved in the working solution.

    • Solution: Ensure the stock solution is completely dissolved before preparing the working solution.[7] If precipitates are observed, filter the working solution before use.

Diagram: Troubleshooting High Background Staining

start High Background Fluorescence cause1 Excessive Dye Concentration? start->cause1 cause2 Insufficient Washing? start->cause2 cause3 Dye Precipitation? start->cause3 solution1 Titrate and Reduce Dye Concentration cause1->solution1 Yes solution2 Increase Number and Duration of Washes cause2->solution2 Yes solution3 Ensure Complete Dissolution or Filter Working Solution cause3->solution3 Yes end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

Caption: Workflow for diagnosing and resolving high background fluorescence.

Issue 2: Weak or Uneven Nuclear Staining

This issue can result from problems with dye permeability, incubation time, or cell health.

  • Possible Cause 1: Suboptimal Incubation Time or Temperature. Incubation may be too short for the dye to fully penetrate the cells and bind to DNA.

    • Solution: Optimize the incubation time (typically 15-60 minutes) and ensure the temperature is appropriate (usually 37°C for live cells, room temperature for fixed cells).[7]

  • Possible Cause 2: Low Cell Permeability. this compound is cell-permeant, but its efficiency can vary between cell types.[3]

    • Solution: For live cells that are difficult to stain, consider switching to the more permeable Hoechst 33342.[3] For fixed cells, ensure the permeabilization step (e.g., with Triton X-100 or saponin) was successful.

  • Possible Cause 3: Low Dye Concentration. The concentration may be too low for adequate signal.

    • Solution: Gradually increase the dye concentration within the recommended range.

  • Possible Cause 4: Poor Cell Health. Unhealthy or dying cells can exhibit altered membrane permeability and chromatin structure, leading to inconsistent staining.

    • Solution: Ensure cells are healthy and viable before staining. Use a viability dye to distinguish between live and dead cell populations.

Diagram: Troubleshooting Weak or Uneven Staining

start Weak or Uneven Staining cause1 Suboptimal Incubation Time/Temperature? start->cause1 cause2 Low Cell Permeability? start->cause2 cause3 Poor Cell Health? start->cause3 solution1 Optimize Incubation Time and Temperature cause1->solution1 Yes solution2 Switch to Hoechst 33342 or Check Permeabilization cause2->solution2 Yes solution3 Verify Cell Viability Before Staining cause3->solution3 Yes end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

Caption: Logical steps to address issues of weak or non-uniform staining.

Issue 3: Phototoxicity and Photobleaching

UV light used to excite Hoechst dyes can damage live cells and cause the fluorescent signal to fade.

  • Possible Cause 1: Excessive UV Exposure. High-intensity or prolonged exposure to UV light is a major cause of phototoxicity and photobleaching.[][2]

    • Solution: Use the lowest possible laser power or lamp intensity. Minimize exposure time during image acquisition. Use neutral density filters to attenuate the excitation light.

  • Possible Cause 2: Photoconversion. When using mercury arc lamps, UV excitation can cause Hoechst dyes to photoconvert and emit fluorescence in the green and red channels, creating artifacts.[][8]

    • Solution: If imaging multiple fluorophores, acquire the Hoechst (blue) channel last.[8] Alternatively, move to a new, unexposed field of view before multi-channel imaging. This issue is less common with 405 nm laser excitation used in confocal microscopy.[8]

Quantitative Data Summary

Table 1: Recommended Concentrations for this compound Staining
ApplicationCell TypeRecommended Concentration (Working Solution)
Nuclear VisualizationLive Cells1-5 µg/mL in complete medium[7]
Nuclear VisualizationFixed & Permeabilized Cells0.5-2 µg/mL in PBS[7]
DNA Content (Flow Cytometry)Live Cells1-10 µg/mL in complete medium[3][7]
General StainingBacteria or Eukaryotic Cells0.1-10 µg/mL[3][4]

Note: The optimal concentration may vary by cell type and should be determined experimentally.[7]

Table 2: Typical Incubation Times and Temperatures
Cell StateIncubation TimeTemperature
Live Cells15-60 minutes[7]37°C[7]
Fixed Cells15-30 minutesRoom Temperature
Suspension Cells3-10 minutes[9]Room Temperature[9]
Table 3: Spectral Properties of Hoechst Dyes
DyeExcitation Max (DNA-bound)Emission Max (DNA-bound)Unbound Dye Emission
This compound ~380 nm[3]~438-490 nm[2][3]510-540 nm[3][4][6]
Hoechst 33342 ~350 nm[4]~461 nm[4]510-540 nm[4]
Hoechst 33258 ~350 nm[4]~461 nm[4]510-540 nm[4]

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells for Microscopy
  • Prepare Working Solution: Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.

  • Stain Cells: Remove the existing medium from the cultured cells and add the Hoechst working solution, ensuring the cells are completely covered.

  • Incubate: Incubate the cells for 15-60 minutes at 37°C, protected from light.[7]

  • Wash: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed medium or PBS to remove unbound dye.[10]

  • Image: Add fresh medium or PBS to the cells and proceed with imaging on a fluorescence microscope using a UV filter set.

Protocol 2: Staining of Live Suspension Cells for Flow Cytometry
  • Cell Preparation: Obtain a single-cell suspension and adjust the cell density to approximately 1 x 10⁶ cells/mL.[7]

  • Prepare Working Solution: Dilute the this compound stock solution to a final concentration of 1-10 µg/mL in complete medium.[7]

  • Stain Cells: Add the working solution directly to the cell suspension.

  • Incubate: Incubate for 15-60 minutes at 37°C, protected from light.[7]

  • Wash (Optional): Cells may be analyzed without washing, but this can increase background fluorescence.[7] To wash, centrifuge the cells, aspirate the supernatant, and resuspend in fresh buffer (e.g., PBS).

  • Analyze: Analyze the cells on a flow cytometer using UV or violet laser excitation. For best results, use a low flow rate.[7]

Protocol 3: Staining of Fixed and Permeabilized Cells
  • Fixation: Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

  • Washing: Wash cells 2-3 times with PBS to remove the fixative.

  • Permeabilization (Optional but Recommended): If required for other antibodies, permeabilize cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Prepare Working Solution: Dilute this compound to a final concentration of 0.5-2 µg/mL in PBS.[7]

  • Stain Cells: Add the working solution and incubate for at least 15 minutes at room temperature, protected from light.[7]

  • Wash: Wash the cells 2-3 times with PBS to remove unbound dye.

  • Mount and Image: Mount the coverslip with an anti-fade mounting medium and proceed with imaging.

Diagram: General this compound Staining Workflow

cluster_prep Preparation cluster_stain Staining cluster_acq Acquisition prep_cells Prepare Cells (Live or Fixed) prep_dye Prepare Hoechst Working Solution stain Incubate Cells with Dye Solution prep_dye->stain wash Wash to Remove Excess Dye stain->wash image Image with Microscope or Analyze by Flow Cytometry wash->image

Caption: A simplified, high-level workflow for this compound staining.

References

Effect of pH on Hoechst 34580 fluorescence intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Hoechst 34580, with a specific focus on the effect of pH on its fluorescence intensity. This resource is intended for researchers, scientists, and drug development professionals.

Effect of pH on this compound Fluorescence Intensity

The fluorescence intensity of this compound is notably influenced by the pH of its environment. Generally, the fluorescence intensity of Hoechst dyes, including this compound, increases with the pH of the solvent.[1][] Optimal dye binding to DNA is typically achieved at a pH of 7.4.[3]

Note: The following table summarizes the qualitative relationship between pH and the fluorescence of the related dye Hoechst 33258, which may serve as a general indicator for this compound.

pH RangeEffect on Hoechst 33258 Fluorescence Intensity
7.4 to 4.0Gradual Increase
3.5 to 3.0Sharp Increase
2.5 to 1.5Decrease

Troubleshooting and FAQs

Q1: My this compound staining is weak. Could pH be the issue?

A1: Yes, suboptimal pH is a common reason for weak staining. This compound fluorescence is pH-dependent, with optimal binding at pH 7.4.[3] Ensure your staining buffer (e.g., PBS) is at or near this pH. Buffers that are too acidic or alkaline can lead to reduced fluorescence intensity.

Q2: I am observing green fluorescence in my sample instead of the expected blue. What could be the cause?

A2: Green fluorescence with this compound is typically due to the presence of unbound dye.[1] This can occur if the dye concentration is too high or if the sample is not washed sufficiently after staining. The unbound dye fluoresces in the 510–540 nm range, which appears as green.[1] To resolve this, try reducing the this compound concentration and/or increasing the number and duration of post-staining washes.

Q3: Can I use phosphate-buffered saline (PBS) to prepare my this compound solutions?

A3: While dilute solutions of this compound can be used with PBS, it is not recommended to dissolve the powdered dye directly in PBS to make a stock solution.[3] It is best to prepare a stock solution in distilled water or DMSO and then dilute it to the working concentration in your desired buffer, such as PBS at pH 7.4.

Q4: My fluorescence signal is diminishing over time. What could be happening?

A4: Photobleaching, or the fading of the fluorescent signal upon exposure to light, can be a factor. Minimize the exposure of your stained samples to the excitation light source. Additionally, ensure your mounting medium contains an anti-fade reagent. Also, be aware that the fluorescence of Hoechst dyes can be quenched by bromodeoxyuridine (BrdU), which is often used in cell proliferation assays.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature.

  • Dissolve the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to make a stock solution of 1 to 10 mg/mL.

  • Alternatively, a stock solution of up to 10 mg/mL can be prepared in distilled water.[]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at ≤–20°C, protected from light. When stored correctly, the solution is stable for at least six months.[3]

Staining Protocol for Adherent Cells
  • Grow cells on sterile coverslips or in a multi-well plate.

  • When cells are at the desired confluency, remove the culture medium.

  • Wash the cells once with pre-warmed PBS at pH 7.4.

  • Prepare the working solution by diluting the this compound stock solution in PBS or culture medium to a final concentration of 0.1–10 μg/mL. The optimal concentration may vary depending on the cell type and should be determined experimentally.[1]

  • Add the working solution to the cells and incubate for 5 to 15 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with PBS.

  • Mount the coverslip with a suitable mounting medium containing an anti-fade agent.

  • Visualize the stained nuclei using a fluorescence microscope with appropriate filters for blue fluorescence (Excitation/Emission maxima: ~380/438 nm when bound to DNA).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1-10 mg/mL Stock Solution (in DMSO or dH2O) prep_working Dilute to 0.1-10 µg/mL Working Solution (in PBS, pH 7.4) prep_stock->prep_working wash_cells_pre Wash Adherent Cells with PBS add_stain Incubate with Working Solution (5-15 min, RT/37°C) wash_cells_pre->add_stain wash_cells_post Wash Cells 2-3x with PBS add_stain->wash_cells_post mount Mount with Anti-fade Medium visualize Visualize (Ex/Em: ~380/438 nm) mount->visualize ph_effect_logic cluster_outcomes Fluorescence Outcome ph_level Staining Buffer pH optimal_ph Optimal pH (7.4) ph_level->optimal_ph Leads to suboptimal_ph Suboptimal pH (<7.0 or >8.0) ph_level->suboptimal_ph Leads to optimal_fluorescence Strong, Specific Nuclear Staining optimal_ph->optimal_fluorescence weak_fluorescence Weak or No Staining suboptimal_ph->weak_fluorescence

References

Technical Support Center: Staining Dense or Thick Tissue Samples with Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hoechst 34580 staining, specifically tailored for researchers, scientists, and drug development professionals working with dense or thick tissue samples. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal nuclear staining in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound to stain dense or thick tissue samples, such as organoids, spheroids, and thick tissue sections.

Issue 1: Poor or No Staining in the Core of the Tissue

Symptom: Nuclei in the center of the tissue sample are faint or not stained, while the outer layers show bright fluorescence. This is often referred to as "ring staining."

Potential Cause Recommended Solution
Inadequate Dye Penetration Increase the incubation time to allow for deeper diffusion of the dye. For very dense tissues, this could range from several hours to overnight.[1]
Increase the concentration of this compound. For thick samples, a concentration of 5-10 µg/mL may be necessary.[2]
Perform the incubation at 37°C to facilitate faster diffusion.[2]
Insufficient Permeabilization (for fixed tissues) If using paraformaldehyde (PFA) fixation, ensure complete permeabilization by treating the tissue with a detergent like Triton X-100 (0.5% to 1%) for an extended period (e.g., 1-2 hours).[1]
High Cell Density For spheroids and organoids, the dense packing of cells can hinder dye penetration. Consider optimizing culture conditions to produce slightly less compact structures if possible.
Tissue Fixation Issues Incomplete or improper fixation can create a barrier to dye entry. Ensure the tissue is thoroughly fixed, especially in the core. For dense tissues, extend the fixation time.
Issue 2: Uneven or Patchy Staining

Symptom: The fluorescence intensity is inconsistent across the same focal plane, with some areas appearing brightly stained while others are dim or unstained.

Potential Cause Recommended Solution
Residual Embedding Medium (e.g., paraffin) For paraffin-embedded sections, ensure complete deparaffinization with fresh xylene. Inadequate removal of wax will prevent the aqueous stain from penetrating the tissue.
Incomplete Rehydration After deparaffinization, ensure the tissue is fully rehydrated through a graded alcohol series before staining.
Air Bubbles Trapped air bubbles can prevent the staining solution from reaching the tissue. Ensure the sample is fully submerged and gently agitate during incubation.
Tissue Folds or Tears Artifacts from tissue sectioning can lead to uneven staining. Optimize sectioning technique to obtain smooth, uniform sections.
Non-uniform Fixation Inconsistent fixation can lead to differential dye uptake. Ensure the entire sample is uniformly fixed by using an adequate volume of fixative and appropriate incubation time.
Issue 3: High Background Fluorescence

Symptom: The entire sample, including non-nuclear regions, exhibits a high level of blue fluorescence, obscuring the specific nuclear signal.

Potential Cause Recommended Solution
Excessive Dye Concentration Reduce the concentration of this compound. While higher concentrations can aid penetration, they can also lead to increased background.
Insufficient Washing After staining, perform thorough washing steps with an appropriate buffer (e.g., PBS) to remove unbound dye.[3] For thick samples, increase the number and duration of washes.
Unbound Dye Fluorescence Unbound this compound can fluoresce in the 510–540 nm range, which might appear as a green haze if excessive dye is used or washing is inadequate.[3]
Autofluorescence of the Tissue Some tissues have endogenous fluorophores that can contribute to background. Consider using a tissue clearing agent to reduce autofluorescence.
Issue 4: Phototoxicity and Photobleaching in Live-Cell Imaging

Symptom: During time-lapse imaging of live thick tissues, cells show signs of stress (e.g., blebbing, apoptosis) or the fluorescent signal fades over time.

Potential Cause Recommended Solution
UV-induced Cell Damage Minimize the exposure time to the UV excitation light. Use the lowest possible laser power that still provides an adequate signal.[4]
Reduce the frequency of image acquisition in time-lapse experiments.
Use a confocal microscope with a pinhole set to allow for an optical slice of approximately 1-2 µm to reduce out-of-focus excitation.[4]
Dye-induced Phototoxicity Use the lowest effective concentration of this compound.
For long-term imaging, consider using a less phototoxic nuclear stain if possible.
Photobleaching Use an anti-fade mounting medium for fixed samples.
For live samples, minimize total light exposure by optimizing imaging parameters (laser power, exposure time, acquisition frequency).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for staining thick tissue samples?

The optimal concentration depends on the tissue type, density, and thickness. For thick or dense samples like spheroids and organoids, a higher concentration in the range of 1-10 µg/mL is often required to ensure adequate penetration.[2][3] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific sample.

Q2: How long should I incubate my thick tissue samples with this compound?

Incubation times for thick tissues are significantly longer than for cell monolayers. For fixed thick sections or spheroids, incubation can range from 30 minutes to several hours at room temperature or 37°C.[2] For very dense tissues, overnight incubation at 4°C may be necessary.[1] For live samples, incubation times of 15-60 minutes at 37°C are a good starting point.[2]

Q3: Can I use this compound for live-cell imaging of thick tissues?

Yes, this compound is cell-permeant and can be used for live-cell imaging.[3] However, it is less permeant than Hoechst 33342.[3] Be mindful of potential phototoxicity with prolonged UV exposure, which can be more pronounced in long-term imaging of 3D cultures.[5]

Q4: How does this compound compare to DAPI for staining thick tissues?

Both are blue-emitting DNA stains that bind to the minor groove of DNA. However, Hoechst dyes are generally considered less toxic than DAPI for live-cell imaging.[3] For fixed tissues, DAPI may provide a brighter signal, but Hoechst dyes are also widely used. A key difference is that Hoechst dyes are generally more cell-permeable, making them a better choice for live-cell staining.

Q5: Can tissue clearing methods improve this compound staining in thick samples?

Yes, tissue clearing can significantly improve the imaging of thick samples by reducing light scattering and increasing optical transparency. This allows for better penetration of excitation and emission light, resulting in clearer images from deeper within the tissue. Some clearing methods like CLARITY have been shown to be compatible with nuclear counterstains like DAPI, and similar principles apply to this compound. However, some clearing protocols can quench fluorescence, so it is important to choose a method compatible with your fluorescent dye.[6]

Q6: What are the spectral properties of this compound?

When bound to DNA, this compound has an excitation maximum around 380 nm and an emission maximum around 438 nm.[3] Unbound dye can fluoresce in the 510-540 nm range.[3]

Experimental Protocols

Protocol 1: Staining of Fixed, Thick Tissue Sections

This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) or cryopreserved thick tissue sections.

Materials:

  • Fixed thick tissue sections on slides

  • Xylene (for FFPE sections)

  • Graded ethanol series (100%, 95%, 70%, 50%) (for FFPE sections)

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Permeabilization buffer: 0.5% Triton X-100 in PBS

  • This compound stock solution (e.g., 1 mg/mL in water or DMSO)

  • Staining solution: 1-10 µg/mL this compound in PBS

  • Washing buffer: PBS

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections): a. Immerse slides in xylene to remove paraffin (2 x 10 minutes). b. Rehydrate sections through a graded series of ethanol (2 x 5 minutes each in 100%, 95%, 70%, 50% ethanol). c. Rinse with deionized water (2 x 5 minutes).

  • Permeabilization: a. Incubate sections in permeabilization buffer for 1-2 hours at room temperature.

  • Washing: a. Wash sections three times with PBS for 5 minutes each.

  • Staining: a. Prepare the this compound staining solution at the desired concentration. b. Apply the staining solution to the sections, ensuring complete coverage. c. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: a. Wash sections three times with PBS for 10-15 minutes each to remove unbound dye.

  • Mounting: a. Carefully remove excess wash buffer. b. Mount a coverslip using an antifade mounting medium.

  • Imaging: a. Image using a fluorescence or confocal microscope with appropriate filters for this compound (Excitation ~380 nm, Emission ~438 nm).

Protocol 2: Staining of Live Organoids or Spheroids

This protocol is for staining the nuclei of live 3D cell cultures.

Materials:

  • Organoids or spheroids in culture medium

  • This compound stock solution (e.g., 1 mg/mL in water or DMSO)

  • Pre-warmed culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Staining Solution: a. Dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 1-10 µg/mL.

  • Staining: a. Carefully remove the existing culture medium from the organoids/spheroids. b. Add the this compound staining solution. c. Incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: a. Gently remove the staining solution. b. Wash the organoids/spheroids two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.

  • Imaging: a. Immediately image the live samples using a fluorescence or confocal microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels. b. Use minimal excitation light to reduce phototoxicity.

Visualizations

Staining_Workflow_Fixed_Tissue cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_imaging Imaging Deparaffinization Deparaffinization (FFPE sections) Rehydration Rehydration Deparaffinization->Rehydration Permeabilization Permeabilization (e.g., Triton X-100) Rehydration->Permeabilization Wash1 Wash (PBS) Permeabilization->Wash1 Staining This compound Incubation (1-10 µg/mL) Wash1->Staining Wash2 Wash (PBS) Staining->Wash2 Mounting Mounting (Antifade Medium) Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for staining fixed thick tissue sections with this compound.

Troubleshooting_Uneven_Staining cluster_causes Potential Causes cluster_solutions Solutions Uneven_Staining Uneven Staining Observed Poor_Penetration Poor Dye Penetration Uneven_Staining->Poor_Penetration Fixation_Issues Inadequate Fixation Uneven_Staining->Fixation_Issues Embedding_Artifacts Residual Embedding Medium Uneven_Staining->Embedding_Artifacts Sectioning_Problems Tissue Folds/ Tears Uneven_Staining->Sectioning_Problems Increase_Time_Conc Increase Incubation Time/Concentration Poor_Penetration->Increase_Time_Conc Optimize_Fixation Optimize Fixation Protocol Fixation_Issues->Optimize_Fixation Ensure_Dewaxing Ensure Complete Deparaffinization Embedding_Artifacts->Ensure_Dewaxing Improve_Sectioning Improve Sectioning Technique Sectioning_Problems->Improve_Sectioning

Caption: Troubleshooting logic for uneven this compound staining.

References

Hoechst 34580 compatibility with different fixation methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hoechst 34580 staining. This guide provides detailed information on the compatibility of this compound with various fixation methods to help researchers, scientists, and drug development professionals optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with fixed cells?

Yes, this compound is a cell-permeant dye that can be used to stain the nuclei of both live and fixed cells.[][2][3][4]

Q2: Which fixation methods are recommended for this compound staining?

Paraformaldehyde (PFA) and ethanol are the most commonly recommended and well-documented fixation methods for use with this compound. Methanol and acetone can also be used, although specific protocols in conjunction with this compound are less common.

Q3: Can I use glutaraldehyde to fix cells for this compound staining?

Glutaraldehyde is generally not recommended for fluorescence microscopy applications, including Hoechst staining. It is a strong crosslinker that can induce significant autofluorescence in the blue and green channels, which can interfere with the this compound signal.

Q4: Do I need to permeabilize my cells after fixation for this compound staining?

For crosslinking fixatives like paraformaldehyde, a separate permeabilization step (e.g., with Triton X-100 or saponin) is often recommended to ensure efficient entry of the dye into the nucleus. However, since this compound is cell-permeant, this step may not always be necessary and should be optimized for your specific cell type and experimental conditions. For solvent-based fixatives like methanol and acetone, a separate permeabilization step is not required as these agents simultaneously fix and permeabilize the cells.

Q5: Can I perform this compound staining before fixation?

Yes, it is possible to stain live cells with this compound and then fix them.[3] This can be useful for certain experimental workflows. However, the fixation process may affect the staining intensity and distribution, so it is important to validate this approach for your specific application.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Weak or No Nuclear Staining Insufficient dye concentration or incubation time.Optimize the this compound concentration (typically 0.1-10 µg/mL) and incubation time (5-60 minutes).[3][4]
Incomplete fixation or permeabilization.Ensure proper fixation and, if using a crosslinking fixative, consider adding or optimizing a permeabilization step.
Cell type-specific issues.Some cell types may be more resistant to staining. Try increasing the dye concentration or incubation time.
High Background Fluorescence Excess dye not washed away.Increase the number and duration of wash steps after staining.
Autofluorescence from the fixative.If using glutaraldehyde, switch to PFA. If using PFA, ensure it is freshly prepared and of high quality.
Dye precipitation.Ensure the this compound stock solution is properly dissolved and filtered if necessary.
Cytoplasmic or Non-Specific Staining Cell death or membrane damage prior to or during fixation.Handle cells gently and ensure they are healthy before starting the protocol.
Mycoplasma contamination.Test for and eliminate mycoplasma contamination, as it can cause extranuclear DNA staining.
Photobleaching Excessive exposure to excitation light.Minimize the exposure time of stained cells to the microscope's light source. Use an anti-fade mounting medium.

Experimental Protocols & Data

Fixation Method Compatibility Summary
Fixation Method Compatibility Key Considerations
Paraformaldehyde (PFA) High Recommended for preserving cell morphology. May require a separate permeabilization step.
Methanol Moderate Fixes and permeabilizes simultaneously. Can alter cell morphology.
Acetone Moderate Similar to methanol, fixes and permeabilizes. Can cause cell shrinkage.
Ethanol High Commonly used for fixing cells for flow cytometry analysis of DNA content.[3]
Glutaraldehyde Low Not recommended due to high autofluorescence.
Detailed Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation

  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates. For suspension cells, cytospin onto slides.

  • Fixation:

    • Carefully remove the culture medium.

    • Add 4% PFA in PBS and incubate for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization:

    • Add 0.1-0.5% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a working solution of this compound at a final concentration of 0.5-2 µg/mL in PBS.[5]

    • Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Protocol 2: Methanol Fixation

  • Cell Preparation: As described in Protocol 1.

  • Fixation:

    • Carefully remove the culture medium.

    • Add ice-cold 100% methanol and incubate for 5-10 minutes at -20°C.

    • Remove the methanol and let the cells air dry completely.

  • Rehydration and Staining:

    • Rehydrate the cells by washing three times with PBS for 5 minutes each.

    • Prepare a working solution of this compound at a final concentration of 0.5-2 µg/mL in PBS.

    • Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Protocol 3: Acetone Fixation

  • Cell Preparation: As described in Protocol 1.

  • Fixation:

    • Carefully remove the culture medium.

    • Add ice-cold 100% acetone and incubate for 5-10 minutes at -20°C.

    • Remove the acetone and let the cells air dry completely.

  • Rehydration and Staining:

    • Rehydrate the cells by washing three times with PBS for 5 minutes each.

    • Prepare a working solution of this compound at a final concentration of 0.5-2 µg/mL in PBS.

    • Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Quantitative Data Summary
Parameter Live Cell Staining Fixed Cell Staining (PFA) Fixed Cell Staining (Methanol/Acetone)
This compound Concentration 1-10 µg/mL[5]0.5-2 µg/mL[5]0.5-2 µg/mL
Incubation Time 15-60 minutes at 37°C[5]15-30 minutes at RT15-30 minutes at RT
Fixation Time N/A (can be fixed post-staining)10-20 minutes at RT5-10 minutes at -20°C
Permeabilization Not requiredOptional (0.1-0.5% Triton X-100)Not required

Visualizations

Fixation_Workflow start Start: Cell Sample fixation_choice Choose Fixation Method start->fixation_choice pfa Paraformaldehyde (PFA) (Preserves Morphology) fixation_choice->pfa Morphology is critical methanol Methanol (Fixes & Permeabilizes) fixation_choice->methanol Simultaneous fixation/ permeabilization needed acetone Acetone (Fixes & Permeabilizes) fixation_choice->acetone Alternative to Methanol permeabilization Permeabilize (e.g., Triton X-100) pfa->permeabilization staining This compound Staining methanol->staining acetone->staining permeabilization->staining wash Wash Steps staining->wash mount Mount & Image wash->mount

Caption: Workflow for choosing a fixation method for this compound staining.

Troubleshooting_Logic start Problem: Poor Staining check_signal Weak or No Signal? start->check_signal high_background High Background? check_signal->high_background No optimize_stain Optimize: - Increase [Hoechst] - Increase Incubation Time check_signal->optimize_stain Yes increase_washes Increase Wash Steps high_background->increase_washes Yes check_fixation Check Fixation/ Permeabilization Protocol optimize_stain->check_fixation solution Solution check_fixation->solution check_fixative Check Fixative Quality (Avoid Glutaraldehyde) increase_washes->check_fixative check_dye_sol Ensure Dye is Fully Dissolved check_fixative->check_dye_sol check_dye_sol->solution

Caption: Troubleshooting logic for common this compound staining issues.

References

Validation & Comparative

A Head-to-Head Comparison of Hoechst 34580 and DAPI for Nuclear Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular and molecular biology, accurate and reliable nuclear staining is a cornerstone of many experimental workflows. Among the plethora of available fluorescent dyes, Hoechst 34580 and 4′,6-diamidino-2-phenylindole (DAPI) are two of the most widely used blue-emitting stains for visualizing the nuclei of fixed cells. Both dyes bind preferentially to the minor groove of double-stranded DNA (dsDNA), with a strong affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] This specific binding results in a significant increase in their fluorescence quantum yield, making the nucleus stand out with a bright blue fluorescence against a dark background.

While both dyes serve a similar purpose, their distinct chemical structures and properties can influence their performance in different applications. This guide provides an objective comparison of this compound and DAPI for nuclear staining in fixed cells, supported by experimental data and detailed protocols to assist researchers in selecting the optimal dye for their specific needs.

At a Glance: Key Differences

FeatureThis compoundDAPI
Cell Permeability Cell-permeant[1][6][7]Semi-permeant to impermeant[8][9]
Toxicity Generally less toxic[6]Can be cytotoxic at higher concentrations[8]
Photostability Subject to photobleaching; some reports suggest it is less stable than DAPI.[10][11]More photostable than Hoechst dyes according to some sources, though also subject to photobleaching.[10][11]
Fluorescence Enhancement ~30-fold upon binding to dsDNA[4][][13]~20-fold upon binding to dsDNA[4][]

Quantitative Data Summary

The following table summarizes the key spectral and photophysical properties of this compound and DAPI when bound to dsDNA.

ParameterThis compoundDAPI
Excitation Maximum (nm) ~371-380[1][6][13]~358-360[2]
Emission Maximum (nm) ~437-440[4][6][13]~456-461[2][3]
Quantum Yield (DNA-bound) Not explicitly found, but generally considered brighter than DAPI.[10]~0.62 - 0.92[2][14]
Binding Preference A-T rich regions of the minor groove of dsDNA[1][6]A-T rich regions of the minor groove of dsDNA[2][3]

Experimental Protocols

Below are detailed protocols for staining fixed cells with this compound and DAPI. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.

Fixation and Permeabilization (General Protocol)
  • Grow cells on sterile coverslips or in a multi-well plate to the desired confluency.

  • Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

This compound Staining Protocol
  • Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 0.1-10 µg/mL in PBS.[1][6] The optimal concentration should be determined experimentally.

  • Staining: Add the this compound staining solution to the fixed and permeabilized cells, ensuring the cells are completely covered. Incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells two to three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set.

DAPI Staining Protocol
  • Prepare Staining Solution: Prepare a DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF) and dilute it to a working concentration of 0.1-1 µg/mL in PBS.

  • Staining: Add the DAPI working solution to the fixed and permeabilized cells and incubate for 1-5 minutes at room temperature in the dark.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to reduce background fluorescence.

  • Mounting: Mount the coverslip with an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for nuclear staining of fixed cells with either this compound or DAPI.

G cluster_preparation Cell Preparation cluster_staining Staining cluster_final_steps Final Steps cell_culture Cell Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization staining_hoechst Incubate with This compound permeabilization->staining_hoechst staining_dapi Incubate with DAPI permeabilization->staining_dapi washing Wash with PBS staining_hoechst->washing staining_dapi->washing mounting Mount Coverslip washing->mounting imaging Fluorescence Microscopy mounting->imaging

Experimental workflow for nuclear staining.

Discussion and Recommendations

Both this compound and DAPI are excellent choices for nuclear counterstaining in fixed cells, providing bright and specific nuclear visualization. The choice between the two often comes down to specific experimental requirements and potential concerns.

Choose this compound when:

  • Working with both live and fixed cells: Its good cell permeability makes it a versatile option if your experimental design includes both live-cell imaging and fixed-cell analysis.[1][6][7]

  • Minimizing cytotoxicity is a priority: Hoechst dyes are generally considered to be less toxic than DAPI, which can be an important factor even in fixed-cell experiments where subsequent assays might be performed.[6]

  • A brighter signal is desired: With a higher fluorescence enhancement upon DNA binding, this compound may provide a brighter signal, which can be advantageous for imaging low-abundance targets or for automated imaging systems.[4][10][][13]

Choose DAPI when:

  • Strictly working with fixed and permeabilized cells: DAPI's poor permeability in live cells is not a concern in fixed-cell applications, and it is a well-established and reliable stain.[8][9]

  • Photostability is a major concern: Some studies suggest that DAPI is more resistant to photobleaching than Hoechst dyes, which could be beneficial for experiments requiring prolonged exposure to excitation light, such as time-lapse imaging of fixed samples or extensive z-stack acquisition.[10]

  • Cost is a consideration: DAPI is often a more economical choice compared to Hoechst dyes.[3]

It is important to note that both dyes can undergo photoconversion to green and red emitting forms upon prolonged UV exposure, which could potentially interfere with multicolor imaging experiments.[11] Therefore, it is always recommended to minimize light exposure and use appropriate controls.

References

A Comparative Guide to Hoechst 34580 and Hoechst 33342 for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of live cell imaging, the selection of an appropriate fluorescent stain is paramount for accurate and reliable experimental outcomes. Among the plethora of available nuclear stains, the Hoechst dyes, a family of bis-benzimides, have long been favored for their specificity to DNA and their blue fluorescence emission. This guide provides a detailed comparison of two prominent members of this family, Hoechst 34580 and Hoechst 33342, to assist researchers, scientists, and drug development professionals in making an informed choice for their live-cell imaging applications.

Key Performance Characteristics at a Glance

A summary of the key quantitative and qualitative characteristics of this compound and Hoechst 33342 is presented below, highlighting their spectral properties, permeability, and toxicity.

FeatureThis compoundHoechst 33342
Excitation Maximum (DNA-bound) ~371-380 nm[]~350-361 nm[][2]
Emission Maximum (DNA-bound) ~438-440 nm[]~454-461 nm[2][3]
Cell Permeability Cell-permeantHighly cell-permeant[3]
Relative Toxicity Low cytotoxicityLow cytotoxicity[]
Key Structural Difference Contains a dimethylamine group[3]Contains a lipophilic ethyl group[2][3]

Delving into the Differences: A Head-to-Head Comparison

Spectral Properties

Both this compound and Hoechst 33342 are excited by ultraviolet (UV) light and emit blue fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. However, their excitation and emission spectra are not identical. Hoechst 33342 has an excitation maximum around 350-361 nm and an emission maximum in the range of 454-461 nm when bound to DNA.[2][3] In contrast, this compound exhibits a shift in its spectral properties, with a longer wavelength excitation maximum at approximately 371-380 nm and an emission maximum around 438-440 nm.[] This spectral difference can be a crucial factor when designing multicolor imaging experiments to minimize spectral overlap with other fluorophores.

Cell Permeability and Suitability for Live-Cell Imaging

The most significant distinction between these two dyes lies in their cell permeability, which directly impacts their efficacy in live-cell imaging. Hoechst 33342 possesses an additional lipophilic ethyl group, which enhances its ability to cross intact cell membranes.[2][3] This superior cell permeability makes Hoechst 33342 the preferred choice for staining the nuclei of living cells.[][3] While this compound is also cell-permeant, its efficiency in traversing the cell membrane is comparatively lower.

Toxicity and Phototoxicity

Both dyes are generally considered to have low cytotoxicity, making them suitable for live-cell applications where maintaining cell health is critical.[] However, it is important to note that all DNA-binding dyes can exhibit some level of toxicity, especially at higher concentrations or with prolonged exposure. Furthermore, the use of UV excitation light for these dyes can induce phototoxicity and photobleaching. While direct comparative studies on the photostability of this compound and Hoechst 33342 are limited, it is a critical parameter to consider, especially for long-term time-lapse imaging experiments. Researchers should aim to use the lowest possible dye concentration and light exposure to minimize these effects.

Experimental Protocols

Detailed methodologies for utilizing this compound and Hoechst 33342 in live-cell imaging are provided below. It is important to optimize the staining concentration and incubation time for each specific cell type and experimental condition.

Live Cell Staining Protocol for Hoechst 33342
  • Prepare a Stock Solution: Dissolve Hoechst 33342 powder in deionized water or DMSO to a stock concentration of 1 to 10 mg/mL.

  • Prepare a Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to a final working concentration of 0.5 to 10 µg/mL.

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the Hoechst 33342 working solution to cover the cells.

    • For suspension cells, pellet the cells and resuspend them in the working solution.

  • Incubation: Incubate the cells for 5 to 60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.

Live Cell Staining Protocol for this compound
  • Prepare a Stock Solution: Dissolve this compound powder in DMSO to a stock concentration of 1 to 10 mg/mL.

  • Prepare a Working Solution: Dilute the stock solution in a suitable buffer or cell culture medium to a final working concentration of 1 to 10 µg/mL.

  • Cell Staining:

    • For adherent cells, replace the culture medium with the this compound working solution.

    • For suspension cells, centrifuge the cells and resuspend them in the working solution.

  • Incubation: Incubate the cells for 10 to 60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed culture medium or PBS.

  • Imaging: Proceed with imaging using a fluorescence microscope with appropriate filter sets for this compound (excitation ~371-380 nm, emission ~438-440 nm).

Visualizing the Workflow and Structures

To further clarify the experimental process and the structural differences between the two dyes, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Live Cell Imaging prep Prepare Staining Solution incubate Incubate Cells with Dye prep->incubate wash Wash to Remove Unbound Dye incubate->wash image Image with Fluorescence Microscope wash->image

Caption: A simplified workflow for staining live cells with Hoechst dyes.

G cluster_structures Chemical Structure Comparison H33342 {Hoechst 33342 | Contains a lipophilic ethyl group} H34580 {this compound | Contains a dimethylamine group}

Caption: Key structural differences between Hoechst 33342 and this compound.

Conclusion

References

A Comparative Guide to DNA Quantification: Validating Hoechst 34580 Against Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate DNA quantification is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive validation of Hoechst 34580, a blue fluorescent, cell-permeant dye, by comparing its performance against established DNA quantification agents: DAPI, Propidium Iodide (PI), and SYBR Green I. This objective analysis, supported by experimental data and detailed protocols, will assist in selecting the optimal dye for your specific research needs.

Performance at a Glance: A Comparative Analysis

The selection of a DNA quantification dye hinges on several key performance indicators. This compound offers a balanced profile suitable for various applications, particularly those involving live cells. The following tables summarize the quantitative and qualitative performance of this compound in comparison to DAPI, Propidium Iodide, and SYBR Green I.

Quantitative Performance Metrics This compound DAPI Propidium Iodide (PI) SYBR Green I
Fluorescence Enhancement (upon DNA binding) ~30-fold[]~20-fold20- to 30-fold[2][3]>1000-fold
Limit of Detection (LOD) ~3 ng (for Hoechst 33258)[4]Data not readily available in comparable formatData not readily available in comparable format25 pg to 1 ng/mL[5][6]
Dynamic Range 0 to 25 µM (ratiometric response)[7][]Data not readily available in comparable formatData not readily available in comparable format0.25 - 2500 pg/µL[5]
Qualitative Performance Characteristics This compound DAPI Propidium Iodide (PI) SYBR Green I
Cell Permeability Cell-permeant (less than Hoechst 33342)[8]Semi-permeant to impermeantImpermeantCell-permeant
Suitability for Live Cells YesLimitedNoYes
Suitability for Fixed Cells YesYesYesYes
Binding Mechanism Minor groove binding (AT-rich regions)[8]Minor groove binding (AT-rich regions)IntercalationIntercalation and minor groove binding
Cytotoxicity LowHigher than Hoechst dyes[8]Not applicable for live cell stainingLow
Photostability Moderate; can photoconvert with prolonged UV exposure[][9]More stable than Hoechst dyesGoodModerate

Mechanism of Action: How These Dyes Illuminate DNA

The fluorescence of these dyes is fundamentally linked to their interaction with DNA. Understanding their distinct mechanisms of action is crucial for interpreting experimental results. This compound and DAPI are minor groove binders with a preference for adenine-thymine (A-T) rich regions of DNA. In contrast, Propidium Iodide and SYBR Green I are intercalating dyes, inserting themselves between the base pairs of the DNA double helix. This intercalation typically results in a more significant fluorescence enhancement.

Mechanism of Fluorescent DNA Staining Hoechst This compound DNA DNA Double Helix Hoechst->DNA Binds to AT-rich minor groove DAPI DAPI DAPI->DNA Binds to AT-rich minor groove PI Propidium Iodide PI->DNA Intercalates between base pairs SYBR SYBR Green I SYBR->DNA Intercalates and binds minor groove

Caption: Mechanisms of action for different DNA-binding dyes.

Experimental Validation: Protocols for Accurate DNA Quantification

Reproducible and accurate data begins with a robust experimental protocol. Below are detailed methodologies for quantifying DNA using this compound and, for comparison, SYBR Green I.

Experimental Workflow: A Visual Overview

The general workflow for DNA quantification using fluorescent dyes involves sample preparation, dye incubation, and fluorescence measurement. The specific steps can vary depending on the chosen dye and whether live or fixed cells are being analyzed.

cluster_Hoechst This compound Staining Workflow (Live Cells) cluster_SYBR SYBR Green I Staining Workflow (DNA Solution) H_start Start: Live Cell Culture H_add Add this compound (1-10 µg/mL) H_start->H_add H_incubate Incubate (15-60 min, 37°C) H_add->H_incubate H_wash Wash (Optional) H_incubate->H_wash H_measure Measure Fluorescence (Ex: ~380 nm, Em: ~438 nm) H_wash->H_measure S_start Start: Purified DNA Sample S_prepare Prepare SYBR Green I Working Solution S_start->S_prepare S_mix Mix DNA with SYBR Green I S_prepare->S_mix S_incubate Incubate (Briefly at RT) S_mix->S_incubate S_measure Measure Fluorescence (Ex: ~497 nm, Em: ~520 nm) S_incubate->S_measure

Caption: Comparative experimental workflows.

Protocol 1: DNA Quantification in Live Cells using this compound

This protocol is suitable for determining the DNA content in a population of living cells, for example, in cell cycle analysis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell suspension

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µg/mL.[8][10] The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the culture medium from the wells and add the this compound staining solution.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-60 minutes.[10] The optimal incubation time may vary depending on the cell type.

  • Washing (Optional): For applications requiring low background fluorescence, the staining solution can be removed, and the cells washed once or twice with warm PBS or culture medium.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation set to approximately 380 nm and emission to approximately 438 nm.[8] Alternatively, visualize the stained nuclei using a fluorescence microscope with a suitable filter set.

Protocol 2: DNA Quantification in Solution using SYBR Green I

This protocol is designed for the quantification of purified DNA in solution.

Materials:

  • SYBR Green I stock solution (e.g., 10,000X in DMSO)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • DNA standards of known concentrations

  • Unknown DNA samples

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare DNA Standards: Prepare a serial dilution of the DNA standard in TE buffer to generate a standard curve. The concentration range should encompass the expected concentration of the unknown samples.

  • Prepare SYBR Green I Working Solution: Dilute the SYBR Green I stock solution in TE buffer. A common final dilution is 1:10,000, but this may need optimization. Protect the solution from light.

  • Sample and Standard Preparation: In a 96-well black microplate, add a fixed volume of each DNA standard and unknown DNA sample to separate wells. It is recommended to perform measurements in triplicate.

  • Dye Addition: Add an equal volume of the SYBR Green I working solution to each well containing the DNA standards and samples.

  • Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light, to allow the dye to bind to the DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 497 nm and emission to approximately 520 nm.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations. Use the linear regression of the standard curve to determine the concentration of the unknown DNA samples based on their fluorescence intensity.

Protocol 3: DNA Content Analysis in Fixed Cells using Propidium Iodide

This protocol is a standard method for cell cycle analysis using flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in a buffered solution)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Cell suspension

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C in ethanol for several weeks.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in the PI staining solution. The RNase A in the solution is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using an excitation wavelength of 488 nm and collecting the emission signal in the appropriate red channel (typically around 617 nm). The data will generate a histogram where the fluorescence intensity corresponds to the DNA content, allowing for the identification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion: Selecting the Right Tool for the Job

The validation of this compound demonstrates its utility as a reliable and versatile tool for DNA quantification, particularly in live-cell imaging and analysis. Its cell-permeant nature and relatively low cytotoxicity make it a valuable alternative to dyes that require cell fixation.

  • For live-cell imaging and cell cycle analysis , this compound is a strong candidate, offering a balance of cell permeability and low toxicity.

  • For highly sensitive quantification of purified DNA , SYBR Green I remains a superior choice due to its significant fluorescence enhancement upon binding to dsDNA.

  • For standard DNA content analysis in fixed cells by flow cytometry , Propidium Iodide is a well-established and cost-effective option.

  • For fixed-cell imaging , both this compound and DAPI are excellent choices, with DAPI exhibiting greater photostability.

Ultimately, the choice of DNA quantification dye should be guided by the specific requirements of the experiment, including the cell type (live or fixed), the required sensitivity, and the available instrumentation. This guide provides the necessary comparative data and protocols to make an informed decision and achieve accurate and reproducible results in your research.

References

Spectral Overlap Between Hoechst 34580 and GFP: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, drug development, and related fields, accurate multiplex fluorescence imaging is paramount. A common pairing in these experiments is the use of a nuclear counterstain with a fluorescent protein reporter, such as Green Fluorescent Protein (GFP). This guide provides a detailed comparison of Hoechst 34580, a widely used blue fluorescent DNA stain, and its spectral compatibility with GFP. We will delve into the quantitative spectral properties, the critical issue of spectral bleed-through, and provide experimental protocols for its assessment. Furthermore, we will explore viable alternative nuclear stains that offer superior spectral separation from GFP.

Data Presentation: A Head-to-Head Look at Spectral Properties

To facilitate a clear comparison, the key photophysical properties of this compound and a common variant of Green Fluorescent Protein (Enhanced GFP or EGFP) are summarized in the table below.

PropertyThis compound (DNA-bound)Enhanced GFP (EGFP)
Excitation Maximum (nm) ~371-380~488
Emission Maximum (nm) ~438-440~509
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **Not readily available55,900[1]
Quantum Yield Not readily available for 34580; Hoechst 33258 is 0.034 in water, increases with DNA binding.~0.60

The Challenge of Spectral Overlap

While the peak emission of DNA-bound this compound is in the blue region of the spectrum, there are two significant sources of spectral overlap that can interfere with the detection of GFP signal:

  • Fluorescence of Unbound this compound: Unbound this compound dye exhibits fluorescence in the 510–540 nm range, which directly overlaps with the emission spectrum of GFP.[2] This can lead to a false-positive green signal in the cytoplasm or in areas with low DNA content if the staining concentration is too high or washing is insufficient.[2]

  • Photoconversion of Hoechst Dyes: A more critical and often overlooked issue is the photoconversion of Hoechst dyes upon exposure to UV light. Both Hoechst 33258 and 33342 have been shown to convert to green-emitting and even red-emitting forms after UV excitation. This phenomenon can lead to the erroneous interpretation of a green signal in the nucleus as GFP localization, especially when imaging weakly expressed GFP-tagged proteins.

Experimental Protocols

To empower researchers to assess and mitigate spectral overlap in their own experiments, we provide the following detailed protocols.

Experimental Protocol for Quantifying Spectral Bleed-Through

This protocol outlines a method to quantify the amount of signal from one fluorophore that is detected in another fluorophore's channel (spectral bleed-through or crosstalk) using ImageJ.

Objective: To calculate the crosstalk factor of this compound into the GFP channel.

Materials:

  • Microscope with appropriate filter sets for Hoechst (e.g., DAPI filter) and GFP (e.g., FITC/GFP filter).

  • Cells expressing a nuclear-localized protein tagged with GFP.

  • Cells not expressing GFP, stained with this compound.

  • ImageJ software.

Procedure:

  • Sample Preparation:

    • Prepare two separate slides:

      • Sample A: Cells expressing the nuclear GFP fusion protein (no Hoechst stain).

      • Sample B: Cells stained only with this compound.

  • Image Acquisition:

    • Using the same acquisition settings (exposure time, gain, etc.) for both samples, capture images of each sample in both the Hoechst channel and the GFP channel.

    • For Sample B (Hoechst only), the image taken in the GFP channel will represent the bleed-through.

  • Image Analysis in ImageJ:

    • Open the images from Sample B (Hoechst only).

    • Select a region of interest (ROI) that encompasses several stained nuclei in the Hoechst channel image.

    • Measure the mean intensity of this ROI in both the Hoechst channel image (IHoechst) and the GFP channel image (Ibleed-through).

    • Calculate the crosstalk factor (CTF) using the following formula: CTF = Ibleed-through / IHoechst

  • Correction of Experimental Images:

    • For your experimental samples containing both Hoechst and GFP, you can use the calculated CTF to correct for bleed-through.

    • In ImageJ, use the "Image Calculator" or "Math" functions to subtract the bleed-through from the GFP channel image: Corrected GFP Image = Original GFP Image - (CTF * Hoechst Image)

General Staining Protocol for this compound

For Live Cells:

  • Prepare a 1 mg/mL stock solution of this compound in distilled water.

  • Dilute the stock solution to a final working concentration of 1-5 µg/mL in complete cell culture medium.

  • Replace the existing medium with the staining solution and incubate for 5-15 minutes at 37°C.

  • Wash the cells twice with fresh, pre-warmed medium before imaging.

For Fixed Cells:

  • Fix and permeabilize cells using your standard protocol.

  • Dilute the this compound stock solution to a final working concentration of 0.5-2 µg/mL in PBS.

  • Incubate the fixed cells with the staining solution for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS before mounting and imaging.

Alternatives to this compound for GFP Co-staining

To circumvent the challenges of spectral overlap, researchers can utilize far-red nuclear counterstains. These dyes have excitation and emission profiles that are well separated from GFP.

Alternative StainExcitation Maximum (nm)Emission Maximum (nm)Key Advantages
DRAQ5™ ~646~697 (DNA-bound)Far-red emission, compatible with GFP, suitable for live and fixed cells.[3][4][5]
SiR-DNA (SiR-Hoechst) ~652~674 (DNA-bound)Far-red emission, low phototoxicity, compatible with super-resolution microscopy and GFP.[2][6]

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Spectral_Overlap cluster_Hoechst This compound cluster_GFP GFP Hoechst_Ex Excitation ~371-380 nm Hoechst_Em Emission ~438-440 nm Hoechst_Ex->Hoechst_Em Fluorescence Photoconversion Photoconversion (Green Emission) Hoechst_Ex->Photoconversion UV Exposure Unbound_Hoechst Unbound Hoechst Emission ~510-540 nm GFP_Em Emission ~509 nm Unbound_Hoechst->GFP_Em Spectral Overlap Photoconversion->GFP_Em Spectral Overlap GFP_Ex Excitation ~488 nm

Caption: Spectral properties and overlap of this compound and GFP.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Image Acquisition cluster_Analysis ImageJ Analysis cluster_Correction Image Correction Sample_A Sample A: GFP-expressing cells Acquire_A Image Sample A in Hoechst & GFP channels Sample_A->Acquire_A Sample_B Sample B: Hoechst-stained cells Acquire_B Image Sample B in Hoechst & GFP channels Sample_B->Acquire_B Measure_Intensity Measure Mean Intensity of Nuclei in Sample B Images Acquire_B->Measure_Intensity Calculate_CTF Calculate Crosstalk Factor (CTF) Measure_Intensity->Calculate_CTF Correct_Image Correct Experimental GFP Image using CTF Calculate_CTF->Correct_Image

Caption: Workflow for quantifying spectral bleed-through.

References

Hoechst 34580: A Superior Blue Fluorescent Dye for Live-Cell Imaging and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

In the landscape of fluorescent nuclear stains, the Hoechst family of dyes has long been a staple for visualizing DNA in both fixed and living cells. While DAPI has been a traditional choice for fixed-cell applications, its limitations in live-cell imaging, primarily due to poor cell permeability and higher toxicity, have led researchers to seek superior alternatives.[1][2] Among the cell-permeant Hoechst dyes, Hoechst 34580 emerges as a versatile and advantageous probe, offering unique spectral properties and novel applications, particularly in the realm of drug development.

This guide provides an objective comparison of this compound against other common blue fluorescent dyes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

Performance Comparison: this compound vs. Alternatives

This compound, a bisbenzimidazole dye, binds to the minor groove of double-stranded DNA with a strong preference for adenine-thymine (A-T) rich regions.[2] This binding mechanism is shared with other Hoechst dyes and DAPI. However, key differences in chemical structure lead to significant advantages in performance, particularly in live-cell imaging contexts.

Key Advantages of this compound:

  • Unique Spectral Profile: this compound is excited by UV light at a slightly longer wavelength (~370-380 nm) and emits blue fluorescence at a shorter wavelength (~438-440 nm) compared to Hoechst 33342 and DAPI.[2][3] This distinct spectral window can be crucial in multicolor imaging experiments, minimizing spectral overlap with other common fluorophores like GFP. The dye also possesses a significant Stokes shift, the separation between excitation and emission maxima, which further enhances its utility in multicolor labeling.[2]

  • Live-Cell Compatibility: Like other Hoechst dyes, this compound readily penetrates the membranes of living cells, enabling real-time visualization of nuclear morphology and dynamics.[2] This stands in stark contrast to DAPI, which is largely impermeant to live cells and is therefore best suited for fixed and permeabilized samples.[1]

  • Lower Cytotoxicity: The Hoechst family of dyes is generally less toxic than DAPI, ensuring higher cell viability during and after staining, which is critical for long-term imaging studies and for preserving cellular function.[2][4]

  • Versatility in Applications: this compound is a robust tool for a wide array of applications, including fluorescence microscopy, flow cytometry, cell cycle analysis, and the identification of apoptotic cells.[2]

  • Novel Role in Drug Development: Intriguing research has identified this compound as a potential inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[5] This opens a new avenue for its use in neurodegenerative disease research and drug screening.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound compared to Hoechst 33342 and DAPI. While specific quantitative values for photostability and cytotoxicity are not always available in direct comparative studies, the qualitative consensus from multiple sources is provided.

Table 1: Spectral and Physicochemical Properties

PropertyThis compoundHoechst 33342DAPI
Excitation Max (DNA-bound) ~371-380 nm[2][3]~350-358 nm[6]~358 nm[7]
Emission Max (DNA-bound) ~438-440 nm[2][3]~460-461 nm[6]~461 nm[7]
Fluorescence Enhancement ~30-fold[][9]~30-fold[][9]~20-fold[9]
Quantum Yield (DNA-bound) Not Reported0.38[6]Not Reported
Cell Permeability (Live Cells) Permeant[2]Highly Permeant[]Semi- to Impermeant[1]

Table 2: Performance in Biological Applications

PropertyThis compoundHoechst 33342DAPI
Live-Cell Imaging Suitability ExcellentExcellent (Often Preferred)Poor / Inconsistent[1]
Cytotoxicity LowLowHigher than Hoechst[4]
Photostability Subject to photobleaching; UV can cause photoconversion to green/red forms[7]Subject to photobleaching; UV can cause photoconversion to green/red forms[7]More stable than Hoechst, but also subject to photoconversion[7]
Aβ Aggregation Inhibition (IC₅₀) ~0.86 µM[5]~0.68 µM[5]Not Reported

Experimental Methodologies and Visualizations

To illustrate the practical application of this compound, this section provides detailed protocols for key experiments and visualizes the workflows using Graphviz diagrams.

Live-Cell Nuclear Staining Workflow

This protocol outlines the fundamental steps for staining the nuclei of living cells for fluorescence microscopy.

Experimental Protocol:

  • Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-appropriate culture dishes.

  • Prepare Staining Solution: Immediately before use, dilute a stock solution of this compound to a final working concentration of 1-5 µg/mL in a complete cell culture medium.

  • Staining: Remove the existing culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal time may vary depending on the cell type.

  • Washing: Aspirate the staining solution and wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed medium to the cells and immediately proceed with imaging on a fluorescence microscope equipped with a UV excitation source and a blue emission filter.

G cluster_prep Preparation cluster_stain Staining A Culture cells on coverslips/imaging dish B Prepare 1-5 µg/mL This compound in medium C Replace medium with staining solution B->C Add to cells D Incubate at 37°C (15-60 min) C->D E Wash 2x with PBS or fresh medium D->E F Image with fluorescence microscope (UV excitation) E->F

Caption: Workflow for staining live cells with this compound.

Cell Cycle Analysis with BrdU and this compound

Hoechst dye fluorescence is quenched by the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[2][4] This property allows for the powerful analysis of cell cycle progression via flow cytometry.

Experimental Protocol:

  • BrdU Labeling: Culture cells and add BrdU to the medium at a final concentration of 10-20 µM. Incubate for a duration that allows cells to incorporate BrdU during S-phase (e.g., 1-24 hours).

  • Cell Harvest: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

  • Permeabilization & DNA Denaturation: Pellet the fixed cells and resuspend in 2N HCl containing 0.5% Triton X-100. Incubate for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.

  • Neutralization: Add 0.1 M sodium borate (pH 8.5) to neutralize the acid. Pellet the cells and wash them twice with a PBS-based buffer.

  • Antibody Staining: Incubate the cells with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature.

  • Hoechst Staining: Wash the cells to remove excess antibody and resuspend them in a PBS-based buffer containing 1-10 µg/mL this compound.

  • Flow Cytometry: Analyze the cells on a flow cytometer. The this compound signal (blue fluorescence) measures total DNA content, while the anti-BrdU signal (e.g., green fluorescence) identifies cells that were in S-phase during the labeling period.

G A Incubate cells with BrdU B Harvest & Fix in 70% Ethanol A->B C Denature DNA (2N HCl) B->C D Neutralize (Sodium Borate) C->D E Stain with fluorescent anti-BrdU Ab D->E F Stain with This compound E->F G Analyze via Flow Cytometry F->G G cluster_pathway Aβ Aggregation Pathway A Aβ Monomers B Toxic Oligomers A->B C Amyloid Fibrils B->C H This compound H->A H->B I Inhibition of Aggregation

References

A Comparative Guide to Hoechst Dyes: Cell Permeability and Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nuclear stain is a critical step in cellular imaging and analysis. Hoechst dyes, a family of blue fluorescent stains, are widely used for their ability to bind to DNA in both live and fixed cells. A key differentiator among the various Hoechst dyes is their cell permeability, which dictates their suitability for different experimental applications. This guide provides an objective comparison of the cell permeability of common Hoechst dyes, supported by experimental data and detailed protocols.

Unveiling the Differences: A Head-to-Head Comparison

The most commonly utilized Hoechst dyes are Hoechst 33342 and Hoechst 33258. While structurally similar, a subtle difference in their chemical makeup significantly impacts their ability to traverse the cell membrane. Hoechst 33342 possesses a lipophilic ethyl group that is absent in Hoechst 33258, rendering it considerably more permeable to the membranes of living cells.[1][2] In fact, studies have shown that Hoechst 33342 exhibits a tenfold greater cell permeability than Hoechst 33258.[3] This enhanced permeability makes Hoechst 33342 the preferred choice for staining the nuclei of live cells with minimal impact on cell viability.[1][4]

Other variants, such as Hoechst 34580, feature different chemical modifications that alter their spectral properties.[2] The addition of a dimethylamine group in this compound results in a shift in its emission maximum, which can be advantageous in multicolor imaging experiments to reduce spectral overlap.[2]

Quantitative Comparison of Hoechst Dyes

PropertyHoechst 33342Hoechst 33258This compound
Relative Cell Permeability High (approx. 10-fold higher than Hoechst 33258)[3]Low[4]Data not readily available
Primary Application Live and fixed cell staining[4][5]Primarily fixed and permeabilized cells[4]Multicolor imaging
Excitation Maximum (with DNA) ~350 nm[5]~351 nm[6]~380 nm[6]
Emission Maximum (with DNA) ~461 nm[5]~463 nm[6]~438 nm[6]
Key Structural Difference Contains a lipophilic ethyl group[1][2]Lacks the ethyl groupContains a dimethylamine group[2]

The Journey of a Hoechst Dye: Uptake and Efflux

The entry of Hoechst dyes into a cell is a passive process, driven by diffusion across the cell membrane. Once inside, the dye binds to the minor groove of DNA, with a preference for AT-rich regions, leading to a significant enhancement of its fluorescence.

However, the story doesn't end there. Many cell types, particularly stem cells and cancer cells, actively expel Hoechst dyes using ATP-binding cassette (ABC) transporters.[7] The most prominent of these is ABCG2, also known as breast cancer resistance protein (BCRP).[7][8] This efflux mechanism is the basis for the "side population" (SP) assay, a technique used to identify and isolate stem cells based on their ability to efficiently pump out Hoechst 33342.

Hoechst_Uptake_Efflux cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hoechst_out Hoechst Dye Passive_Diffusion Passive Diffusion Hoechst_out->Passive_Diffusion Uptake Hoechst_in Hoechst Dye Passive_Diffusion->Hoechst_in ABCG2 ABCG2 Transporter ABCG2->Hoechst_out Hoechst_in->ABCG2 Efflux DNA DNA Hoechst_in->DNA Binding

Figure 1. Hoechst dye uptake and efflux pathway.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental technique. Below are detailed protocols for staining both live and fixed cells with Hoechst dyes for analysis by fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Staining Protocol

This protocol is suitable for visualizing cell nuclei in both live and fixed adherent cells.

Materials:

  • Hoechst 33342 or Hoechst 33258 stock solution (e.g., 10 mg/mL in deionized water)[9]

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Coverslips

  • Microscope slides

  • Mounting medium

  • (For fixed cells) 4% formaldehyde in PBS

Live Cell Staining:

  • Culture cells on sterile coverslips in a petri dish or multi-well plate.

  • Prepare a working solution of Hoechst 33342 by diluting the stock solution to 1-5 µg/mL in cell culture medium.[6]

  • Remove the culture medium from the cells and add the Hoechst staining solution.

  • Incubate for 15-60 minutes at 37°C, protected from light.[5]

  • Gently wash the cells twice with PBS.[6]

  • Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set.

Fixed Cell Staining:

  • Culture and fix the cells as per your standard protocol (e.g., 4% formaldehyde for 10-15 minutes at room temperature).

  • Wash the fixed cells twice with PBS.

  • Prepare a working solution of Hoechst 33258 or Hoechst 33342 by diluting the stock solution to 0.5-2 µg/mL in PBS.[6]

  • Add the Hoechst staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[6]

  • Wash the cells twice with PBS.[6]

  • Mount and image as described for live cells.

Microscopy_Workflow A Cell Culture on Coverslip B Prepare Hoechst Working Solution A->B C Incubate with Hoechst B->C D Wash with PBS C->D E Mount Coverslip D->E F Image with Fluorescence Microscope E->F

Figure 2. Experimental workflow for fluorescence microscopy.
Flow Cytometry Staining Protocol

This protocol is designed for the quantitative analysis of DNA content and cell permeability using flow cytometry.

Materials:

  • Hoechst 33342 stock solution

  • Cell culture medium or PBS

  • Flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in pre-warmed (37°C) culture medium.[6]

  • Add Hoechst 33342 to a final concentration of 1-10 µg/mL.[6]

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.[6] The optimal staining time and dye concentration should be determined empirically for each cell type.

  • (Optional) Pellet the cells by centrifugation and resuspend in fresh, dye-free medium. For many applications, washing is not necessary.

  • Analyze the cells on a flow cytometer equipped with a UV or violet laser for Hoechst excitation. Collect fluorescence emission using appropriate filters (e.g., a 450/50 nm bandpass filter).

Note: For side population analysis, a dual-wavelength detection of Hoechst fluorescence (e.g., blue and red) is required.

References

A Comparative Guide to Hoechst 34580 and DAPI: Brightness and Photostability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular and molecular biology, the precise visualization of nuclear DNA is paramount for a multitude of applications, ranging from cell cycle analysis to apoptosis detection. Among the arsenal of fluorescent dyes available for this purpose, Hoechst 34580 and DAPI (4',6-diamidino-2-phenylindole) are two of the most widely utilized blue-emitting nuclear stains. This guide provides a detailed comparison of their relative brightness and photostability, supported by available experimental data and detailed protocols for their evaluation, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific experimental needs.

At a Glance: Key Differences

PropertyThis compoundDAPI
Excitation Max (DNA-bound) ~371-392 nm[1][2]~358 nm[3][4]
Emission Max (DNA-bound) ~438-440 nm[1][2]~461 nm[3][4]
Molar Extinction Coefficient (ε) Not available~27,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) Not available~0.4 (with calf thymus DNA)
Relative Brightness Generally considered brighter than DAPIGenerally considered less bright than Hoechst dyes
Photostability Generally considered less photostable than DAPI[5]Generally considered more photostable than Hoechst dyes[5][6][7]
Cell Permeability Cell-permeant[8]Semi-permeant to impermeant in live cells[9]
Toxicity Generally considered less toxic than DAPI[8]Can be more toxic to cells

In-Depth Analysis

Relative Brightness

The brightness of a fluorescent dye is a critical factor for achieving a high signal-to-noise ratio in imaging experiments. It is determined by a combination of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Photostability

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is crucial for quantitative and time-lapse imaging. Photobleaching, the irreversible loss of fluorescence, can significantly impact the accuracy and duration of an experiment.

Qualitative observations and some comparative studies suggest that DAPI is more photostable than Hoechst dyes, including Hoechst 33258 and 33342[5][6][7]. One study noted that both Hoechst 33258 and 33342 bleached more rapidly than DAPI[5]. However, quantitative data on the photobleaching rates of this compound specifically are scarce. Both DAPI and Hoechst dyes are susceptible to photobleaching with prolonged exposure to UV light[6].

It is also important to note that both DAPI and Hoechst dyes can undergo photoconversion to species that fluoresce at different wavelengths upon UV illumination, which can be a source of artifacts in multicolor imaging experiments[3][5].

Experimental Protocols

To enable researchers to directly compare the performance of this compound and DAPI in their specific experimental context, detailed protocols for measuring relative brightness and photostability are provided below.

Protocol for Determining Relative Fluorescence Quantum Yield

This protocol describes a comparative method for determining the relative fluorescence quantum yield of a sample (e.g., this compound) using a standard with a known quantum yield (e.g., DAPI).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • DAPI (as a standard)

  • Appropriate solvent (e.g., phosphate-buffered saline, PBS)

  • Double-stranded DNA (e.g., calf thymus DNA)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and DAPI in a suitable solvent (e.g., DMSO or water).

  • Prepare Working Solutions: Prepare a series of dilutions of both the sample and the standard in the working buffer (e.g., PBS with a fixed concentration of dsDNA). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye-DNA complex.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of the resulting linear fit is proportional to the quantum yield.

    • The relative quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)² where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.

Protocol for Comparing Photostability

This protocol outlines a method for comparing the photobleaching rates of this compound and DAPI using fluorescence microscopy.

Materials:

  • Fluorescence microscope with a suitable filter set for blue fluorescence and a camera.

  • This compound

  • DAPI

  • Cell culture medium or mounting medium

  • Fixed cells or other suitable samples stained with the dyes.

Procedure:

  • Sample Preparation: Prepare microscope slides with cells stained with either this compound or DAPI at their optimal concentrations.

  • Image Acquisition Setup:

    • Choose a region of interest with clearly stained nuclei.

    • Set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) to be identical for both dyes. The initial fluorescence intensity should be well within the dynamic range of the camera and not saturated.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the stained nuclei under continuous illumination.

    • The time interval between images and the total acquisition time should be chosen to capture a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the stained nuclei in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without cells.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both this compound and DAPI.

    • The rate of fluorescence decay provides a direct comparison of the photostability of the two dyes under the specific experimental conditions. The time at which the fluorescence intensity drops to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the photostability comparison experiment.

Photostability_Comparison cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Stain_H Stain Cells with This compound Acquire_H Time-Lapse Imaging (Hoechst) Stain_H->Acquire_H Stain_D Stain Cells with DAPI Acquire_D Time-Lapse Imaging (DAPI) Stain_D->Acquire_D Measure_H Measure Intensity (Hoechst) Acquire_H->Measure_H Measure_D Measure Intensity (DAPI) Acquire_D->Measure_D Normalize_H Normalize Intensity Measure_H->Normalize_H Normalize_D Normalize Intensity Measure_D->Normalize_D Plot_Compare Plot & Compare Decay Curves Normalize_H->Plot_Compare Normalize_D->Plot_Compare

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Conclusion

The choice between this compound and DAPI for nuclear staining depends on the specific requirements of the experiment. This compound is generally considered to be brighter and is cell-permeant, making it a suitable choice for live-cell imaging. However, it may be less photostable than DAPI. DAPI, on the other hand, is a more photostable dye but has limited permeability in live cells and is typically used for fixed samples. For applications requiring long-term imaging or quantitative analysis where photobleaching is a major concern, DAPI might be the preferred option. Researchers are encouraged to perform their own comparative experiments using the protocols outlined in this guide to determine the optimal dye and imaging conditions for their specific research needs.

References

Hoechst 34580 for Flow Cytometry with Violet Laser Excitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing flow cytometry for DNA content analysis and cell cycle studies, the choice of fluorescent dye is critical for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of Hoechst 34580 with its common alternatives—Hoechst 33342, DAPI, and Vybrant DyeCycle Violet—specifically for applications involving violet laser excitation.

Performance Comparison

When using a violet laser (405 nm), this compound is often a superior choice for DNA staining in flow cytometry. Its spectral properties are well-suited for this excitation wavelength, leading to robust and reliable performance. The following tables summarize the key characteristics and performance metrics of this compound and its alternatives based on available experimental data.

Spectral Properties This compound Hoechst 33342 DAPI (4',6-diamidino-2-phenylindole) Vybrant DyeCycle Violet
Excitation Max (nm) ~371-380[1][2]~350[3][]~358[5]~369[6]
Emission Max (nm) ~438-440[1][2]~461[3][]~461[5]~437[6]
Optimal Laser Violet (405 nm)[7]UV (~355 nm)[1]UV (~355 nm)Violet (405 nm)[8][9]
Performance Characteristics This compound Hoechst 33342 DAPI Vybrant DyeCycle Violet
Cell Permeability Cell-permeant[7][10]Cell-permeant[3]Semi-permeant to impermeant in live cells[11]Cell-permeant[9]
Live/Fixed Cells Live and Fixed[10]Live and Fixed[3]Primarily Fixed[11]Live[9]
Relative Performance with Violet Laser Generally gives better results for DNA content analysis than Hoechst 33342.[1]Lower precision for DNA content histograms compared to this compound and DAPI with violet laser.[12]Good precision for DNA content histograms.[12]Well-suited for violet laser excitation.[9]
Reported Cytotoxicity Less toxic than DAPI.[10]More toxic than DAPI in some studies.[2]More toxic than Hoechst dyes.[10]Low cytotoxicity, comparable to Hoechst 33342.[8]
Photostability Subject to photoconversion with UV exposure.[3]Subject to photoconversion with UV exposure.[3]More stable than Hoechst dyes, but can also photoconvert.[11]Data not readily available.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. Below are protocols for staining both live and fixed cells with this compound for flow cytometric analysis.

Staining of Live Cells for DNA Content Analysis
  • Cell Preparation: Obtain a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a complete cell culture medium.[1]

  • Staining Solution Preparation: Immediately before use, dilute the this compound stock solution to a final concentration of 1-10 µg/mL in the cell culture medium.[1] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Staining: Add the staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[1] The optimal incubation time is cell-type dependent.

  • Analysis: Analyze the cells by flow cytometry. For optimal results, use a low flow rate.[1] A wash step is generally not required, but washing with phosphate-buffered saline (PBS) may reduce background fluorescence.[1]

Staining of Fixed Cells for DNA Content Analysis
  • Cell Preparation: Start with a single-cell suspension of 1-2 x 10^6 cells/mL.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.

  • Washing: Wash the cells once with PBS to remove the ethanol.

  • Staining Solution Preparation: Prepare a staining solution of 0.5-2 µg/mL this compound in PBS.[1]

  • Staining: Resuspend the cell pellet in the staining solution.

  • Incubation: Incubate for at least 15 minutes at room temperature, protected from light.[1]

  • Analysis: Analyze the cells directly by flow cytometry without washing. Use a low flow rate for the best resolution of cell cycle phases.[1]

Visualizing Experimental Workflows and Comparisons

To further clarify the experimental process and the relationships between these dyes, the following diagrams are provided.

G cluster_0 Experimental Workflow for Live Cell Staining with this compound prep Prepare single-cell suspension (1x10^6 cells/mL) stain Add this compound (1-10 µg/mL in media) prep->stain incubate Incubate 15-60 min at 37°C stain->incubate analyze Analyze on flow cytometer (Violet laser, low flow rate) incubate->analyze

Workflow for live cell staining.

G cluster_1 Decision Logic for Dye Selection with Violet Laser start Start: Need DNA stain for flow cytometry (Violet Laser) live_or_fixed Live or Fixed Cells? start->live_or_fixed live_choice Live Cells live_or_fixed->live_choice Live fixed_choice Fixed Cells live_or_fixed->fixed_choice Fixed hoechst34580 This compound (Good performance, cell-permeant) live_choice->hoechst34580 vybrant Vybrant DyeCycle Violet (Alternative for live cells) live_choice->vybrant fixed_choice->hoechst34580 dapi DAPI (Good for fixed cells, less permeable) fixed_choice->dapi

Dye selection guide.

Concluding Remarks

This compound is a robust and versatile dye for DNA content analysis in flow cytometry, particularly when using a violet laser for excitation. Its excellent cell permeability makes it suitable for both live and fixed-cell applications, and it generally exhibits lower cytotoxicity compared to DAPI. While Hoechst 33342 is a related compound, its spectral properties are less ideal for violet laser excitation. For live-cell imaging where an alternative to Hoechst dyes is desired, Vybrant DyeCycle Violet presents a comparable option. The choice of dye should ultimately be guided by the specific experimental requirements, including the cell type, whether the cells are live or fixed, and the instrumentation available.

References

Safety Operating Guide

Proper Disposal of Hoechst 34580: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Hoechst 34580, a common fluorescent stain used for DNA visualization in research and drug development. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its mechanism as a DNA-binding agent necessitates a cautious approach to its disposal.[1] Many institutions recommend treating all dyes and stains as chemical waste to minimize environmental impact and ensure regulatory compliance.

Core Principles for this compound Waste Management

Due to its affinity for DNA, this compound should be handled as a potentially mutagenic compound. Therefore, the primary principle for its disposal is to avoid release into the sanitary sewer system or general waste. All waste contaminated with this compound, including liquid stocks, staining solutions, and contaminated labware, must be collected and disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

1. Segregation of Waste:

  • Establish a designated hazardous waste container specifically for this compound and other fluorescent dye waste. This container should be clearly labeled "Hazardous Waste: this compound" and include the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines.

2. Collection of Liquid Waste:

  • Collect all aqueous solutions containing this compound, including stock solutions, working dilutions, and supernatant from stained cell cultures, in a sealable, chemically resistant container.

  • The first rinse of any container that held a stock solution of this compound must also be collected as hazardous waste.

3. Disposal of Contaminated Solids:

  • Solid waste contaminated with this compound, such as pipette tips, gloves, centrifuge tubes, and gels, should be collected in a designated, lined container for solid hazardous waste.

  • Ensure that these materials are properly contained to prevent any potential for aerosolization or leaching.

4. Labeling and Storage:

  • All waste containers must be kept securely closed except when adding waste.

  • Store the waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Ensure all labels are complete and accurate, including the full chemical name and concentration.

5. Arranging for Pickup and Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not widely established, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValueSource
Chemical Formula C27H33Cl4N7MedChemExpress Safety Data Sheet[1]
Molecular Weight 597.41 g/mol MedChemExpress Safety Data Sheet[1]
Appearance SolidAPExBIO
Storage Temperature Store at -20°CAPExBIO
Solubility Soluble in DMSO and waterAPExBIO
Excitation Maximum ~392 nm (bound to DNA)Thermo Fisher Scientific
Emission Maximum ~440 nm (bound to DNA)Thermo Fisher Scientific

Experimental Protocol Reference: Staining Live Cells

The following is a general protocol for staining live cells with this compound, from which waste would be generated.

  • Prepare Staining Solution: Dilute the this compound stock solution in an appropriate buffer or cell culture medium to the desired final concentration (typically 1-10 µg/mL).

  • Cell Staining: Add the staining solution to the cultured cells and incubate for 5-60 minutes at 37°C, protected from light. The optimal staining time is cell-type dependent.

  • Washing: Aspirate the staining solution (collect as liquid hazardous waste) and wash the cells with fresh buffer or medium. Collect the initial washes as hazardous waste.

  • Imaging: The stained cells can now be visualized using a fluorescence microscope with a suitable filter set.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Hoechst_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Using This compound liquid_waste Liquid Waste (e.g., staining solutions, supernatants) start->liquid_waste solid_waste Solid Waste (e.g., tips, gloves, gels) start->solid_waste collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Lined Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup

References

Essential Safety and Operational Protocols for Handling Hoechst 34580

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of Hoechst 34580, a fluorescent stain commonly used in cell biology and drug development. Due to its DNA-binding properties, this compound is considered a potential mutagen and must be handled with appropriate caution to minimize exposure and ensure laboratory safety. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound necessitates the use of specific personal protective equipment. The following PPE is required at all times when handling the compound in its solid form or in solution:

PPE CategorySpecificationRationale
Hand Protection Disposable Nitrile GlovesProvides a barrier against skin contact. Nitrile is preferred over latex due to its chemical resistance and to prevent potential latex allergies.[1]
Eye Protection Safety GogglesProtects eyes from splashes of the dye solution.
Body Protection Laboratory CoatPrevents contamination of personal clothing.
Respiratory Protection Not generally requiredTo be used only if there is a risk of aerosolization of the powdered form.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it is received until its use in experimental procedures is crucial for safety and maintaining the integrity of the compound.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a designated, clearly labeled area away from general laboratory traffic.

ParameterSpecification
Storage Temperature (Dry) -20°C
Storage Temperature (Stock Solution) -20°C for long-term storage (months); 2-8°C for short-term storage (weeks)
Light Conditions Protect from light at all times
Preparation of Stock and Working Solutions

The preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure and contain any potential spills.

SolutionConcentrationSolvent
Stock Solution 1 mg/mLDistilled water or DMSO
Working Solution 0.1 - 10 µg/mLAppropriate cell culture medium or buffer (e.g., PBS)

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Distilled Water

  • Allow the vial of powdered this compound and the distilled water to come to room temperature.

  • Add the appropriate volume of distilled water to the vial to achieve a 1 mg/mL concentration.

  • Vortex or mix thoroughly until the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Disposal Plan: Managing this compound Waste

As a potential mutagen, all waste contaminated with this compound must be treated as hazardous chemical waste.[2] This includes stock solutions, working solutions, contaminated consumables, and media from stained cells.

Waste Segregation and Collection
  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof container designated for mutagenic chemical waste.

  • Solid Waste: All contaminated consumables (e.g., pipette tips, gloves, flasks, tubes) must be collected in a designated, sealed biohazard bag or a labeled container for solid chemical waste.[2]

Decontamination of Work Surfaces

In case of a spill, or for routine cleaning of work surfaces, use a 10% bleach solution followed by a thorough rinse with water. Be aware that bleach can be corrosive to some surfaces. Alternatively, commercially available DNA-decontaminating solutions can be used.

Final Disposal

All collected hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not pour any solutions containing this compound down the drain.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of handling this compound and its mechanism of action.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Stock Solution\nPreparation Stock Solution Preparation Storage->Stock Solution\nPreparation Wear full PPE Working Solution\nPreparation Working Solution Preparation Stock Solution\nPreparation->Working Solution\nPreparation Dilute in hood Cell Staining Cell Staining Working Solution\nPreparation->Cell Staining Incubate with cells Analysis Analysis Cell Staining->Analysis e.g., Microscopy, Flow Cytometry Waste Segregation Waste Segregation Analysis->Waste Segregation Liquid & Solid Hazardous Waste\nCollection Hazardous Waste Collection Waste Segregation->Hazardous Waste\nCollection Label clearly Institutional\nDisposal Institutional Disposal Hazardous Waste\nCollection->Institutional\nDisposal Follow EHS guidelines

Caption: Workflow for Safe Handling of this compound.

G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Permeates Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Nuclear Membrane Nuclear Membrane Cytoplasm->Nuclear Membrane Translocates Nucleus Nucleus Nuclear Membrane->Nucleus dsDNA dsDNA Nucleus->dsDNA Binds to minor groove Fluorescence Fluorescence dsDNA->Fluorescence Emits upon excitation

Caption: Mechanism of this compound Staining.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.